molecular formula C11H12O3 B110826 4,5-Dimethoxy-1-indanone CAS No. 6342-80-9

4,5-Dimethoxy-1-indanone

Cat. No.: B110826
CAS No.: 6342-80-9
M. Wt: 192.21 g/mol
InChI Key: XQODIRIVQXQUFN-UHFFFAOYSA-N
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Description

4,5-dimethoxy-2,3-dihydroinden-1-one is a member of indanones.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O3/c1-13-10-6-4-7-8(11(10)14-2)3-5-9(7)12/h4,6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQODIRIVQXQUFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)CC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00286605
Record name 4,5-dimethoxy-1-indanone
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Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6342-80-9
Record name 4,5-Dimethoxy-1-indanone
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Record name 4,5-dimethoxy-1-indanone
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Record name 4,5-dimethoxy-2,3-dihydro-1H-inden-1-one
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Foundational & Exploratory

A Technical Guide to the Chemical Properties of 4,5-Dimethoxy-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: 4,5-Dimethoxy-1-indanone is a substituted aromatic ketone belonging to the indanone class of compounds. The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active molecules.[1][2] This technical guide provides an in-depth analysis of the core chemical properties, synthesis, spectroscopic profile, and reactivity of this compound. Furthermore, it explores its applications as a versatile building block in organic synthesis and drug discovery, supported by detailed experimental protocols and safety information to aid researchers in its effective utilization.

Core Physicochemical and Structural Properties

This compound is a solid, crystalline compound at room temperature. Its core structure consists of a benzene ring fused to a cyclopentanone ring, with two methoxy groups substituted at the 4- and 5-positions of the aromatic system. These methoxy groups significantly influence the molecule's electronic properties and reactivity.

PropertyValueSource(s)
CAS Number 6342-80-9[3]
Molecular Formula C₁₁H₁₂O₃[3][]
Molecular Weight 192.21 g/mol [3][]
Appearance White to yellow powder or crystals[]
Melting Point 73-77 °C[3][]
Boiling Point 350.3 °C at 760 mmHg[]
Density 1.179 g/cm³[]
IUPAC Name 4,5-dimethoxy-2,3-dihydro-1H-inden-1-one[]
SMILES COc1ccc2C(=O)CCc2c1OC[3]
InChIKey XQODIRIVQXQUFN-UHFFFAOYSA-N[3][]

Synthesis and Mechanistic Insights

The synthesis of 1-indanones is a well-established field, most commonly achieved via intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid or its derivative.[5][6] This cyclization is a powerful method for forming the fused five-membered ring.

A specific and effective method for synthesizing this compound involves the cyclization of the precursor carboxylic acid using Eaton's reagent (a 7.5 wt% solution of phosphorus pentoxide in methanesulfonic acid).[7] This reagent acts as a potent Brønsted acid and dehydrating agent, facilitating the intramolecular electrophilic aromatic substitution required for ring closure. The methoxy groups on the aromatic ring are strong activating groups, which promotes the cyclization at the ortho position to one of the methoxy groups.

G cluster_start Starting Material cluster_reagent Reagent & Conditions cluster_product Product & Purification SM 3-(2,3-Dimethoxyphenyl)propanoic acid Reagent Eaton's Reagent (P₂O₅ in MsOH) Room Temperature, 72h SM->Reagent Intramolecular Friedel-Crafts Acylation Purification Workup & Flash Chromatography Reagent->Purification Cyclization Product This compound Purification->Product

Caption: Synthesis workflow for this compound.
Field-Proven Experimental Protocol: Synthesis via Eaton's Reagent[7]

  • Reaction Setup: To a solution of 3-(2,3-dimethoxyphenyl)propanoic acid (1.0 eq), add Eaton's reagent (approx. 10 mL per gram of acid).

  • Reaction Execution: Stir the resulting mixture vigorously at room temperature for 72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Causality Insight: The extended reaction time is necessary to ensure complete cyclization, as the steric hindrance from the ortho-methoxy group can slow the reaction rate compared to less substituted analogues.

  • Workup: Carefully pour the reaction mixture over crushed ice to quench the reaction. Neutralize the acidic solution, typically with a saturated sodium bicarbonate solution, until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography (silica gel) using a hexane/ethyl acetate gradient to afford this compound as a solid.[7]

Spectroscopic and Analytical Profile

Accurate characterization is critical for verifying the identity and purity of synthesized compounds. While specific experimental spectra for this compound are not widely published, the expected analytical data can be reliably predicted based on its structure and data from closely related analogues.[8][9][10]

Technique Expected Characteristics
¹H NMR - Aromatic Protons: Two doublets in the range of δ 6.8-7.5 ppm, corresponding to the two protons on the benzene ring. - Methoxy Protons: Two singlets, each integrating to 3H, around δ 3.8-4.0 ppm. - Methylene Protons (C3): A triplet around δ 3.0-3.2 ppm (adjacent to the aromatic ring). - Methylene Protons (C2): A triplet around δ 2.6-2.8 ppm (alpha to the carbonyl).
¹³C NMR - Carbonyl Carbon (C1): A signal in the downfield region, typically δ > 190 ppm. - Aromatic Carbons: Six distinct signals between δ 110-160 ppm, including four quaternary carbons. - Methoxy Carbons: Two signals around δ 55-60 ppm. - Methylene Carbons: Two signals for C2 and C3 in the aliphatic region (δ 25-40 ppm).
IR Spectroscopy - C=O Stretch: A strong, sharp absorption band around 1690-1710 cm⁻¹ (conjugated ketone). - C-O Stretch: Strong bands in the 1200-1300 cm⁻¹ region for the aryl ether methoxy groups. - Aromatic C=C Stretch: Medium intensity bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹. - C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): A prominent peak at m/z ≈ 192.0786 (exact mass).[7][11] - Key Fragments: Expect fragmentation patterns involving the loss of CO (m/z 164) and methyl radicals (CH₃, m/z 177).

Chemical Reactivity and Derivatization

The reactivity of this compound is dictated by its ketone functional group and the electron-rich aromatic ring. This dual reactivity makes it a valuable intermediate for constructing more complex molecular architectures.[1]

  • Ketone Reactivity: The carbonyl group is susceptible to nucleophilic attack. It can be reduced to the corresponding indanol, or it can undergo condensation reactions. A key reaction is the Claisen-Schmidt condensation with aldehydes at the alpha-position (C2) to form α,β-unsaturated ketones (benzylidene derivatives).[12]

  • Enolate Formation: The protons on the C2 carbon are acidic and can be removed by a base to form an enolate. This nucleophilic enolate is central to aldol-type reactions and alkylations, allowing for functionalization at the C2 position.

  • Aromatic Ring Reactivity: The two methoxy groups strongly activate the benzene ring, making it highly susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation). The substitution will be directed to the C6 and C7 positions, though regioselectivity can be complex.

G cluster_ketone Ketone Reactions cluster_aromatic Aromatic Ring Reactions Indanone This compound Indanol 4,5-Dimethoxy-1-indanol Indanone->Indanol Reduction (e.g., NaBH₄) CondensationProduct 2-Benzylidene-4,5-dimethoxy-1-indanone Indanone->CondensationProduct Claisen-Schmidt Condensation (ArCHO, Base) SubstitutedIndanone Electrophilic Substitution Product (e.g., Nitro-) Indanone->SubstitutedIndanone Electrophilic Aromatic Substitution (e.g., HNO₃/H₂SO₄)

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery and Chemical Research

The indanone scaffold is of significant interest to the pharmaceutical industry, particularly in the development of treatments for neurodegenerative disorders.[2][6]

  • Intermediate for Bioactive Molecules: The isomeric compound, 5,6-dimethoxy-1-indanone, is a well-known key intermediate in the synthesis of Donepezil, a leading medication for Alzheimer's disease.[13][14][15][16] The versatile reactivity of this compound makes it an attractive starting point for synthesizing novel analogues and exploring structure-activity relationships in this therapeutic area.[17]

  • Scaffold for Novel Agents: this compound has been utilized as a reagent for the preparation of thiosemicarbazones, which have been investigated as potential new agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[] This highlights its role as a platform for generating diverse chemical libraries for screening against various disease targets.

Safety, Handling, and Storage

Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of the compound.

  • Hazard Identification: According to GHS information provided to the European Chemicals Agency (ECHA), the compound is classified as "Harmful if swallowed" (Acute toxicity, oral, Category 4).[7][18]

  • Personal Protective Equipment (PPE): Standard laboratory PPE should be worn, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3][19] In cases where dust may be generated, a suitable respirator should be used.[19]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[19] Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[20] The compound is a combustible solid.[3]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air.

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Flush eyes with water as a precaution.

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[20]

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physicochemical properties. Its synthesis is readily achievable through established organic chemistry reactions like the Friedel-Crafts acylation. The compound's dual reactivity at the ketone function and the activated aromatic ring provides a rich platform for chemical derivatization. For researchers in drug discovery and medicinal chemistry, it serves as a crucial building block for creating novel compounds, particularly in the exploration of treatments for neurodegenerative diseases and other therapeutic areas. A thorough understanding of its properties, reactivity, and handling procedures is paramount for its safe and effective application in a research setting.

References

4,5-Dimethoxy-1-indanone CAS number 6342-80-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,5-Dimethoxy-1-indanone (CAS: 6342-80-9)

Introduction

This compound, identified by the CAS number 6342-80-9, is a polysubstituted aromatic ketone belonging to the indanone family of compounds. Structurally, it features a bicyclic system composed of a benzene ring fused to a five-membered ring containing a ketone functional group, with two methoxy groups attached to the aromatic portion at positions 4 and 5. This molecule serves as a pivotal intermediate and a versatile building block in synthetic organic chemistry. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2] Consequently, this compound is of significant interest to researchers in drug discovery and development for the synthesis of novel therapeutic agents, particularly those targeting neurodegenerative diseases and infectious parasites.[][4] This guide provides a comprehensive technical overview of its properties, synthesis, characterization, applications, and safety protocols, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and for predicting its behavior in various chemical and biological systems.

PropertyValueSource(s)
CAS Number 6342-80-9[][5]
Molecular Formula C₁₁H₁₂O₃[]
Molecular Weight 192.21 g/mol []
IUPAC Name 4,5-dimethoxy-2,3-dihydroinden-1-one[]
Appearance Solid, white to yellow powder or crystals[5]
Melting Point 73-77 °C[][5]
SMILES COc1ccc2C(=O)CCc2c1OC[5]
InChI Key XQODIRIVQXQUFN-UHFFFAOYSA-N[5]

Core Synthesis: Intramolecular Friedel-Crafts Acylation

The primary and most logical route for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of a suitable precursor, 3-(2,3-dimethoxyphenyl)propanoic acid.[1][6] This powerful carbon-carbon bond-forming reaction is a cornerstone of aromatic chemistry, enabling the efficient construction of cyclic ketones fused to an aromatic ring.[7]

Causality and Mechanistic Insight

The rationale for employing this strategy lies in its efficiency for ring closure.[8] The reaction proceeds via electrophilic aromatic substitution, a fundamental mechanism in organic chemistry.[9] The key steps are:

  • Generation of the Electrophile: The carboxylic acid of the precursor is activated by a strong Brønsted acid (e.g., polyphosphoric acid, sulfuric acid) or converted to an acyl chloride followed by treatment with a Lewis acid (e.g., AlCl₃).[7] This process generates a highly reactive, resonance-stabilized acylium ion.

  • Nucleophilic Attack: The electron-rich dimethoxy-substituted benzene ring acts as the nucleophile. The π-electrons of the ring attack the electrophilic acylium ion. The ortho-para directing nature of the methoxy groups and the steric accessibility favor cyclization at the position ortho to one of the methoxy groups, leading to the desired indanone structure.

  • Rearomatization: A base (such as AlCl₄⁻ in the case of a Lewis acid catalyst) abstracts a proton from the intermediate arenium ion (sigma complex), restoring the aromaticity of the benzene ring and yielding the final product, this compound.[7]

Figure 1: Synthetic workflow for this compound.

Protocol: Synthesis via Intramolecular Friedel-Crafts Acylation

This protocol is a representative procedure based on established methods for similar transformations.[1][6]

  • Acid Chloride Formation (Optional, but recommended for high yield):

    • To a solution of 3-(2,3-dimethoxyphenyl)propanoic acid (1 equivalent) in an inert solvent like dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.5 equivalents) dropwise, followed by a catalytic amount of dimethylformamide (DMF).

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

  • Cyclization:

    • Suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in cold (0 °C) DCM.

    • Add a solution of the crude acyl chloride in DCM dropwise to the AlCl₃ suspension, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice with concentrated HCl to decompose the aluminum complex.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is achieved through standard spectroscopic techniques. While specific experimental spectra are not publicly cataloged, the expected data can be reliably predicted based on the molecular structure and data from analogous compounds.[10][11]

TechniqueExpected Observations
¹H NMR Aromatic Protons: Two doublets in the aromatic region (~6.8-7.5 ppm, J ≈ 8-9 Hz).Methylene Protons (Aliphatic): Two triplets adjacent to each other (~2.6-3.1 ppm), each integrating to 2H.Methoxy Protons: Two singlets (~3.8-4.0 ppm), each integrating to 3H.
¹³C NMR Carbonyl Carbon: A characteristic peak in the downfield region (~195-205 ppm).Aromatic Carbons: Multiple peaks between ~110-160 ppm, with the methoxy-bearing carbons being the most deshielded.Methylene Carbons: Two peaks in the aliphatic region (~25-40 ppm).Methoxy Carbons: Two peaks around ~55-60 ppm.
IR Spectroscopy C=O Stretch (Ketone): A strong, sharp absorption band around 1700-1720 cm⁻¹.C-O Stretch (Methoxy): Strong bands in the 1200-1300 cm⁻¹ region.Aromatic C=C Stretch: Medium absorptions around 1600 cm⁻¹ and 1450-1500 cm⁻¹.Sp² C-H Stretch: Peaks just above 3000 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): A prominent peak at m/z corresponding to the molecular weight (192.21).Fragmentation: Potential loss of methyl (-CH₃) or methoxy (-OCH₃) groups.

Applications in Research and Drug Development

The 1-indanone scaffold is a cornerstone in medicinal chemistry, known for its presence in drugs targeting a wide array of diseases.[1][12][13] this compound, as a functionalized member of this class, offers a valuable entry point for creating novel and complex molecular architectures.

Key Intermediate for Anti-Parasitic Agents

A specific and documented application of this compound is its use as a reagent in the preparation of thiosemicarbazones.[][14] These derivatives have been investigated as potential new agents against Trypanosoma cruzi, the parasite responsible for Chagas disease, a significant health issue in Latin America.[] The indanone's ketone group readily undergoes condensation with thiosemicarbazide to form the corresponding thiosemicarbazone, which can then be evaluated for biological activity.

Scaffold for Neuroprotective Agents

The broader indanone class is famously represented by Donepezil, a leading treatment for Alzheimer's disease.[2][4] This has spurred extensive research into other indanone derivatives as potential modulators of enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO), which are critical targets in neurodegenerative disorders.[4] The dimethoxy substitution pattern on this compound provides specific electronic and steric properties that can be exploited to design new enzyme inhibitors with improved potency and selectivity.

Applications core This compound derivatization Chemical Derivatization (e.g., Condensation, Coupling) core->derivatization thiosemicarbazones Indanone-Thiosemicarbazones derivatization->thiosemicarbazones other_derivatives Novel Indanone Derivatives derivatization->other_derivatives targets Biological Targets thiosemicarbazones->targets other_derivatives->targets trypanosoma Trypanosoma cruzi (Anti-Chagas) targets->trypanosoma neuro_enzymes Neuro-Enzymes (AChE, MAO) targets->neuro_enzymes

Figure 2: Role of this compound as a precursor.

Safety, Handling, and Storage

Adherence to proper safety protocols is critical when working with this compound. The following information is synthesized from available Safety Data Sheets (SDS).[15][16][17]

  • Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[17]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[15][17]

    • Skin Protection: Use chemically resistant gloves and wear protective clothing to prevent skin contact.[15][18]

    • Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator (e.g., N95).[5][15]

  • Handling:

    • Handle only in a well-ventilated area, preferably within a chemical fume hood.[16]

    • Avoid the formation of dust and aerosols.[16][17]

    • Wash hands thoroughly after handling.[17]

  • Storage:

    • Store in a tightly closed container.[16][17]

    • Keep in a dry, cool, and well-ventilated place away from incompatible materials.[16][18]

Conclusion

This compound (CAS 6342-80-9) is a highly valuable chemical entity for synthetic and medicinal chemists. Its straightforward synthesis via intramolecular Friedel-Crafts acylation, combined with the versatile reactivity of the indanone core, makes it an attractive starting material for complex target molecules. Its demonstrated utility in the synthesis of potential anti-parasitic agents and its structural relevance to the broader class of neuroprotective compounds underscore its importance in drug discovery pipelines.[][4] Future research will likely continue to explore the derivatization of this scaffold to generate novel compounds with tailored biological activities, further solidifying the role of substituted indanones in the development of next-generation therapeutics.

References

4,5-Dimethoxy-1-indanone molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,5-Dimethoxy-1-indanone: Properties, Synthesis, and Applications

Abstract

This compound is a substituted indanone, a class of bicyclic aromatic ketones that serve as pivotal structural motifs in medicinal chemistry and materials science. The indanone core is recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. This guide provides a comprehensive overview of the fundamental properties, synthesis, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its physicochemical characteristics, explore the mechanistic underpinnings of its synthesis, and highlight its role as a versatile intermediate in the creation of novel therapeutic agents.

Core Molecular and Physical Properties

This compound, identified by the CAS Number 6342-80-9, is a solid, crystalline compound at room temperature, typically appearing as a white to yellow powder.[][2] Its core structure consists of a benzene ring fused to a five-membered ring containing a ketone, with two methoxy groups (-OCH₃) substituted at the 4 and 5 positions of the aromatic ring.

The fundamental molecular attributes are summarized below:

PropertyValueSource(s)
Molecular Formula C₁₁H₁₂O₃[][3][4][5][6]
Molecular Weight 192.21 g/mol [][3][4][5]
IUPAC Name 4,5-dimethoxy-2,3-dihydroinden-1-one[][6]
CAS Number 6342-80-9[3]
Appearance White to yellow powder, crystals[][2][7]
Melting Point 73-77 °C[][2][3]
Boiling Point 350.3 °C (at 760 mmHg)[]
Density 1.179 g/cm³[][7]
SMILES COC1=C(C2=C(C=C1)C(=O)CC2)OC[]
InChI Key XQODIRIVQXQUFN-UHFFFAOYSA-N[][3]

The presence of the two methoxy groups and the ketone functional group makes this molecule a valuable and reactive intermediate for further chemical modification.

Friedel_Crafts_Acylation start 3-(2,3-Dimethoxyphenyl) propanoic acid reagent Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., PPA) start->reagent 1. Activation intermediate Acylium Ion Intermediate (Electrophilic Attack) reagent->intermediate 2. Formation product This compound intermediate->product 3. Intramolecular Cyclization (EAS) workup Aqueous Workup & Purification product->workup 4. Isolation

References

Physical properties of 4,5-Dimethoxy-1-indanone (melting point, appearance)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a focused examination of the key physical properties of 4,5-Dimethoxy-1-indanone (CAS No: 6342-80-9), a crucial chemical intermediate in various research and development applications. The primary focus is on its melting point and appearance, offering critical data for researchers, chemists, and professionals in drug development. This document synthesizes information from established chemical suppliers and safety data sheets to ensure accuracy and reliability, presenting the data in a clear and accessible format for laboratory use.

Introduction and Chemical Identity

This compound is a substituted indanone derivative that serves as a valuable building block in organic synthesis. Its molecular structure, featuring a bicyclic core with methoxy and ketone functional groups, makes it a versatile precursor for more complex molecules. Accurate knowledge of its physical properties is fundamental for its proper handling, storage, and use in experimental protocols.

IdentifierValue
Chemical Name This compound
Synonyms 4,5-dimethoxy-2,3-dihydroinden-1-one, 4,5-Dimethoxyindan-1-one
CAS Number 6342-80-9[1]
Molecular Formula C₁₁H₁₂O₃[1][]
Molecular Weight 192.21 g/mol []

The structural representation of this compound is illustrated below.

Figure 1: Chemical structure of this compound.

Core Physical Properties

The physical state and melting point of a compound are foundational parameters that influence its handling, reaction setup, and purification methods.

Appearance

This compound is consistently described as a solid at room temperature.[3][4] The color can vary, which may be indicative of purity.

  • Common Descriptions: The substance typically appears as a white to yellow or off-white solid.[][4][5]

  • Physical Form: It can be found in various forms, including powder, crystals, or crystalline powder and/or chunks.[][5]

This variability in color from white to yellow is common for many organic compounds and can be attributed to minor impurities or slight degradation upon exposure to light or air. For sensitive synthetic applications, the color of the material should be noted as a preliminary quality indicator.

Melting Point

The melting point is a critical indicator of a compound's purity. A sharp melting range typically suggests high purity, while a broad range can indicate the presence of impurities.

  • Reported Melting Range: The literature and supplier data consistently report the melting point of this compound to be in the range of 73-77 °C .[1][][3][4]

This relatively narrow four-degree range is characteristic of a well-defined crystalline solid.

Data Summary

The key physical properties are summarized in the table below for quick reference.

PropertyDescriptionSource(s)
Physical State Solid, appearing as powder, crystals, or chunks.[][5]
Color White to yellow, or off-white.[][4][5]
Melting Point 73-77 °C (literature value)[1][][3]

Significance in a Research and Development Context

Implications of Appearance

The appearance of this compound provides an initial, non-destructive assessment of material quality. A pronounced yellow or brown coloration, when expecting an off-white solid, may suggest the presence of chromophoric impurities. Such impurities could potentially interfere with subsequent chemical reactions or analytical characterization, necessitating purification steps like recrystallization.

Importance of Melting Point in Synthesis

The melting point is a crucial parameter for several reasons in a laboratory setting:

  • Purity Assessment: As a primary method for assessing purity, a melting point determination should be a standard incoming material check. A significant deviation from the 73-77 °C range, or a broadening of this range, would suggest contamination.[1][][3]

  • Reaction Condition Planning: For reactions that are conducted at or near the melting point of a reactant, knowing this value is essential for ensuring the desired phase (solid or liquid) and for managing reaction kinetics.

  • Product Identification: In a synthetic workflow where this compound is the product, a measured melting point within the accepted range serves as a key piece of evidence for successful synthesis and isolation.

Handling and Storage Recommendations

Based on its physical properties as a solid, standard laboratory handling procedures are applicable.

  • Storage: It is recommended to store the compound under an inert atmosphere (nitrogen or argon) at 2-8°C to maintain its stability and prevent degradation.[3][4]

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses (eyeshields) and gloves, should be worn when handling this chemical. In cases where dust may be generated, a respirator (such as a type N95) is also recommended.

Conclusion

This guide has detailed the primary physical properties—appearance and melting point—of this compound. It is a white to yellow crystalline solid with a well-defined melting range of 73-77 °C.[1][][3][4][5] These characteristics are fundamental for its effective use in research and development, influencing everything from quality control and reaction setup to final product verification. Adherence to proper storage and handling protocols will ensure the integrity of the material for synthetic applications.

References

A Senior Application Scientist's Guide to the Synthesis of 4,5-Dimethoxy-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indanone Core

The 1-indanone scaffold is a privileged structure in medicinal chemistry and materials science. Its rigid, bicyclic framework serves as a crucial building block for a wide array of biologically active molecules and functional materials.[1] Among its many derivatives, 4,5-Dimethoxy-1-indanone (CAS No. 6342-80-9) is a key intermediate, valued for the specific electronic and steric properties conferred by its vicinal methoxy groups on the aromatic ring. These substituents precisely guide further functionalization, making it a valuable precursor in the multi-step synthesis of complex molecular targets.

This guide provides an in-depth, scientifically grounded overview of the primary and most reliable synthetic route to this compound. Moving beyond a simple recitation of steps, we will explore the causality behind methodological choices, from precursor synthesis to the final cyclization, purification, and characterization, empowering researchers to approach this synthesis with a deep and practical understanding.

Core Synthetic Strategy: A Three-Step Approach

The most effective and logical pathway to this compound involves a three-step sequence beginning with commercially available 2,3-dimethoxybenzaldehyde. The entire process is centered around the robust and well-established intramolecular Friedel-Crafts acylation to construct the fused five-membered ring.

G cluster_0 Overall Synthetic Workflow A 2,3-Dimethoxybenzaldehyde B 2,3-Dimethoxycinnamic Acid A->B Step 1 Doebner Condensation C 3-(2,3-Dimethoxyphenyl)propanoic Acid B->C Step 2 Catalytic Hydrogenation D This compound C->D Step 3 Friedel-Crafts Cyclization

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of the Key Precursor, 3-(2,3-Dimethoxyphenyl)propanoic Acid

The success of the final cyclization hinges on the quality of the 3-(2,3-dimethoxyphenyl)propanoic acid precursor. This is best prepared in a two-step sequence from 2,3-dimethoxybenzaldehyde.

Step 1.1: Doebner Condensation to form 2,3-Dimethoxycinnamic Acid

The Doebner modification of the Knoevenagel condensation provides a high-yielding and reliable method for converting an aromatic aldehyde into the corresponding cinnamic acid derivative. The use of malonic acid in a basic pyridine medium, followed by acid-catalyzed decarboxylation, is highly efficient.

Causality of Experimental Choices:

  • Pyridine: Serves as both the basic catalyst to deprotonate malonic acid, forming the nucleophilic enolate, and as the solvent.

  • Piperidine: A small amount of this stronger base is often used to accelerate the initial condensation.

  • Heating: Promotes both the initial condensation and the subsequent decarboxylation of the intermediate dicarboxylic acid.

  • Acidic Workup: Neutralizes the pyridine and protonates the carboxylate to precipitate the final cinnamic acid product.

  • Reaction Setup: In a 500 mL round-bottomed flask equipped with a reflux condenser, combine 2,3-dimethoxybenzaldehyde (16.6 g, 0.1 mol), malonic acid (20.8 g, 0.2 mol), and pyridine (40 mL).

  • Dissolution & Catalysis: Gently warm the mixture on a steam bath with swirling until all solids dissolve. To the resulting solution, add piperidine (1.5 mL).

  • Reaction: Heat the mixture to 80°C. An exothermic reaction will commence. Maintain the temperature at 80-85°C for 2 hours.

  • Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing cold water (400 mL).

  • Precipitation: Acidify the aqueous mixture by slowly adding concentrated hydrochloric acid with vigorous stirring until the solution is strongly acidic (pH ~1-2). A light-brown crystalline solid will precipitate.

  • Isolation: Collect the crystals by suction filtration and wash the filter cake thoroughly with three portions of cold water (50 mL each).

  • Drying: Dry the product at 60-70°C. This procedure typically yields 18-20 g (87-98%) of 2,3-dimethoxycinnamic acid. Further purification is generally not necessary for the subsequent step.

Step 1.2: Catalytic Hydrogenation to 3-(2,3-Dimethoxyphenyl)propanoic Acid

Catalytic hydrogenation is the most straightforward method for reducing the alkene double bond of the cinnamic acid derivative without affecting the aromatic ring or the carboxylic acid.

Causality of Experimental Choices:

  • Palladium on Carbon (Pd/C): This is a standard, highly effective catalyst for the hydrogenation of alkenes. It offers high activity and is easily removed by filtration.

  • Hydrogen Gas: The reductant for the reaction. The reaction is typically run under a positive pressure of H₂ to ensure sufficient concentration in the solution.

  • Ethanol: A common, inert solvent that readily dissolves the starting material and does not interfere with the catalysis.

  • Reaction Setup: To a hydrogenation vessel, add 2,3-dimethoxycinnamic acid (10.4 g, 0.05 mol) and ethanol (100 mL).

  • Catalyst Addition: Carefully add 10% palladium on charcoal (0.5 g, ~5 wt%) to the solution.

  • Hydrogenation: Seal the vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas, then pressurize to 3-4 atm (or conduct under a balloon of H₂ at atmospheric pressure).

  • Reaction: Stir the mixture vigorously at room temperature until the uptake of hydrogen ceases (typically 4-12 hours). Reaction progress can be monitored by TLC.

  • Catalyst Removal: Carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.

  • Isolation: Concentrate the filtrate by rotary evaporation to yield 3-(2,3-dimethoxyphenyl)propanoic acid as a solid. The product is often of sufficient purity to proceed directly to the cyclization step.

Part 2: Intramolecular Friedel-Crafts Acylation

This is the key bond-forming step that constructs the indanone ring system. The direct cyclization of the carboxylic acid using a strong dehydrating acid like polyphosphoric acid (PPA) is often the most practical and efficient method, avoiding the need to first convert the acid to a more reactive acyl chloride.[2][3]

Mechanism of PPA-Mediated Cyclization: Polyphosphoric acid acts as both a Brønsted acid and a dehydrating agent. It protonates the carbonyl oxygen of the carboxylic acid, which can then either form a mixed anhydride intermediate or directly generate a resonance-stabilized acylium ion. This powerful electrophile is positioned intramolecularly, allowing the electron-rich aromatic ring to attack and close the five-membered ring. A final deprotonation step re-aromatizes the system to yield the indanone product.

G cluster_0 Friedel-Crafts Acylation Mechanism start 3-(2,3-Dimethoxyphenyl)propanoic Acid acylium Acylium Ion Intermediate (Electrophile) start->acylium + PPA - H₂O attack Intramolecular Electrophilic Attack acylium->attack Ring Closure arenium Arenium Ion (Sigma Complex) attack->arenium product This compound arenium->product Deprotonation (Re-aromatization)

Caption: Key stages of the intramolecular Friedel-Crafts acylation mechanism.

  • Reaction Setup: In a 250 mL round-bottomed flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (PPA, ~100 g).

  • Heating: Heat the PPA to 60-70°C with stirring to reduce its viscosity.

  • Substrate Addition: Add 3-(2,3-dimethoxyphenyl)propanoic acid (10.5 g, 0.05 mol) to the warm PPA in one portion.

  • Reaction: Increase the temperature to 80-90°C and stir vigorously for 1-2 hours. Monitor the reaction by TLC (a typical eluent is 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Quenching: Allow the dark, viscous mixture to cool slightly (to ~60°C) and then very carefully and slowly pour it onto crushed ice (~500 g) in a large beaker with vigorous stirring. This step is highly exothermic.

  • Extraction: Once the ice has melted, extract the aqueous suspension with ethyl acetate or dichloromethane (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL, to remove any unreacted acid), and finally with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

Part 3: Purification and Characterization

The crude product from the cyclization reaction typically requires purification to remove polymeric side products and any remaining starting materials. Recrystallization is the preferred method for obtaining high-purity material.

  • Solvent Selection: Dissolve the crude indanone in a minimum amount of hot solvent. A mixture of ethanol and water or isopropanol are often suitable choices.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Physicochemical and Spectroscopic Data

Proper characterization is essential to confirm the identity and purity of the final product. The following tables summarize the key properties and expected spectroscopic data for this compound.

Table 1: Physicochemical Properties

Property Value Reference
CAS Number 6342-80-9 [4]
Molecular Formula C₁₁H₁₂O₃ [5]
Molecular Weight 192.21 g/mol [4]
Appearance Solid [4]

| Melting Point | 73-77 °C |[4] |

Table 2: Expected Spectroscopic Data (Note: Experimental spectra for this specific isomer are not widely published. The data below are predicted based on the chemical structure and analysis of similar indanone compounds.)[6][7][8][9]

Technique Expected Features
¹H NMR (CDCl₃)δ ~7.1-7.3 (d, 1H, Ar-H), δ ~6.9-7.0 (d, 1H, Ar-H), δ ~3.9 (s, 3H, -OCH₃), δ ~3.85 (s, 3H, -OCH₃), δ ~3.0-3.1 (t, 2H, -CH₂-), δ ~2.6-2.7 (t, 2H, -CO-CH₂-)
¹³C NMR (CDCl₃)δ ~205 (C=O), δ ~150-155 (Ar-C-O), δ ~120-130 (Ar-C), δ ~110-115 (Ar-CH), δ ~60 (-OCH₃), δ ~56 (-OCH₃), δ ~36 (-CH₂-), δ ~25 (-CO-CH₂-)
IR (KBr, cm⁻¹)~2950-3050 (C-H stretch), ~1700 (strong, C=O stretch), ~1600, ~1480 (C=C aromatic stretch), ~1250 (strong, C-O stretch)
Mass Spec. (EI)m/z 192 (M⁺), fragments corresponding to loss of CO, CH₃

Conclusion

The synthesis of this compound is a robust and reproducible process when approached with a clear understanding of the underlying chemical principles. The three-step sequence, culminating in a PPA-mediated intramolecular Friedel-Crafts acylation, represents the most direct and efficient pathway. By carefully controlling each stage, from the initial condensation to the final cyclization and purification, researchers can reliably obtain this valuable synthetic intermediate in high yield and purity, ready for its application in the development of novel pharmaceuticals and advanced materials.

References

Introduction: The Strategic Importance of the Indanone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,5-Dimethoxy-1-indanone: A Core Intermediate in Pharmaceutical Synthesis

The 1-indanone structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules and therapeutic agents.[1] Its rigid, bicyclic framework provides a valuable template for designing molecules that can interact with specific biological targets. Within this important class of compounds, this compound has emerged as a particularly crucial chemical intermediate, primarily recognized for its role in the synthesis of drugs targeting neurodegenerative diseases.[1] This guide provides a detailed examination of the synthesis, properties, and principal applications of this compound, offering field-proven insights for researchers and professionals in drug development.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in multi-step synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 6342-80-9[2][][4]
Molecular Formula C₁₁H₁₂O₃[2][][5]
Molecular Weight 192.21 g/mol [2][][6]
Appearance White to yellow crystalline powder/solid[]
Melting Point 73-77 °C (lit.)[2][]
IUPAC Name 4,5-dimethoxy-2,3-dihydroinden-1-one[][5]
SMILES COc1ccc2C(=O)CCc2c1OC[2]

Part 1: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation

The most robust and widely employed method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation of an arylpropanoic acid derivative.[1][7] This reaction is a classic example of electrophilic aromatic substitution, where a tethered acyl group cyclizes onto the electron-rich aromatic ring.

Mechanism of Action: The Causality Behind Cyclization

The intramolecular Friedel-Crafts acylation proceeds through a well-defined electrophilic aromatic substitution pathway. The key steps are:

  • Generation of the Electrophile : The process begins with the activation of the carboxylic acid precursor, typically 3-(2,3-dimethoxyphenyl)propanoic acid. In the presence of a strong acid catalyst (e.g., polyphosphoric acid or a Lewis acid like AlCl₃), the carboxylic acid is converted into a highly electrophilic acylium ion intermediate.[1]

  • Intramolecular Attack : The electron-rich dimethoxy-substituted benzene ring acts as a nucleophile, attacking the proximate acylium ion in an intramolecular fashion. The position of the methoxy groups directs this cyclization to the correct position on the aromatic ring.

  • Rearomatization : The final step involves the loss of a proton from the sp³-hybridized carbon where the acylium ion attached, restoring the aromaticity of the benzene ring and yielding the stable, cyclized 5-membered ring of the 1-indanone product.[1]

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

Experimental Protocol: Synthesis of this compound

This protocol describes a common laboratory-scale synthesis. The choice of polyphosphoric acid (PPA) is strategic; it serves as both the acidic catalyst and the reaction medium, driving the reaction to completion through dehydration.

Materials:

  • 3-(2,3-dimethoxyphenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice water

  • Dichloromethane (CH₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid. Heat the PPA to approximately 80-90°C with stirring to ensure it is fluid.

  • Addition of Starting Material: Add 3-(2,3-dimethoxyphenyl)propanoic acid to the hot PPA in one portion.

  • Reaction: Increase the temperature to 120°C and stir vigorously for 5-10 minutes.[8] The solution will typically develop a deep color. The reaction is monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Quenching: After the reaction is complete, carefully and slowly pour the hot reaction mixture into a beaker containing ice water. This step quenches the reaction and precipitates the crude product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Washing: Combine the organic layers and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a water wash.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.[8]

  • Purification (Self-Validation): The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) to yield pure, crystalline this compound.[9] Purity is confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR).

Part 2: The Pivotal Role in the Synthesis of Donepezil

This compound is most famously utilized as the cornerstone intermediate in the synthesis of Donepezil, a reversible inhibitor of acetylcholinesterase that is a primary treatment for Alzheimer's disease.[10][11][12] The synthesis involves coupling the indanone moiety with a substituted piperidine fragment.

Synthetic Pathway to Donepezil

The industrial synthesis of Donepezil from this compound generally follows a two-step sequence: an aldol condensation/dehydration reaction followed by catalytic hydrogenation.[13][14]

  • Step 1: Aldol Condensation & Dehydration: this compound is reacted with 1-benzyl-4-piperidinecarboxaldehyde in the presence of a base (e.g., sodium hydroxide, butyllithium, or alkali metal carbonates).[14][15][16] This reaction forms an exocyclic α,β-unsaturated ketone intermediate, 1-benzyl-4-[(5,6-dimethoxy-1-indanone)-2-ylidenyl]methyl piperidine. The base facilitates the deprotonation of the α-carbon of the indanone, which then acts as a nucleophile, attacking the aldehyde. The subsequent dehydration is often spontaneous or driven by the reaction conditions.

  • Step 2: Catalytic Hydrogenation: The unsaturated intermediate is then subjected to catalytic hydrogenation to reduce the exocyclic double bond.[14][15] A common catalyst for this transformation is palladium on carbon (Pd/C) under a hydrogen atmosphere.[10][14] This step selectively reduces the alkene without affecting the aromatic rings or the carbonyl group, yielding Donepezil.

Caption: Synthetic workflow from this compound to Donepezil.

Protocol: Condensation of this compound and 1-Benzyl-4-piperidinecarboxaldehyde

This protocol outlines the formation of the key unsaturated intermediate.

Materials:

  • This compound

  • 1-Benzyl-4-piperidinecarboxaldehyde

  • Sodium hydroxide (NaOH) flakes or other suitable base

  • Methanol (MeOH)

  • 5% Acetic Acid solution

Procedure:

  • Reaction Setup: Dissolve this compound in methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[16]

  • Base and Aldehyde Addition: Slowly add sodium hydroxide flakes to the stirred solution, followed by the addition of 1-benzyl-4-piperidinecarboxaldehyde.[16]

  • Reaction: Stir the mixture at room temperature for several hours (typically 3-4 hours).[16] The progress of the reaction is monitored by TLC.

  • Isolation: Upon completion, a solid product typically precipitates from the reaction mixture. Filter the solid and wash it sequentially with a 5% acetic acid solution (to neutralize excess base) and then with cold methanol to remove unreacted starting materials.[16]

  • Drying (Self-Validation): Dry the isolated solid under vacuum. The identity and purity of the resulting 1-benzyl-4-[(5,6-dimethoxy-1-indanone)-2-ylidenyl]methyl piperidine can be confirmed using spectroscopic techniques (NMR, MS) before proceeding to the next step.

Part 3: Broader Applications and Future Directions

While its role in Donepezil synthesis is paramount, this compound also serves as a precursor for other biologically active compounds. For instance, it is a reagent for the preparation of thiosemicarbazones derived from 1-indanone, which have been investigated as potential agents against Trypanosoma cruzi, the parasite that causes Chagas disease. The versatile reactivity of the indanone core, particularly at the C-2 position, allows for a wide range of chemical modifications, making it a valuable starting point for generating libraries of novel compounds in drug discovery programs.

Conclusion

This compound is more than a simple chemical; it is a strategic intermediate that enables the efficient and scalable synthesis of complex pharmaceutical agents. Its preparation via the robust Friedel-Crafts acylation and its subsequent elaboration into the anti-Alzheimer's drug Donepezil highlight its critical importance in medicinal chemistry. For researchers and drug development professionals, a comprehensive understanding of the synthesis, reactivity, and handling of this key intermediate is essential for innovation in the development of new therapeutics.

References

The Emergence of a Privileged Scaffold: An In-Depth Technical Guide to the Discovery and History of Dimethoxyindanones

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide navigates the scientific journey of dimethoxyindanones, from their foundational synthesis to their pivotal role in modern medicinal chemistry. We will dissect the key discoveries, synthetic evolutions, and the burgeoning understanding of their pharmacological potential. This document is structured to provide not just a historical overview, but a practical, in-depth resource for researchers actively working with or exploring this important chemical scaffold.

Introduction: The Indanone Core and the Influence of Methoxy Substitution

The indanone framework, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is a recurring motif in a multitude of biologically active compounds. Its rigid conformation and versatile chemical handles have made it an attractive starting point for the synthesis of natural products and pharmaceutical agents. The introduction of methoxy substituents onto the aromatic ring profoundly influences the electron density and, consequently, the reactivity and biological interactions of the indanone core. This strategic functionalization has been a cornerstone in the development of potent and selective therapeutic agents.

This guide will focus specifically on the history and synthesis of dimethoxy-substituted 1-indanones, with a primary emphasis on the medicinally significant 5,6-dimethoxy-1-indanone and its isomers.

The Genesis of a Scaffold: Early Synthetic Endeavors

The synthesis of the parent 1-indanone dates back to the early 20th century, with the first preparation from a carboxylic acid being described in 1939. A significant advancement came in 1927 with the use of an acid chloride for the intramolecular Friedel-Crafts acylation, a reaction that remains a fundamental method for constructing the indanone skeleton.

The initial explorations into dimethoxy-substituted indanones were a natural progression of this early work, driven by the desire to create analogues of natural products and to investigate the impact of electron-donating groups on the chemical and physical properties of the indanone system. While a singular "discovery" paper for a specific dimethoxyindanone is not readily identifiable in the earliest literature, their synthesis became feasible through the application of established cyclization reactions to appropriately substituted phenylpropionic acids.

The primary and most enduring method for the synthesis of dimethoxyindanones is the intramolecular Friedel-Crafts acylation of a substituted 3-phenylpropionic acid or its corresponding acyl chloride. This powerful reaction allows for the direct formation of the fused five-membered ring.

Key Synthetic Pathways to Dimethoxyindanones

The synthesis of dimethoxyindanones, particularly the medicinally vital 5,6-dimethoxy-1-indanone, has been a subject of extensive research. The following sections detail the predominant synthetic strategies.

This is the most classical and widely employed route. The general scheme involves the cyclization of a 3-(dimethoxyphenyl)propionic acid derivative in the presence of a strong acid catalyst.

Conceptual Workflow:

G cluster_0 Starting Material Preparation cluster_1 Cyclization cluster_2 Purification Dimethoxybenzene Dimethoxybenzene 3-(Dimethoxyphenyl)propionic acid 3-(Dimethoxyphenyl)propionic acid Dimethoxybenzene->3-(Dimethoxyphenyl)propionic acid Acylation/Reduction or Heck Reaction Acylium Ion Intermediate Acylium Ion Intermediate 3-(Dimethoxyphenyl)propionic acid->Acylium Ion Intermediate Acid Catalyst (PPA, H2SO4) Dimethoxyindanone Dimethoxyindanone Acylium Ion Intermediate->Dimethoxyindanone Intramolecular Electrophilic Aromatic Substitution Crystallization/Chromatography Crystallization/Chromatography Dimethoxyindanone->Crystallization/Chromatography Isolation

Figure 1: Conceptual workflow for the synthesis of dimethoxyindanones via intramolecular Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 5,6-Dimethoxy-1-indanone

This protocol is a representative example of the intramolecular Friedel-Crafts acylation.

Materials:

  • 3-(3,4-Dimethoxyphenyl)propionic acid

  • Polyphosphoric acid (PPA)

  • Ice water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • To a stirred solution of polyphosphoric acid (10 eq by weight) at 80-90°C, slowly add 3-(3,4-dimethoxyphenyl)propionic acid (1.0 eq).

  • Maintain the temperature and continue stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 5,6-dimethoxy-1-indanone.

While the Friedel-Crafts acylation is dominant, other methods have been developed, often to overcome challenges with regioselectivity or harsh reaction conditions. These include:

  • Nazarov Cyclization: This method involves the acid-catalyzed cyclization of a divinyl ketone precursor. It offers an alternative route that can be particularly useful for constructing highly substituted indanones.

  • Palladium-Catalyzed Carbonylative Cyclization: More modern approaches utilize transition metal catalysis to achieve the desired cyclization under milder conditions.

The Rise to Prominence: 5,6-Dimethoxy-1-indanone and the Dawn of Donepezil

For much of its history, 5,6-dimethoxy-1-indanone was a relatively obscure chemical intermediate. Its ascent to prominence is inextricably linked to the development of Donepezil (Aricept®) , a cornerstone medication for the treatment of Alzheimer's disease.

Donepezil is a potent and selective inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. The 5,6-dimethoxy-1-indanone moiety serves as the crucial "ring A" of the Donepezil molecule, providing the structural foundation for its interaction with the active site of the AChE enzyme.

The discovery of Donepezil in the late 1980s and its subsequent clinical success spurred a massive increase in the demand for high-purity 5,6-dimethoxy-1-indanone, transforming it from a laboratory curiosity into a key industrial intermediate.

The Role of 5,6-Dimethoxy-1-indanone in Donepezil Synthesis:

G 5,6-Dimethoxy-1-indanone 5,6-Dimethoxy-1-indanone Intermediate Intermediate 5,6-Dimethoxy-1-indanone->Intermediate Aldol Condensation 1-Benzyl-4-piperidinecarboxaldehyde 1-Benzyl-4-piperidinecarboxaldehyde 1-Benzyl-4-piperidinecarboxaldehyde->Intermediate Donepezil Donepezil Intermediate->Donepezil Reduction

Figure 2: Simplified schematic of the role of 5,6-dimethoxy-1-indanone in the synthesis of Donepezil.

Pharmacological Landscape Beyond Donepezil

The success of Donepezil has inspired extensive research into the broader pharmacological potential of the indanone scaffold, including various dimethoxy-substituted derivatives. The inherent biological activity of the indanone core, coupled with the modulatory effects of methoxy groups, has led to the investigation of these compounds in several therapeutic areas.

Therapeutic AreaTarget/Mechanism of ActionReference Compound Example
Neurodegenerative Diseases Acetylcholinesterase InhibitionDonepezil
Oncology Tubulin Polymerization Inhibition2-Benzylidene-1-indanones
Antimicrobial Various, often membrane disruptionSubstituted Indanone Derivatives
Anti-inflammatory COX/LOX InhibitionIndanone-based Chalcones

Table 1: Overview of the pharmacological activities of indanone derivatives.

Isomeric Landscape: A Comparative Look at Dimethoxyindanones

While 5,6-dimethoxy-1-indanone is the most prominent isomer, other substitution patterns have been synthesized and studied. The position of the methoxy groups on the aromatic ring significantly impacts the electronic properties and steric environment of the molecule, which in turn influences its reactivity and biological activity.

  • 4,5-Dimethoxy-1-indanone: This isomer has been investigated as a precursor for the synthesis of novel anti-trypanosomal agents.

  • 5,7-Dimethoxy-1-indanone: The synthesis of this isomer has also been reported, often arising from different starting materials and cyclization regioselectivities.

The choice of starting materials and reaction conditions, particularly in Friedel-Crafts type reactions, is critical in controlling the regioselectivity of the cyclization and obtaining the desired isomer.

Conclusion and Future Perspectives

The journey of dimethoxyindanones from their origins in fundamental organic synthesis to their current status as a privileged scaffold in drug discovery is a testament to the enduring power of chemical exploration. The initial synthetic work laid the foundation for the later discovery of their profound biological significance, culminating in the development of life-changing medicines like Donepezil.

Future research in this area is likely to focus on several key aspects:

  • Development of Novel, Greener Synthetic Methodologies: A continued push towards more efficient, atom-economical, and environmentally benign synthetic routes.

  • Exploration of a Broader Pharmacological Space: Moving beyond acetylcholinesterase inhibition to fully exploit the potential of the dimethoxyindanone scaffold in oncology, infectious diseases, and inflammatory conditions.

  • Structure-Activity Relationship (SAR) Studies: Detailed investigations into how the placement and nature of substituents on the indanone core influence biological activity, leading to the design of more potent and selective drug candidates.

The history of dimethoxyindanones serves as a powerful reminder that the exploration of fundamental chemical structures can yield discoveries of immense practical and societal benefit. This versatile scaffold is poised to remain a fertile ground for innovation in medicinal chemistry for the foreseeable future.

A Comprehensive Technical Guide to the Safe Handling of 4,5-Dimethoxy-1-indanone for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a novel bicyclic aromatic ketone, 4,5-Dimethoxy-1-indanone is increasingly utilized as a key intermediate in the synthesis of a variety of bioactive molecules and functional materials.[1][2][3][4] Its unique structural motif makes it a valuable building block for drug discovery and materials science.[1][] However, as with any chemical entity in a laboratory setting, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of researchers and the integrity of experimental outcomes. This guide provides a detailed overview of the essential safety and handling precautions for this compound, grounded in established laboratory safety principles and available substance-specific data.

Section 1: Hazard Identification and Risk Assessment

1.1 GHS Classification (Anticipated)

Based on data for analogous compounds, the anticipated Globally Harmonized System (GHS) classification for this compound may include:

  • Acute Toxicity, Oral (Category 4)

  • Acute Toxicity, Dermal (Category 4)

  • Acute Toxicity, Inhalation (Category 4)

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2A)

1.2 Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.[][9][10][11] Understanding these properties is crucial for safe handling and storage.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₃[][9]
Molecular Weight 192.21 g/mol [][9]
Appearance White to yellow powder, crystals, or chunks[][10]
Melting Point 73-77 °C[][9]
Boiling Point 350.3 °C at 760 mmHg[]
Density 1.179 g/cm³[]
Solubility No data available[6]
Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of safe laboratory practice is a multi-layered approach to risk mitigation, starting with engineering controls and supplemented by appropriate personal protective equipment.[12][13]

2.1 Engineering Controls

  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[6][14] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[15]

  • Safety Equipment: Emergency eyewash stations and safety showers must be readily accessible in any laboratory where this compound is handled.[12][14]

2.2 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent accidental exposure.[12][16]

  • Eye and Face Protection: Tightly fitting safety goggles or safety glasses with side shields that conform to EN 166 (EU) or NIOSH (US) standards are required.[6] A face shield may be necessary for operations with a high risk of splashing or dust generation.[17]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[12][18] It is critical to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contamination.[19]

    • Lab Coat: A flame-resistant lab coat or other protective clothing should be worn to prevent skin contact.[12][17]

  • Respiratory Protection: In situations where engineering controls cannot maintain exposure below acceptable limits or during emergency situations, a NIOSH-approved respirator may be required.[6][17] The specific type of respirator will depend on the nature and concentration of the airborne contaminant.

Experimental Workflow: Safe Handling Protocol

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh Solid in Fume Hood prep_workspace->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware handle_transfer->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Standard workflow for the safe handling of this compound.

Section 3: Handling and Storage

Adherence to strict handling and storage protocols is crucial for maintaining the stability of this compound and preventing accidental exposure.[20]

3.1 Safe Handling Practices

  • Avoid the formation of dust and aerosols.[6]

  • Minimize the quantities of the compound in use.[20]

  • Use non-sparking tools for handling the solid.

  • Ensure all containers are clearly and accurately labeled.[13][21]

  • Wash hands thoroughly after handling the compound.[13][19]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[19]

3.2 Storage Conditions

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][14]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store in a designated area for combustible solids (Storage Class 11).[9]

Section 4: Accidental Release Measures

In the event of a spill, a calm and methodical response is essential to mitigate any potential hazards.[22][23]

4.1 Minor Spills (Solid)

For small spills of solid this compound:

  • Alert personnel in the immediate area.[24]

  • Wearing appropriate PPE, gently sweep up the solid material to avoid generating dust.[23][25]

  • Place the spilled material into a suitable, labeled container for disposal.[15][22]

  • Clean the spill area with a damp cloth or paper towel, and place the cleaning materials into the waste container.

  • Decontaminate the area if necessary.[24]

4.2 Major Spills

For larger spills or spills in poorly ventilated areas:

  • Evacuate the immediate area and restrict access.[25]

  • If flammable dust is a concern, eliminate all ignition sources.[15]

  • Contact your institution's emergency response team or environmental health and safety office.[23][25]

  • Provide them with the identity and quantity of the spilled chemical.[25]

Emergency Response: Spill Decision Tree

spill Spill Occurs assess Assess Spill Size & Location spill->assess minor Minor Spill (<1L, contained) assess->minor Small & Contained major Major Spill (>1L or uncontained) assess->major Large or Uncontained cleanup Follow Minor Spill Protocol minor->cleanup evacuate Evacuate & Alert EHS major->evacuate

Caption: Decision-making flowchart for responding to a chemical spill.

Section 5: First Aid and Emergency Procedures

Immediate and appropriate first aid can significantly reduce the potential for harm in the event of an exposure.[6]

5.1 First Aid Measures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[14]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][14]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]

Section 6: Fire-Fighting Measures

While not highly flammable, this compound is a combustible solid.[9]

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or a water spray.[6]

  • Specific Hazards: Thermal decomposition may produce carbon oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Section 7: Disposal Considerations

Chemical waste must be managed in a way that minimizes environmental impact and complies with all local, state, and federal regulations.

  • Product: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[6] The material can be disposed of by controlled incineration with flue gas scrubbing.[6]

  • Contaminated Packaging: Dispose of as unused product. Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible.[6]

Conclusion

This compound is a valuable compound for scientific advancement. By approaching its use with a comprehensive understanding of potential hazards and a commitment to rigorous safety protocols, researchers can ensure a safe and productive laboratory environment. Proactive risk assessment, consistent use of engineering controls and personal protective equipment, and preparedness for emergency situations are the cornerstones of responsible chemical handling.

References

Methodological & Application

Application Note & Protocol: Synthesis of 4,5-Dimethoxy-1-indanone via Intramolecular Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4,5-dimethoxy-1-indanone, a key intermediate in the development of various biologically active compounds.[][2] The protocol details the intramolecular Friedel-Crafts acylation of 3-(2,3-dimethoxyphenyl)propionic acid using polyphosphoric acid (PPA) as both the catalyst and solvent. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide guidance on product purification, characterization, and process troubleshooting. This guide is intended for researchers in medicinal chemistry and process development seeking a robust and well-documented method for preparing this valuable indanone scaffold.

Introduction and Scientific Background

Indanones are a class of compounds featuring a fused benzene and cyclopentanone ring system. This scaffold is a core component in numerous molecules of pharmaceutical interest, including analgesics and antihypertensives. Specifically, this compound serves as a crucial building block for synthesizing agents targeting neurodegenerative diseases and parasitic infections, such as those caused by Trypanosoma cruzi.[]

The primary synthetic route to 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.[3][4] This reaction is a classic example of electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile, attacking an electrophilic acylium ion generated in situ from the carboxylic acid moiety.[4][5] The efficiency of this cyclization is highly dependent on the choice of a strong acid catalyst capable of promoting the formation of the acylium ion without causing significant side reactions. Polyphosphoric acid (PPA) is a widely used and effective reagent for this transformation, acting as both a protic acid catalyst and a dehydrating agent to drive the reaction forward.[6][7]

This protocol focuses on the PPA-mediated cyclization of 3-(2,3-dimethoxyphenyl)propionic acid to yield this compound. The electron-donating methoxy groups on the aromatic ring activate it towards electrophilic attack, facilitating the ring closure.

Mechanistic Pathway

The conversion of 3-(2,3-dimethoxyphenyl)propionic acid to this compound proceeds through a well-established intramolecular Friedel-Crafts acylation mechanism.

  • Protonation & Acylium Ion Formation: The carboxylic acid is first protonated by the strong acid catalyst (PPA). Subsequent loss of a water molecule generates a highly reactive acylium ion electrophile.[5][8]

  • Intramolecular Electrophilic Attack: The electron-rich aromatic ring, tethered to the acylium ion, acts as an intramolecular nucleophile. It attacks the electrophilic carbon of the acylium ion. The attack is directed to the carbon atom ortho to the 2-methoxy group and para to the 3-methoxy group, which is an activated and sterically accessible position.

  • Rearomatization: The resulting carbocation intermediate, a sigma complex, loses a proton to restore the aromaticity of the benzene ring, yielding the final product, this compound.

Below is a diagram illustrating the reaction mechanism.

G cluster_0 Step 1: Acylium Ion Formation A Carboxylic Acid + H+ (PPA) B Protonated Intermediate A->B C Acylium Ion + H2O B->C D Acylium Ion E Sigma Complex (Carbocation) D->E F Sigma Complex G This compound F->G G start Start: Reagents react Combine Starting Material & PPA Heat to 70-80°C start->react monitor Monitor by TLC (Approx. 2-3 hours) react->monitor quench Cool and Quench Pour onto crushed ice monitor->quench extract Extract with DCM (3x) quench->extract wash Wash Organic Layer: 1. H2O 2. Sat. NaHCO3 3. Brine extract->wash dry Dry over MgSO4 Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization (Ethyl Acetate/Hexanes) concentrate->purify product Final Product: This compound purify->product

References

Application Notes and Protocols: 4,5-Dimethoxy-1-indanone as a Reagent for Thiosemicarbazone Preparation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4,5-Dimethoxy-1-indanone in the Synthesis of Bioactive Thiosemicarbazones

Thiosemicarbazones are a class of compounds renowned for their diverse and potent biological activities, including anticancer, antiviral, antibacterial, and antiparasitic properties.[1][2] Their therapeutic potential often stems from their ability to chelate metal ions, which can lead to the inhibition of key enzymes or the generation of reactive oxygen species.[1] The synthesis of thiosemicarbazones is typically achieved through a condensation reaction between a thiosemicarbazide and a carbonyl compound, such as an aldehyde or a ketone.[3]

This compound is a valuable reagent in this context, serving as a ketone precursor for the synthesis of a unique class of thiosemicarbazones. The indanone scaffold provides a rigid framework that can be strategically functionalized to modulate the biological activity of the resulting thiosemicarbazone. The presence of the dimethoxy groups on the aromatic ring can influence the compound's electronic properties and its interactions with biological targets. Notably, thiosemicarbazones derived from substituted indanones have demonstrated promising activity against Trypanosoma cruzi, the causative agent of Chagas disease, and as antiviral agents.[4][5]

These application notes provide a comprehensive guide to the synthesis, characterization, and potential applications of the thiosemicarbazone derived from this compound, offering researchers a solid foundation for their own investigations into this promising class of molecules.

Chemical Principles: The Condensation Reaction

The synthesis of a thiosemicarbazone from this compound and thiosemicarbazide is a classic example of a condensation reaction. The reaction proceeds via a nucleophilic attack of the primary amine of the thiosemicarbazide on the electrophilic carbonyl carbon of the indanone. This is typically followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (imine) of the thiosemicarbazone. The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Experimental Protocols

Protocol 1: Synthesis of this compound Thiosemicarbazone

This protocol is adapted from established methods for the synthesis of thiosemicarbazones from ketones.[3]

Materials:

  • This compound

  • Thiosemicarbazide

  • Ethanol (or Methanol)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of warm ethanol.

  • Addition of Thiosemicarbazide: To this solution, add 1.1 equivalents of thiosemicarbazide.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Completion and Precipitation: After the reaction is complete (typically 2-4 hours, as indicated by TLC), allow the mixture to cool to room temperature. The thiosemicarbazone product will often precipitate out of the solution. If precipitation is slow, the flask can be cooled in an ice bath.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Purification: For higher purity, recrystallize the crude product from a suitable solvent, such as ethanol.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Data Presentation:

Reactant/ProductMolecular Weight ( g/mol )EquivalentsMoles (mmol)Mass (g)
This compound192.211.0101.92
Thiosemicarbazide91.131.1111.00
Product (Expected) 265.34 ~8-9 ~2.12-2.39

Note: The expected yield is typically in the range of 80-90%.

Visualization of the Synthesis Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product & Purification This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture 1.0 eq Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Reaction Mixture 1.1 eq Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Reaction Mixture Acetic Acid (Catalyst) Acetic Acid (Catalyst) Acetic Acid (Catalyst)->Reaction Mixture Reflux (Heat) Reflux (Heat) Reflux (Heat)->Reaction Mixture Crude Thiosemicarbazone Crude Thiosemicarbazone Purified Thiosemicarbazone Purified Thiosemicarbazone Crude Thiosemicarbazone->Purified Thiosemicarbazone Recrystallization Reaction Mixture->Crude Thiosemicarbazone Cooling & Precipitation

Caption: General workflow for the synthesis of this compound thiosemicarbazone.

Protocol 2: Characterization of this compound Thiosemicarbazone

Accurate characterization is crucial to confirm the identity and purity of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number and types of protons in the molecule. The spectrum of the closely related 5,6-dimethoxy-1-indanone thiosemicarbazone in DMSO-d₆ shows characteristic signals for the aromatic protons, the methoxy groups, the methylene protons of the indanone ring, and the protons of the thiosemicarbazone moiety.[6] For the 4,5-dimethoxy isomer, one would expect a different splitting pattern for the aromatic protons due to the change in substitution.

  • ¹³C NMR: Shows the different carbon environments in the molecule. Key signals to identify include the C=S carbon (typically downfield), the C=N carbon, the aromatic carbons, the methoxy carbons, and the aliphatic carbons of the indanone ring.

2. Infrared (IR) Spectroscopy:

  • IR spectroscopy is useful for identifying key functional groups. Characteristic absorption bands for thiosemicarbazones include:

    • N-H stretching vibrations (around 3100-3400 cm⁻¹)

    • C=N stretching vibration (around 1600-1630 cm⁻¹)

    • C=S stretching vibration (around 800-850 cm⁻¹ and 1250-1280 cm⁻¹)[7][8]

3. Mass Spectrometry (MS):

  • Provides the molecular weight of the compound, confirming the successful synthesis.

Visualization of the Characterization Workflow:

G Synthesized Product Synthesized Product NMR Spectroscopy NMR Spectroscopy Synthesized Product->NMR Spectroscopy Structural Elucidation IR Spectroscopy IR Spectroscopy Synthesized Product->IR Spectroscopy Functional Group ID Mass Spectrometry Mass Spectrometry Synthesized Product->Mass Spectrometry Molecular Weight ¹H NMR ¹H NMR NMR Spectroscopy->¹H NMR Proton Environment ¹³C NMR ¹³C NMR NMR Spectroscopy->¹³C NMR Carbon Skeleton G Synthesis Synthesis Characterization Characterization Synthesis->Characterization Purity & Identity In Vitro Screening In Vitro Screening Characterization->In Vitro Screening Biological Activity Lead Optimization Lead Optimization In Vitro Screening->Lead Optimization Structure-Activity Relationship Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies

References

Application Notes and Protocols: A Researcher's Guide to Indanone Synthesis via Intramolecular Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-indanone structural motif is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds and natural products.[1] Its integral role in the development of therapeutics, including potential treatments for neurodegenerative diseases like Alzheimer's, underscores the importance of efficient and robust synthetic methodologies.[1] The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids and their derivatives stands as a classical and widely adopted method for constructing the 1-indanone core.[1][2] This electrophilic aromatic substitution reaction involves the cyclization of a tethered acyl group onto an aromatic ring, a transformation typically facilitated by a Brønsted or Lewis acid.[1] This guide provides a comprehensive overview of this pivotal reaction, detailing the underlying mechanism, offering step-by-step experimental protocols, presenting comparative data for various catalytic systems, and providing visual aids to elucidate the experimental workflow.

Scientific Foundation: Mechanism and Rationale

The intramolecular Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution pathway. The reaction is initiated by the activation of a carboxylic acid or its more reactive derivative, an acyl chloride, by a strong acid catalyst. This activation generates a highly electrophilic acylium ion intermediate.[1][3] The electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion in an intramolecular fashion. The final step involves deprotonation of the resulting intermediate to restore aromaticity, yielding the characteristic fused 5-membered ring of the 1-indanone product.[1][3]

The choice between a direct cyclization of the 3-arylpropanoic acid and a two-step approach involving the corresponding acyl chloride is a critical decision in experimental design.

  • Direct Cyclization of 3-Arylpropanoic Acids: This one-step method is often considered more environmentally benign as water is the sole byproduct.[3] However, it frequently necessitates harsh reaction conditions, including high temperatures and the use of strong, corrosive acids like polyphosphoric acid (PPA) or superacids.[3][4]

  • Cyclization of 3-Arylpropionyl Chlorides: This two-step process involves the initial conversion of the carboxylic acid to the more reactive acyl chloride. This intermediate then undergoes cyclization under significantly milder conditions.[3] While generally more efficient, this route generates corrosive byproducts that require careful handling and disposal.[3]

The selection of the acid catalyst is paramount and is dictated by the reactivity of the aromatic substrate. Deactivated aromatic rings, those bearing electron-withdrawing groups, may require more potent catalytic systems to achieve satisfactory yields.[5][6] Common catalysts include Lewis acids like aluminum chloride (AlCl₃) and Brønsted acids such as polyphosphoric acid (PPA), methanesulfonic acid, and triflic acid.[5][7] Eaton's reagent, a mixture of phosphorus pentoxide and methanesulfonic acid, offers a less viscous and often more effective alternative to PPA.[8][9]

Visualizing the Mechanism

Friedel_Crafts_Acylation_Mechanism cluster_activation Catalyst Activation cluster_cyclization Intramolecular Cyclization cluster_deprotonation Deprotonation & Aromatization Arylpropanoic_Acid 3-Arylpropanoic Acid Acylium_Ion Acylium Ion Intermediate Arylpropanoic_Acid->Acylium_Ion Activation Catalyst Acid Catalyst (e.g., PPA, AlCl₃) Catalyst->Acylium_Ion Aromatic_Ring Tethered Aromatic Ring Sigma_Complex Sigma Complex (Arenium Ion) Aromatic_Ring->Sigma_Complex Nucleophilic Attack Indanone 1-Indanone Product Sigma_Complex->Indanone Deprotonation

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the synthesis of 1-indanone, a representative example. These protocols are designed to be self-validating, with clear checkpoints and purification procedures.

Protocol 1: Synthesis of 1-Indanone from 3-Phenylpropanoic Acid using Polyphosphoric Acid (PPA)

This classic protocol is a high-yielding method for the synthesis of unsubstituted 1-indanone.[10]

Materials:

  • 3-Phenylpropanoic acid

  • Polyphosphoric acid (PPA)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Petroleum ether (for recrystallization)

  • Standard laboratory glassware

  • Mechanical stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, add 3-phenylpropanoic acid.

  • Add an excess of polyphosphoric acid (PPA), typically in a 10:1 weight ratio to the starting material.

  • Heat the mixture to 100°C with vigorous stirring for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool slightly before carefully pouring it onto crushed ice with continuous stirring. This quenching step is highly exothermic.

  • The 1-indanone product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the collected solid sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with water until the washings are neutral.

  • Dry the crude product thoroughly.

  • Recrystallize the crude product from a suitable solvent, such as petroleum ether, to afford pure 1-indanone.

Protocol 2: Two-Step Synthesis of 1-Indanone via 3-Phenylpropionyl Chloride using Aluminum Chloride (AlCl₃)

This protocol involves the initial formation of the acyl chloride followed by a Lewis acid-catalyzed cyclization.[3]

Step A: Synthesis of 3-Phenylpropionyl Chloride

  • In a round-bottom flask, dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq) at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-phenylpropionyl chloride, which can be used directly in the next step.

Step B: Intramolecular Friedel-Crafts Acylation

  • Dissolve the crude 3-phenylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Anhydrous conditions are crucial as AlCl₃ is highly moisture-sensitive.[5][6]

  • Cool the solution to 0°C in an ice bath.

  • Carefully and portion-wise, add anhydrous aluminum chloride (1.1-1.5 eq). The addition is exothermic.[11]

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl to decompose the aluminum chloride complex.[3]

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.[3]

Visualizing the Experimental Workflow

Experimental_Workflow Start Starting Material (3-Arylpropanoic Acid) Reaction_Setup Reaction Setup (Dry Glassware, Inert Atmosphere) Start->Reaction_Setup Solvent_Addition Solvent Addition (Anhydrous) Reaction_Setup->Solvent_Addition Catalyst_Addition Catalyst Addition (Lewis or Brønsted Acid) Solvent_Addition->Catalyst_Addition Reaction Reaction (Heating/Stirring) Catalyst_Addition->Reaction Quenching Quenching (Ice/Water) Reaction->Quenching Workup Aqueous Workup (Extraction & Washing) Quenching->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Pure 1-Indanone Purification->Product

Caption: A typical experimental workflow for indanone synthesis.

Data Presentation: Catalyst and Yield Comparison

The choice of catalyst significantly impacts the yield of the desired indanone. The following table summarizes representative yields for the synthesis of 1-indanone from 3-phenylpropanoic acid or its acyl chloride using different catalytic systems.

Catalyst SystemStarting MaterialReaction ConditionsYield (%)Reference
Polyphosphoric Acid (PPA)3-Phenylpropanoic Acid100°C, 1hHigh[10]
Aluminum Chloride (AlCl₃)3-Phenylpropionyl Chloride0°C to RT, 1-2h90[2]
Niobium Pentachloride (NbCl₅)3-Arylpropanoic AcidsRoom TemperatureGood[12]
Triflic Acid (TfOH)3-Phenylpropanoic AcidRT, 4hHigh[13]
Eaton's Reagent3-Arylpropanoic AcidsVariesOften > PPA[14]
Metal Triflates (e.g., Sc(OTf)₃)Meldrum's Acid DerivativesVariesGood[2]

Troubleshooting and Field-Proven Insights

Even with robust protocols, challenges can arise. Here are some common issues and their solutions based on extensive field experience:

  • Low or No Product Yield: This is a frequent issue.[5]

    • Inactive Catalyst: Lewis acids like AlCl₃ are highly sensitive to moisture.[5][6] Ensure all glassware is oven-dried and reagents are anhydrous. Use freshly opened or purified catalysts.

    • Deactivated Aromatic Ring: If the aromatic ring contains strongly electron-withdrawing groups, the reaction will be sluggish.[6][15] A more potent catalyst, such as a superacid, may be necessary.[5]

    • Suboptimal Temperature: The reaction temperature is critical. Some reactions require heating to overcome the activation energy, while others may decompose at elevated temperatures.[5][6]

  • Formation of Regioisomers: When multiple cyclization sites are available, controlling regioselectivity is a significant challenge.[5]

    • Steric Hindrance: Bulky substituents can block certain positions, favoring the formation of a specific isomer.[5]

    • Solvent Choice: The choice of solvent can influence the product distribution. For instance, nitromethane has been shown to provide optimal selectivity in certain cases.[5][16]

    • PPA Composition: For reactions catalyzed by polyphosphoric acid, adjusting the phosphorus pentoxide (P₂O₅) content can effectively switch the regioselectivity.[5][17]

  • Intermolecular Reactions: The acylating agent may react with a second molecule of the aromatic substrate rather than cyclizing, leading to polymers, especially at high concentrations.[5]

    • High Dilution: Running the reaction at high dilution can favor the desired intramolecular pathway by decreasing the probability of intermolecular collisions.[5]

Safety and Handling

Friedel-Crafts acylation reactions involve hazardous materials and require strict adherence to safety protocols.

  • Corrosive Reagents: Lewis acids like aluminum chloride are corrosive and react violently with water, releasing HCl gas.[6][18] Handle with extreme care in a fume hood.

  • Acid Anhydrides and Acyl Chlorides: Acetic anhydride and acyl chlorides are corrosive and lachrymators.[18] Dispense these reagents in a well-ventilated fume hood.

  • Strong Acids: Polyphosphoric acid and other strong acids can cause severe burns.[18] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Quenching: The quenching of the reaction mixture with water or ice is often highly exothermic. Perform this step slowly and with caution in an ice bath.

By understanding the underlying principles, adhering to detailed protocols, and anticipating potential challenges, researchers can effectively utilize the intramolecular Friedel-Crafts acylation for the synthesis of indanones, paving the way for further discoveries in drug development and materials science.

References

Application Notes and Protocols for the Synthesis of Indanones from Chalcones via Nazarov Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Indanones and the Power of the Nazarov Cyclization

The 1-indanone structural motif is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds with applications ranging from antiviral to anticancer therapies.[1][2] The efficient construction of this privileged scaffold is therefore a critical endeavor for researchers in drug discovery and development. Among the synthetic methodologies available, the Nazarov cyclization stands out as a powerful and direct route for the formation of cyclopentenones, which can be strategically applied to the synthesis of 1-indanones using readily available chalcones (1,3-diaryl-2-propen-1-ones) as precursors.[1][2]

Historically, the Nazarov cyclization is an acid-catalyzed 4π-electrocyclization of divinyl ketones.[3][4] When a chalcone is employed as the substrate, one of the vinyl groups is incorporated within an aromatic ring. This adaptation of the classical reaction provides a convergent and modular approach to synthesizing a diverse array of substituted indanones. This guide offers a comprehensive overview of the mechanistic underpinnings, practical application notes, and detailed experimental protocols for the synthesis of 1-indanones via the Nazarov cyclization of chalcones. We will explore various catalytic systems, from classical Brønsted and Lewis acids to modern, more efficient catalytic variants, providing researchers with the necessary tools to implement this valuable transformation in their own laboratories.

Mechanistic Insights: The Journey from Chalcone to Indanone

The generally accepted mechanism for the Nazarov cyclization of a chalcone to a 1-indanone is initiated by the activation of the carbonyl group by a Brønsted or Lewis acid.[1][2] This activation is crucial as it facilitates the generation of a key pentadienyl cation intermediate. The core of the reaction is a thermally allowed 4π-conrotatory electrocyclization of this cation, a process governed by the Woodward-Hoffmann rules.[3] This electrocyclization event forms a new carbon-carbon bond and produces an oxyallyl cation. The reaction cascade concludes with a deprotonation step, followed by tautomerization of the resulting enol to furnish the final 1-indanone product.[1]

The choice of acid catalyst can significantly influence the reaction efficiency and is often substrate-dependent. While strong protic acids have been traditionally used, modern methods often employ Lewis acids, which can offer milder reaction conditions and improved selectivity.[2][5]

Nazarov_Mechanism Chalcone Chalcone Pentadienyl_Cation Pentadienyl Cation Chalcone->Pentadienyl_Cation  + Acid Acid H+ or Lewis Acid Oxyallyl_Cation Oxyallyl Cation Pentadienyl_Cation->Oxyallyl_Cation 4π-Electrocyclization (conrotatory) Enol_Intermediate Enol Intermediate Oxyallyl_Cation->Enol_Intermediate  + Proton_Loss Indanone 1-Indanone Enol_Intermediate->Indanone Tautomerization Proton_Loss - H+

Figure 1: General Mechanism of the Nazarov Cyclization of a Chalcone to a 1-Indanone.

Experimental Protocols: A Practical Guide

The successful execution of the Nazarov cyclization for indanone synthesis is highly dependent on the choice of catalyst and reaction conditions. Below, we provide detailed protocols for both classical and modern catalytic approaches.

Protocol 1: Classical Brønsted Acid-Catalyzed Nazarov Cyclization

This protocol utilizes a strong Brønsted acid, such as trifluoroacetic acid (TFA), and is effective for many chalcone substrates. Microwave irradiation can significantly reduce reaction times.[6]

Materials:

  • Substituted Chalcone (1.0 mmol)

  • Trifluoroacetic Acid (TFA) (5 mL)

  • Microwave Synthesis Vial (10 mL)

  • Magnetic Stirrer

  • Rotary Evaporator

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for Column Chromatography

Procedure:

  • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add the substituted chalcone (1.0 mmol).

  • Add trifluoroacetic acid (5 mL) to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 20 minutes.[6]

  • After cooling to room temperature, carefully transfer the reaction mixture to a round-bottom flask.

  • Remove the TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (20 mL) and carefully wash with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize any remaining acid.

  • Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-indanone.

Protocol 2: Lewis Acid-Catalyzed Nazarov Cyclization

Lewis acids, such as copper(II) triflate (Cu(OTf)₂), often provide milder reaction conditions and can be used in catalytic amounts.[2]

Materials:

  • Substituted Chalcone (0.5 mmol)

  • Copper(II) Triflate (Cu(OTf)₂) (0.05 mmol, 10 mol%)

  • 1,2-Dichloroethane (DCE) (5 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic Stirrer and Hotplate

  • Dichloromethane

  • Water

  • Anhydrous Magnesium Sulfate

  • Silica Gel for Column Chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted chalcone (0.5 mmol) and copper(II) triflate (0.05 mmol).

  • Add 1,2-dichloroethane (5 mL) to the flask.

  • Heat the reaction mixture to 80 °C and stir for the time indicated by TLC analysis (typically 1-4 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane (15 mL) and wash with water (2 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent to yield the pure 1-indanone.

Data Presentation: A Comparative Overview

The choice of catalyst and the electronic nature of the substituents on the chalcone can significantly impact the reaction's success. The following table summarizes representative data for the Nazarov cyclization of various chalcones to indanones under different catalytic conditions.

EntryChalcone Substituents (R¹, R²)CatalystConditionsYield (%)Reference
1H, HTFA120 °C, MW, 20 min75[6]
24-OMe, HTFA120 °C, MW, 20 min82[6]
34-Cl, HTFA120 °C, MW, 20 min68[6]
4H, HCu(OTf)₂DCE, 80 °C, 2 h85[2]
54-OMe, HCu(OTf)₂DCE, 80 °C, 1.5 h92[2]
64-NO₂, HCu(OTf)₂DCE, 80 °C, 4 h55[2]
7H, HBF₃·OEt₂4-MeTHP, rt, 2 h30-60[7]

Table 1: Comparative yields for the Nazarov cyclization of substituted chalcones to 1-indanones.

Experimental Workflow and Logic

The general workflow for synthesizing indanones via the Nazarov cyclization of chalcones involves three main stages: substrate synthesis, the cyclization reaction, and product purification and characterization.

Workflow cluster_0 Stage 1: Substrate Synthesis cluster_1 Stage 2: Nazarov Cyclization cluster_2 Stage 3: Product Isolation and Analysis Acetophenone Substituted Acetophenone Chalcone Chalcone Synthesis (Claisen-Schmidt) Acetophenone->Chalcone Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Chalcone Nazarov Nazarov Cyclization (Acid-Catalyzed) Chalcone->Nazarov Workup Aqueous Workup Nazarov->Workup Chalcone_input Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS, IR) Purification->Characterization Nazarov_output

Figure 2: General experimental workflow for the synthesis of 1-indanones from chalcones.

Causality in Experimental Choices

  • Substrate Synthesis: Chalcones are typically synthesized via a base-catalyzed Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde.[8][9] The choice of substituents on these starting materials directly dictates the substitution pattern of the final indanone product.

  • Catalyst Selection: The choice between a Brønsted and a Lewis acid catalyst is a critical decision. Strong Brønsted acids like TFA are effective but can be harsh and may not be suitable for substrates with acid-sensitive functional groups.[5] Lewis acids, particularly those like Cu(OTf)₂, are often milder, can be used in catalytic quantities, and may offer better functional group tolerance.[2] The electronic nature of the chalcone also plays a role; electron-donating groups on the aromatic rings can facilitate the cyclization, often leading to higher yields and shorter reaction times.[10]

  • Solvent and Temperature: The choice of solvent and reaction temperature is optimized to ensure solubility of the substrate and catalyst while promoting the reaction at a reasonable rate. For microwave-assisted reactions, higher temperatures can be achieved in sealed vessels, dramatically accelerating the reaction.[6] For Lewis acid-catalyzed reactions, chlorinated solvents like 1,2-dichloroethane are common due to their inertness and ability to dissolve the catalyst and substrate.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through careful monitoring and characterization.

  • Reaction Monitoring: The progress of the Nazarov cyclization should be monitored by Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting chalcone and the formation of the indanone product. This prevents unnecessary heating and potential side reactions.

  • Product Characterization: The identity and purity of the synthesized 1-indanone must be confirmed by standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy. The disappearance of the characteristic α,β-unsaturated ketone signals of the chalcone and the appearance of signals corresponding to the indanone structure provide definitive confirmation of a successful reaction.

Conclusion and Future Perspectives

The Nazarov cyclization of chalcones is a robust and versatile method for the synthesis of 1-indanones. The modularity of the chalcone synthesis allows for the preparation of a wide range of substituted indanones, making this a valuable tool for medicinal chemistry and drug discovery. While classical methods using stoichiometric amounts of strong acids are effective, the development of milder, catalytic systems has significantly broadened the scope and applicability of this reaction.[11] Future research in this area will likely focus on the development of enantioselective variants of the Nazarov cyclization of chalcones, providing access to chiral indanones with high stereocontrol.[12][13] The continued exploration of new catalytic systems and reaction conditions will undoubtedly further enhance the utility of this powerful transformation.

References

Application Notes & Protocols: The Strategic Use of 5,6-Dimethoxy-1-indanone in the Synthesis of Donepezil

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Donepezil and its Synthesis

Donepezil, marketed under the brand name Aricept among others, stands as a cornerstone in the symptomatic treatment of Alzheimer's disease.[1][2] As a centrally acting reversible inhibitor of acetylcholinesterase, it improves cholinergic neurotransmission by preventing the breakdown of acetylcholine, a crucial neurotransmitter for memory and cognition.[1][3][4] The chemical architecture of Donepezil, 2-((1-benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, features two key heterocyclic moieties: an N-benzylpiperidine group and a 5,6-dimethoxy-1-indanone core.[4]

The synthesis of this active pharmaceutical ingredient (API) has been the subject of extensive research, aiming for efficiency, scalability, and economic viability.[2][5][6] A predominant and industrially scalable strategy involves the strategic coupling of these two core fragments. In this context, 5,6-dimethoxy-1-indanone emerges as the pivotal starting material for constructing the indanone portion of the final molecule. This guide provides a detailed examination of the synthetic pathway, focusing on the critical transformations involving 5,6-dimethoxy-1-indanone, and offers comprehensive, field-proven protocols for its successful application.

Overall Synthetic Strategy: A Convergent Approach

The most widely adopted synthesis of Donepezil is a convergent approach that hinges on an aldol-type condensation reaction followed by a reduction. This strategy is favored for its efficiency and the relative accessibility of the starting materials.[5][7][8] The core logic is to first form a carbon-carbon bond between the indanone and piperidine rings to create a conjugated intermediate, which is then selectively reduced to yield the final Donepezil base.

G Indanone 5,6-Dimethoxy-1-indanone Intermediate Unsaturated Intermediate (Enone) Indanone->Intermediate Aldol Condensation (Base Catalyzed) Aldehyde N-Benzyl-4-piperidine carboxaldehyde Aldehyde->Intermediate Donepezil Donepezil Base Intermediate->Donepezil Catalytic Hydrogenation

Caption: High-level overview of the convergent synthesis of Donepezil.

Part 1: The Key C-C Bond Formation: Aldol Condensation

The initial and most critical step in this synthetic sequence is the base-catalyzed condensation of 5,6-dimethoxy-1-indanone with N-benzyl-4-piperidinecarboxaldehyde.[5] This reaction constructs the complete carbon skeleton of the target molecule.

Causality and Mechanism

The reaction proceeds via a classic Claisen-Schmidt (crossed aldol) condensation mechanism. The methylene protons at the C-2 position of 5,6-dimethoxy-1-indanone are acidic due to their proximity to the electron-withdrawing carbonyl group.

  • Enolate Formation: A base, such as sodium hydroxide (NaOH) or lithium diisopropylamide (LDA), abstracts an α-proton from the indanone to form a resonance-stabilized enolate.[1] This enolate is the key nucleophile.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of N-benzyl-4-piperidinecarboxaldehyde, forming a new carbon-carbon bond and a β-hydroxy ketone (aldol) intermediate.

  • Dehydration: Under the reaction conditions, which may involve elevated temperatures or an acidic workup, this aldol intermediate readily undergoes dehydration (loss of a water molecule).[1][5] This elimination is driven by the formation of a highly stable, conjugated system, yielding the bright yellow intermediate, 1-benzyl-4-[(5,6-dimethoxy-1-indanone)-2-ylidenyl]methyl piperidine.

G cluster_0 Aldol Condensation Workflow Start Charge Reactor with 5,6-Dimethoxy-1-indanone and Solvent (Methanol) AddBase Add Base (e.g., NaOH flakes) under Inert Atmosphere Start->AddBase AddAldehyde Slowly Add N-Benzyl-piperidine- 4-carboxaldehyde AddBase->AddAldehyde React Stir at Room Temp (e.g., 3 hours) Monitor by TLC AddAldehyde->React Isolate Filter the Solid Product React->Isolate Wash Wash with Dilute Acetic Acid, then Methanol Isolate->Wash Dry Dry Product Under Vacuum Wash->Dry

Caption: Experimental workflow for the base-catalyzed aldol condensation.

Experimental Protocol: Synthesis of the Enone Intermediate

This protocol is adapted from established, industrially scalable methods.[1][2]

Materials:

  • 5,6-Dimethoxy-1-indanone

  • N-benzyl-piperidine-4-carboxaldehyde

  • Sodium Hydroxide (NaOH), flakes or pellets

  • Methanol (MeOH)

  • Acetic Acid (5% aqueous solution)

  • Deionized Water

Procedure:

  • To a suitable reaction vessel equipped with a mechanical stirrer and an inert atmosphere (e.g., Nitrogen), add 5,6-dimethoxy-1-indanone (1.0 eq) and Methanol.

  • Stir the mixture at room temperature until the indanone is fully dissolved or a uniform slurry is formed.

  • Slowly and carefully add Sodium Hydroxide flakes (3.2 eq) to the mixture. An exotherm may be observed.

  • Once the temperature has stabilized, add N-benzyl-piperidine-4-carboxaldehyde (1.0 eq) portion-wise or as a solution in a small amount of methanol.

  • Stir the resulting mixture vigorously at room temperature for approximately 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 1:1). The starting materials should be consumed, and a new, brightly colored spot corresponding to the product should appear.

  • Upon completion, filter the solid precipitate that has formed.

  • Wash the filter cake first with a 5% aqueous acetic acid solution to neutralize any remaining NaOH, followed by a wash with cold methanol to remove unreacted starting materials and impurities.

  • Dry the resulting bright yellow solid under vacuum to a constant weight.

ReagentMolar Eq.Molecular Wt. ( g/mol )Notes
5,6-Dimethoxy-1-indanone1.0192.21The key starting material.
N-benzyl-piperidine-4-carboxaldehyde1.0203.28The coupling partner.
Sodium Hydroxide (NaOH)3.240.00Acts as the base catalyst.
Typical Yield >90%

Part 2: Reduction to Donepezil Base

The second key transformation is the reduction of the exocyclic carbon-carbon double bond in the enone intermediate to yield the Donepezil base. Catalytic hydrogenation is the method of choice for this step due to its high efficiency and clean conversion.[5][9]

Causality and Mechanism

This step is a heterogeneous catalytic hydrogenation. The reaction takes place on the surface of a metal catalyst, typically Palladium on carbon (Pd/C).[9]

  • Adsorption: Both the hydrogen gas (H₂) and the unsaturated enone intermediate adsorb onto the surface of the palladium catalyst.

  • Hydrogen Activation: The H-H bond in the hydrogen molecule is weakened and cleaved by the catalyst, forming reactive metal-hydride species on the surface.

  • Hydrogen Transfer: The adsorbed enone undergoes stepwise addition of two hydrogen atoms across the double bond, leading to the saturated product.

  • Desorption: The final product, Donepezil base, desorbs from the catalyst surface, freeing the active site for another catalytic cycle.

Trustworthiness Insight: A critical parameter in this step is chemoselectivity . The goal is to reduce the C=C double bond without causing hydrogenolysis (cleavage) of the N-benzyl group, which would result in a significant impurity.[3] This is controlled by careful selection of the catalyst, solvent, hydrogen pressure, and temperature. Using catalyst modifiers or milder conditions can prevent this undesired side reaction.[3]

Experimental Protocol: Catalytic Hydrogenation

This protocol describes a standard catalytic hydrogenation procedure.[5][8]

Materials:

  • 1-benzyl-4-[(5,6-dimethoxy-1-indanone)-2-ylidenyl]methyl piperidine (Enone Intermediate)

  • Palladium on Carbon (10% Pd/C)

  • Solvent (e.g., Tetrahydrofuran (THF), Methanol, or a mixture of Methanol and Acetic Acid)

  • Hydrogen Gas (H₂)

Procedure:

  • Charge a hydrogenation reactor (e.g., a Parr shaker) with the enone intermediate (1.0 eq) and the chosen solvent.

  • Under an inert atmosphere, carefully add the 10% Pd/C catalyst (typically 5-10% by weight relative to the substrate).

  • Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 55-60 psi).[10][11]

  • Begin agitation and maintain the reaction at a constant temperature (e.g., 25-30 °C).[10][11]

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within a few hours. Progress can also be confirmed by TLC or HPLC analysis.

  • Once complete, stop the agitation and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably kept wet.

  • Rinse the filter pad with a small amount of the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield crude Donepezil base, typically as an oil or a solid.

ParameterTypical ValueRationale / Notes
Catalyst10% Pd/CHighly effective for C=C bond reduction.
Catalyst Loading5-10% w/wBalances reaction rate with cost and ease of removal.
SolventTHF, MeOH/Acetic AcidSolubilizes the substrate and facilitates interaction with the catalyst.
H₂ Pressure50-80 psiProvides sufficient hydrogen for the reaction without being overly harsh, minimizing debenzylation.[10][11]
Temperature25-50 °CMild conditions to ensure chemoselectivity.[10][11]
Typical Yield

Part 3: Salt Formation and Final Purification

The final step in the synthesis is the conversion of the Donepezil base into its hydrochloride salt. APIs are often converted to salt forms to improve their physical properties, such as stability, crystallinity, and aqueous solubility, which are critical for formulation into a final drug product.

Protocol: Preparation of Donepezil Hydrochloride
  • Dissolve the crude Donepezil base obtained from the hydrogenation step in a suitable organic solvent, such as methanol, ethanol, or ethyl acetate.[7]

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen chloride (HCl) in an organic solvent (e.g., HCl in isopropanol or diethyl ether) or bubble gaseous HCl through the solution until the pH is acidic.

  • Stir the mixture at a low temperature (0-5 °C) to induce precipitation of the hydrochloride salt.[7]

  • Collect the white crystalline solid by filtration.

  • For final purification, recrystallize the crude Donepezil HCl from a suitable solvent system, such as methanol/diisopropyl ether or aqueous methanol.[7] This step is crucial for removing any process-related impurities and achieving the high purity required for pharmaceutical use (>99% by HPLC).[7]

  • Dry the purified crystals under vacuum to yield Donepezil Hydrochloride Form I.[7]

References

Application Note: Comprehensive Characterization of 4,5-Dimethoxy-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Summary: This document provides a detailed guide to the analytical methods required for the comprehensive characterization of 4,5-Dimethoxy-1-indanone. Protocols for spectroscopic and chromatographic techniques are outlined to ensure structural confirmation, purity assessment, and quality control.

Introduction

This compound is a substituted indanone derivative that serves as a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds.[] Its rigid, fused-ring structure provides a key scaffold in medicinal chemistry. Accurate and thorough analytical characterization is paramount to guarantee the identity, purity, and quality of the compound, which is essential for reproducible research and compliant drug development.

This guide details a multi-technique approach for the definitive characterization of this compound, integrating data from spectroscopy and chromatography. The causality behind experimental choices is explained to provide a deeper understanding of the analytical workflow.

cluster_Compound This compound Img

References

Application Notes & Protocols for the Recrystallization and Purification of 4,5-Dimethoxy-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of 4,5-Dimethoxy-1-indanone via recrystallization. The protocols herein are designed to be robust and informative, emphasizing the scientific rationale behind each step to ensure procedural integrity and successful outcomes.

Introduction: The Imperative for Purity

This compound is a valuable building block in the synthesis of various biologically active molecules.[] Its utility in medicinal chemistry, particularly as a precursor for therapeutic agents, necessitates a high degree of purity.[2] Impurities, which can include regioisomers from synthesis (e.g., from Friedel-Crafts reactions), starting materials, or by-products like demethylated analogues, can significantly impact the yield, stereoselectivity, and biological activity of subsequent reactions.[3][4]

Recrystallization is a powerful and economical technique for the purification of solid organic compounds. It relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system. By carefully selecting the solvent and controlling the cooling process, one can induce the selective crystallization of this compound, leaving impurities behind in the solution (mother liquor).

Foundational Principles of Recrystallization

The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent for the recrystallization of this compound should exhibit the following characteristics:

  • High solubility at elevated temperatures: To dissolve the crude material efficiently.

  • Low solubility at low temperatures: To maximize the recovery of the purified compound upon cooling.

  • Favorable boiling point: A boiling point between 60-100 °C is often ideal to allow for easy removal from the crystals without being overly volatile.

  • Inertness: The solvent should not react with this compound.

  • Dissimilar solubility for impurities: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at all temperatures (allowing for removal by hot filtration).

A general rule of thumb is that "like dissolves like." Given that this compound possesses a ketone functional group and ether linkages, polar aprotic and polar protic solvents are logical starting points for screening.[5]

Protocol I: Solvent Screening for Recrystallization

Objective: To identify an optimal single solvent or a binary solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Test tubes (small)

  • Heating block or water bath

  • Vortex mixer

  • Selection of candidate solvents (see Table 1)

Procedure:

  • Place approximately 20-30 mg of crude this compound into several separate test tubes.

  • To each tube, add a different candidate solvent dropwise (e.g., 0.5 mL to start) at room temperature.

  • Observe the solubility at room temperature. A suitable solvent will not fully dissolve the compound at this stage.

  • Gently heat the test tubes in a heating block or water bath, adding more solvent in small increments if the compound does not fully dissolve.

  • Once the compound is fully dissolved at the elevated temperature, allow the test tubes to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a significant amount of crystalline precipitate upon cooling.

Data Presentation: Solvent Screening Observations

SolventPolarityBoiling Point (°C)Solubility at RT (20-25°C)Solubility at Elevated Temp.Crystal Formation on Cooling
WaterHigh100InsolubleInsolubleNone
EthanolHigh78Sparingly SolubleSolubleGood
MethanolHigh65SolubleVery SolublePoor (low recovery)
IsopropanolMedium82Sparingly SolubleSolubleGood
AcetoneMedium56SolubleVery SolublePoor (low recovery)
Ethyl AcetateMedium77Sparingly SolubleSolubleModerate
TolueneLow111InsolubleSparingly SolublePoor
HexaneLow69InsolubleInsolubleNone

Note: This table presents expected results based on general principles. Actual results should be recorded from the experiment.

Based on preliminary screening and literature on similar compounds, alcohols such as ethanol or isopropanol are excellent starting points for single-solvent recrystallization.[6][7] For a binary solvent system, a "good" solvent (in which the compound is highly soluble) paired with a "bad" solvent (in which the compound is poorly soluble) can be effective. A common and effective pair is Ethanol/Water .[6]

Protocol II: Bulk Recrystallization of this compound

Objective: To purify a larger quantity of crude this compound using the optimal solvent system identified in Protocol I.

Materials:

  • Crude this compound (e.g., 5.0 g)

  • Erlenmeyer flask (appropriate size, e.g., 125 mL)

  • Hot plate with stirring capability

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula and glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound into the Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) to just cover the solid. Begin heating the mixture with gentle stirring. Continue to add the solvent in small portions until the solid completely dissolves at the boiling point of the solvent. Causality: Using the minimum amount of hot solvent ensures that the solution will be supersaturated upon cooling, maximizing crystal yield.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal (a spatula tip). Re-heat the solution to boiling for a few minutes. Expertise: Activated charcoal has a high surface area and adsorbs colored impurities.

  • Hot Filtration (Optional, but critical if charcoal was used): If insoluble impurities or charcoal are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Trustworthiness: This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent. Causality: Using cold solvent removes any remaining mother liquor without re-dissolving a significant amount of the purified crystals.

  • Drying: Continue to draw air through the crystals on the Buchner funnel for several minutes. Then, transfer the purified crystals to a watch glass and dry them under vacuum to remove any residual solvent.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution Phase cluster_purification Purification Phase cluster_isolation Isolation Phase crude Crude this compound add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Hot, Saturated Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration Insoluble Impurities? cooling Slow Cooling & Ice Bath dissolved->cooling No hot_filtration->cooling crystallization Crystal Formation cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Under Vacuum wash->dry pure_product Pure Crystals dry->pure_product

Caption: Workflow for the recrystallization of this compound.

Purity Assessment and Characterization

The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.

A. Melting Point Determination: This is a rapid and effective method to gauge purity. A pure compound will have a sharp melting point range that is close to the literature value.

  • Procedure: Use a standard melting point apparatus.

  • Expected Outcome: The melting point of pure this compound is reported to be in the range of 73-77 °C.[] Some sources cite a higher melting point of 82 °C, which may correspond to a highly pure sample.[8] A sharp melting range (e.g., 1-2 °C) within this expected range indicates high purity. A broad melting range suggests the presence of impurities.

B. Chromatographic and Spectroscopic Analysis: For more rigorous purity assessment, especially in a drug development context, the following methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities with distinct proton or carbon signals.

Visualization of Purity Analysis Decision Tree

Purity_Analysis start Recrystallized Product mp_analysis Melting Point Analysis start->mp_analysis is_sharp Sharp MP in Range? mp_analysis->is_sharp chromatography HPLC / GC-MS Analysis is_sharp->chromatography Yes fail Impure: Re-crystallize or use alternative purification is_sharp->fail No (Broad/Depressed MP) nmr NMR Spectroscopy chromatography->nmr pass High Purity Confirmed nmr->pass

Caption: Decision workflow for purity assessment post-recrystallization.

Troubleshooting Common Recrystallization Issues

ProblemPossible Cause(s)Suggested Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent; Solution cooled too rapidly; Compound is too soluble.Lower the boiling point by reducing pressure; Ensure slow cooling; Add a co-solvent that reduces solubility (e.g., water to an ethanol solution).
No Crystal Formation Too much solvent was used; The solution was not allowed to cool sufficiently; The compound is highly soluble even at low temperatures.Boil off some of the solvent and allow it to cool again; Scratch the inside of the flask with a glass rod to induce nucleation; Add a seed crystal of the pure compound.
Low Recovery Too much solvent was used; The crystals were washed with solvent that was not cold enough; The compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary; Ensure the washing solvent is ice-cold; Re-cool the mother liquor to attempt to recover more product.

Conclusion

The protocols detailed in these application notes provide a robust framework for the successful purification of this compound. By understanding the principles behind solvent selection, recrystallization technique, and purity analysis, researchers can confidently obtain high-purity material essential for downstream applications in drug discovery and chemical synthesis.

References

The Versatile Scaffold: 4,5-Dimethoxy-1-indanone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous clinically approved drugs and biologically active molecules.[1][2] Among its polysubstituted derivatives, 4,5-Dimethoxy-1-indanone emerges as a particularly valuable building block for the synthesis of novel therapeutic agents. Its strategic placement of methoxy groups influences its electronic properties and provides vectors for structural elaboration, leading to compounds with a wide spectrum of pharmacological activities. This comprehensive technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed synthetic protocols and bioassay methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Significance of the Indanone Moiety

The 1-indanone framework, a bicyclic structure consisting of a benzene ring fused to a five-membered ring containing a ketone, is a recurring motif in a variety of natural products and synthetic compounds with significant biological properties.[3] The celebrated Alzheimer's disease therapeutic, Donepezil, features a dimethoxy-indanone core, underscoring the clinical relevance of this chemical class.[2] The indanone scaffold's rigid conformation and synthetic tractability make it an ideal starting point for the design of small molecule inhibitors and modulators of various biological targets.

Derivatives of the indanone nucleus have demonstrated a remarkable range of activities, including but not limited to:

  • Anticancer: Inducing apoptosis and inhibiting tubulin polymerization.[4][5]

  • Neuroprotective: Exhibiting acetylcholinesterase (AChE) and monoamine oxidase (MAO) inhibitory activity.

  • Antimicrobial and Antiviral: Showing efficacy against various pathogens.[2][6]

  • Anti-inflammatory: Modulating inflammatory pathways.[7]

  • Antiparasitic: Demonstrating activity against parasites such as Trypanosoma cruzi.[8]

This guide will specifically focus on the synthesis and application of derivatives of this compound, a key intermediate for accessing novel chemical matter with therapeutic potential.

Synthetic Pathways to this compound and its Derivatives

The synthesis of the core scaffold and its subsequent derivatization are critical first steps in any drug discovery campaign. This section provides detailed, field-proven protocols.

Protocol 1: Synthesis of this compound

The most common and efficient route to this compound involves the intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid. This protocol is adapted from established methodologies for indanone synthesis.[9][10]

Workflow for the Synthesis of this compound

start 3-(3,4-Dimethoxyphenyl)propanoic acid reagent1 Thionyl Chloride (SOCl2) or Oxalyl Chloride start->reagent1 Acyl Chloride Formation intermediate1 3-(3,4-Dimethoxyphenyl)propanoyl chloride reagent2 Lewis Acid (e.g., AlCl3, SnCl4) in an inert solvent (e.g., DCM, CS2) intermediate1->reagent2 Intramolecular Friedel-Crafts Acylation product This compound workup Aqueous Workup and Purification (Crystallization/Chromatography) product->workup start This compound reagent Thiosemicarbazide or N4-substituted thiosemicarbazide start->reagent Condensation Reaction catalyst Catalytic Acetic Acid in Ethanol product This compound Thiosemicarbazone purification Filtration and Recrystallization product->purification cluster_0 Reaction Mixture cluster_1 Colorimetric Detection AChE AChE Thiocholine Thiocholine AChE->Thiocholine hydrolyzes ATCI Acetylthiocholine (ATCI) DTNB DTNB (colorless) Thiocholine_c Thiocholine TNB TNB (yellow) Measurement Measurement TNB->Measurement Absorbance at 412 nm Thiocholine_c->TNB reacts with Inhibitor Test Compound (Inhibitor) Inhibitor->AChE binds to and inhibits

References

Application Notes & Protocols: 4,5-Dimethoxy-1-indanone as a Versatile Synthon for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indanone Scaffold

The indanone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals, including the anti-Alzheimer's agent Donepezil and the HIV protease inhibitor Indinavir.[1][2] This bicyclic structure, consisting of a benzene ring fused to a cyclopentanone, provides a rigid and synthetically versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[3][4][5]

Within this important class of molecules, 4,5-Dimethoxy-1-indanone emerges as a particularly valuable building block. Its structure is strategically functionalized with:

  • An electron-rich aromatic ring, activated by two methoxy groups, which can direct further substitutions or influence the molecule's electronic properties.

  • A reactive ketone carbonyl, which serves as a handle for a multitude of chemical transformations.

  • An acidic α-methylene group, providing a nucleophilic center for carbon-carbon bond formation.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles, providing field-proven insights into the causality behind experimental choices. Herein, we detail the core reactivity of this compound and provide robust, step-by-step protocols for its application in the synthesis of complex molecular architectures.

Physicochemical Properties & Spectroscopic Profile

Accurate characterization is the bedrock of synthetic chemistry. The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₃[][7]
Molecular Weight 192.21 g/mol []
Appearance Yellow to off-white solid[8]
Melting Point 73-77 °C[]
Boiling Point 350.3 °C at 760 mmHg[]
SMILES COC1=C(C2=C(C=C1)C(=O)CC2)OC[][7]
InChIKey XQODIRIVQXQUFN-UHFFFAOYSA-N[][7]

Expected Spectroscopic Signatures:

  • ¹H NMR: Researchers should expect to see characteristic signals for two distinct aromatic protons, two methoxy groups (singlets, ~3.8-4.0 ppm), and two adjacent methylene groups in the cyclopentanone ring (triplets or multiplets, ~2.6-3.1 ppm).

  • ¹³C NMR: The spectrum will be defined by a carbonyl carbon signal (~205 ppm), four aromatic carbons attached to protons, two methoxy carbons (~56 ppm), and two methylene carbons.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone will be prominent around 1700-1720 cm⁻¹. Additional bands for C-O stretching of the methoxy groups and C=C stretching of the aromatic ring will also be present.

  • Mass Spectrometry: The monoisotopic mass is 192.0786 Da.[7] High-resolution mass spectrometry (HRMS) should confirm this mass with high accuracy, providing definitive evidence of the compound's identity.

Core Reactivity and Mechanistic Principles

The synthetic utility of this compound stems from three primary reactive zones within its structure. Understanding the principles governing the reactivity of these sites is crucial for designing successful synthetic strategies.

Caption: Key reactive sites of the this compound scaffold.

  • The Ketone Carbonyl (Red): The carbonyl group is a classic electrophilic site. It is susceptible to nucleophilic attack, making it a gateway for transformations such as reduction to a secondary alcohol (using agents like NaBH₄), reductive amination to introduce nitrogen-containing moieties, and Grignard or Wittig reactions for carbon chain extension.

  • The α-Methylene Group (Blue): The protons on the carbon adjacent to the carbonyl (C2) are acidic (pKa ≈ 19-20 in DMSO). This allows for deprotonation by a suitable base (e.g., LDA, NaH, or even NaOH/KOH in some cases) to form a nucleophilic enolate. This enolate is the key intermediate for crucial C-C bond-forming reactions like aldol condensations, Knoevenagel condensations, and alkylations.[1]

  • The Aromatic Ring (Green): The two methoxy groups are strong electron-donating groups that activate the aromatic ring towards electrophilic aromatic substitution (EAS). They direct incoming electrophiles primarily to the ortho and para positions. Given the existing substitution pattern, the C6 and C7 positions are the most likely sites for reactions like nitration, halogenation, or Friedel-Crafts acylation, enabling further diversification of the scaffold.

Application in Synthesis: Key Transformations & Protocols

The following protocols have been selected to demonstrate the versatility of this compound in constructing complex molecular precursors.

Protocol 1: Base-Catalyzed Knoevenagel Condensation for Chalcone Synthesis

This protocol details the formation of a benzylidene-indanone, a chalcone-like structure that is a common precursor for flavonoids and other heterocyclic systems. The reaction leverages the acidity of the α-protons.

Scientific Rationale: The Claisen-Schmidt (a subset of Knoevenagel) condensation is a robust method for forming α,β-unsaturated ketones.[9] A base (NaOH) deprotonates the α-methylene group of the indanone to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The resulting aldol adduct rapidly dehydrates under the reaction conditions to yield the thermodynamically stable conjugated system. A solventless, or "green," approach at a moderate temperature often provides a high yield and simplifies product isolation.[9]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Indanone, Aldehyde, and NaOH in a beaker heat 2. Heat mixture to 60-80 °C with stirring reagents->heat monitor 3. Stir for 30-60 min. Monitor by TLC heat->monitor neutralize 4. Cool and neutralize with dilute HCl monitor->neutralize filter 5. Isolate crude solid by vacuum filtration neutralize->filter wash 6. Wash with H₂O filter->wash recrystallize 7. Recrystallize from Ethanol or IPA wash->recrystallize

Caption: Experimental workflow for Knoevenagel condensation.

Step-by-Step Protocol:

  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.92 g, 10.0 mmol), a selected aromatic aldehyde (e.g., 3,5-dimethoxybenzaldehyde, 1.66 g, 10.0 mmol), and powdered sodium hydroxide (0.48 g, 12.0 mmol).

  • Reaction: Place the flask in a preheated oil bath at 70 °C. Stir the mixture vigorously. The solid reactants will typically melt and form a thick paste or slurry.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent. The reaction is typically complete within 30-60 minutes.

  • Work-up: Remove the flask from the oil bath and allow it to cool to room temperature. Cautiously add 20 mL of deionized water. Acidify the mixture by slowly adding 1 M HCl until the pH is ~7. A solid precipitate will form.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with three 15 mL portions of cold deionized water to remove any inorganic salts.

  • Purification: Dry the crude product in a vacuum oven. Recrystallize the solid from hot 95% ethanol to afford the pure benzylidene-indanone product as a crystalline solid.

Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle sodium hydroxide with care as it is corrosive. Perform the reaction in a well-ventilated fume hood.

Protocol 2: Synthesis of a Thiosemicarbazone Derivative

This transformation targets the ketone functionality and is relevant for the development of agents with potential antiparasitic activity.[]

Scientific Rationale: Thiosemicarbazones are formed by the condensation reaction between a ketone (or aldehyde) and thiosemicarbazide. The reaction is typically acid-catalyzed. A catalytic amount of acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic terminal nitrogen of thiosemicarbazide. This is followed by dehydration to yield the C=N double bond of the thiosemicarbazone. Ethanol is a common solvent as it effectively dissolves the reactants and the product often precipitates upon cooling.

Step-by-Step Protocol:

  • Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.92 g, 10.0 mmol) in 40 mL of absolute ethanol by warming gently.

  • Addition of Reagent: To this solution, add thiosemicarbazide (0.91 g, 10.0 mmol) followed by 3-4 drops of concentrated sulfuric acid as a catalyst.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the starting indanone spot has been consumed.

  • Crystallization: Remove the heat source and allow the reaction mixture to cool slowly to room temperature, and then in an ice bath for 30 minutes. The product will typically crystallize out of the solution.

  • Isolation: Collect the crystalline product by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified thiosemicarbazone derivative in a vacuum oven at 40-50 °C.

Safety Precautions: Thiosemicarbazide is toxic; handle with care and avoid inhalation or skin contact. Concentrated sulfuric acid is extremely corrosive. All operations should be conducted in a fume hood.

Protocol 3: Synthesis of the this compound Scaffold

Understanding the synthesis of the building block itself provides valuable context. The most common route is an intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid precursor.

Scientific Rationale: This reaction is a classic example of an intramolecular electrophilic aromatic substitution.[3] A strong acid or Lewis acid is used to generate a highly electrophilic acylium ion from the carboxylic acid precursor. In this case, Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is a powerful dehydrating agent and acid catalyst that facilitates this transformation. The electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion to form a new six-membered ring intermediate (a sigma complex), which then rearomatizes by losing a proton to yield the final cyclized indanone product.

G start 3-(2,3-Dimethoxyphenyl) propanoic acid reagent Eaton's Reagent (P₂O₅ / MeSO₃H) reaction Stir at RT (Intramolecular Acylation) start->reaction reagent->reaction intermediate Acylium Ion Intermediate (Electrophile) reaction->intermediate Generates cyclization Nucleophilic Attack by Aromatic Ring intermediate->cyclization Undergoes workup Quench on Ice & Neutralize cyclization->workup Leads to extraction Extract with EtOAc workup->extraction purify Column Chromatography extraction->purify product This compound purify->product

Caption: Synthesis pathway for this compound via Friedel-Crafts acylation.

Step-by-Step Protocol:

  • Precursor Synthesis: The required precursor, 3-(2,3-dimethoxyphenyl)propanoic acid, must first be synthesized or procured.

  • Reaction Setup: In a flask protected from atmospheric moisture with a drying tube, carefully add 3-(2,3-dimethoxyphenyl)propanoic acid (2.10 g, 10.0 mmol) to 30 mL of Eaton's reagent.

  • Reaction: Stir the resulting solution at room temperature for 48-72 hours. The solution will typically darken in color.[10]

  • Quenching: Carefully and slowly pour the reaction mixture onto a beaker filled with crushed ice (~100 g). This step is highly exothermic and should be done with caution in a fume hood.

  • Neutralization and Extraction: Stir the aqueous mixture until all the ice has melted. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[10]

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a gradient elution of hexane and ethyl acetate) to yield pure this compound.[10]

Safety Precautions: Eaton's reagent is highly corrosive and reacts violently with water. The quenching step must be performed slowly and with extreme care behind a safety shield.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic synthon that offers multiple avenues for molecular elaboration. Its well-defined reactive sites—the ketone, the α-methylene, and the activated aromatic ring—can be addressed with high selectivity using established chemical transformations. The protocols detailed in this guide provide a reliable foundation for researchers to leverage this building block in their synthetic campaigns, accelerating the discovery and development of novel complex molecules for pharmaceutical and materials science applications.

References

Application Note: Accelerating Drug Discovery with Microwave-Assisted Synthesis of Indanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including those for treating neurodegenerative diseases like Alzheimer's.[1][2][3] Traditional synthetic routes to these vital compounds, such as the intramolecular Friedel-Crafts acylation, often require harsh conditions and long reaction times.[4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of microwave-assisted organic synthesis (MAOS) to dramatically accelerate the production of indanone derivatives. We will explore the underlying principles of microwave heating, provide detailed, field-proven protocols, and present comparative data that underscores the significant advantages of this green chemistry approach in terms of speed, efficiency, and yield.[5][6][7]

Introduction: The Convergence of a Privileged Scaffold and Green Chemistry

Indanone derivatives are pivotal structural motifs in a wide array of biologically active compounds, exhibiting antiviral, anti-inflammatory, anticancer, and neuroprotective properties.[1][8][9] The celebrated Alzheimer's drug, Donepezil, features an indanone core, highlighting the scaffold's importance in modern drug discovery.[1] The primary method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation, which involves the cyclization of substrates like 3-arylpropionic acids.[4][8][10]

Conventional synthesis protocols for this reaction often demand high temperatures and extended reaction times, sometimes spanning several hours, which can lead to byproduct formation and energy inefficiency.[4] Microwave-assisted synthesis emerges as a transformative technology, addressing these limitations by offering rapid, uniform, and highly efficient heating.[11][12][13] By directly coupling microwave energy with polar molecules in the reaction mixture, MAOS can reduce reaction times from hours to mere minutes, often leading to cleaner reactions and higher yields.[7][14][15] This guide provides the scientific rationale and practical protocols to harness the power of microwave synthesis for this important class of molecules.

Scientific Principles: Mechanism and Microwave Interaction

The Intramolecular Friedel-Crafts Acylation Mechanism

The synthesis of 1-indanones from 3-arylpropionic acids is a classic example of electrophilic aromatic substitution. The reaction is typically catalyzed by a strong Brønsted or Lewis acid, such as triflic acid (TfOH) or polyphosphoric acid (PPA).[4][8][16] The mechanism proceeds through three key steps:

  • Generation of the Acylium Ion: The acid catalyst protonates the carboxylic acid group of the 3-arylpropionic acid, leading to the loss of a water molecule and the formation of a highly reactive acylium ion electrophile.[2]

  • Electrophilic Attack: The tethered, electron-rich aromatic ring acts as a nucleophile, attacking the intramolecular acylium ion. This step forms a new carbon-carbon bond and a transient, non-aromatic carbocation intermediate (a sigma complex).[17]

  • Rearomatization: A base (such as water or the conjugate base of the acid) abstracts a proton from the sp3-hybridized carbon bearing the new substituent, restoring aromaticity to the ring and yielding the final 1-indanone product.[2]

G cluster_mechanism Friedel-Crafts Acylation Mechanism start 3-Arylpropionic Acid acylium Acylium Ion Intermediate (Electrophile) start->acylium + Acid Catalyst - H₂O sigma Sigma Complex (Non-aromatic) acylium->sigma Intramolecular Electrophilic Attack product 1-Indanone Product sigma->product Deprotonation (Rearomatization)

Caption: Intramolecular Friedel-Crafts acylation mechanism for 1-indanone synthesis.

Principles of Microwave Dielectric Heating

Unlike conventional heating where heat is transferred inefficiently via conduction and convection from an external source, microwave heating generates thermal energy volumetrically within the sample itself.[5] This is achieved through the interaction of the microwave's oscillating electromagnetic field with polar molecules (i.e., molecules with a permanent dipole moment) in the reaction mixture. This interaction, known as dielectric heating, is primarily driven by two mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvent or polar reactants, continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwave. This rapid reorientation creates molecular friction, which manifests as intense, uniform heat throughout the sample.

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions caused by this migration contribute to the generation of heat.

The efficiency of microwave heating is dependent on the ability of the reaction medium to absorb microwave energy, a property quantified by the dissipation factor (tan δ).[7] Solvents with high tan δ values (e.g., ethanol, DMF, water) are excellent microwave absorbers and heat very rapidly, while non-polar solvents (e.g., hexane, toluene) are transparent to microwaves and do not heat effectively.[7][18] This allows for selective heating of polar reagents within a non-polar medium, a unique feature of microwave chemistry.

Detailed Application Protocol: Microwave Synthesis of 6-Methoxy-1-indanone

This protocol details the synthesis of 6-methoxy-1-indanone from 3-(4-methoxyphenyl)propionic acid, a common precursor. This procedure is based on established methodologies and optimized for a dedicated laboratory microwave reactor.[4]

Materials and Reagents
  • Starting Material: 3-(4-methoxyphenyl)propionic acid

  • Catalyst: Triflic acid (TfOH) or Polyphosphoric acid (PPA)

  • Solvent: Dichloromethane (DCM, anhydrous) or solvent-free for PPA

  • Work-up: Saturated sodium bicarbonate (NaHCO₃) solution, brine, dichloromethane (DCM)

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Purification: Silica gel for column chromatography

  • Eluent: Ethyl acetate/Hexane mixture

Equipment
  • Dedicated laboratory microwave reactor with sealed vessel capability and magnetic stirring (e.g., CEM Discover, Biotage Initiator).

  • 10 mL or 35 mL microwave reaction vessel with a magnetic stir bar.

  • Standard laboratory glassware (round-bottom flask, separatory funnel, beakers).

  • Rotary evaporator.

  • Column chromatography setup.

Step-by-Step Experimental Procedure
  • Vessel Preparation: Place 3-(4-methoxyphenyl)propionic acid (e.g., 1.0 mmol, 180.2 mg) into a dry 10 mL microwave reaction vessel equipped with a magnetic stir bar.

  • Reagent Addition (TfOH method): Add anhydrous dichloromethane (3 mL). Seal the vessel. Through the septum, slowly add triflic acid (3.0 eq, 3.0 mmol, 450.3 mg) via syringe. Caution: Triflic acid is highly corrosive.

  • Microwave Irradiation: Place the sealed vessel into the microwave reactor cavity. Set the following parameters:

    • Temperature: 80 °C (use ramp-to-temperature setting)

    • Hold Time: 10 minutes

    • Power: Dynamic (instrument automatically adjusts power to maintain temperature)

    • Stirring: High

  • Reaction Quenching and Work-up: After the reaction is complete and the vessel has cooled to a safe temperature (below 40 °C), carefully unseal it. Slowly pour the reaction mixture into a beaker containing crushed ice and saturated NaHCO₃ solution to quench the acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing polarity) to afford the pure 6-methoxy-1-indanone.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_workflow Experimental Workflow node_start 1. Reagent Preparation (Arylpropionic Acid, Solvent) node_setup 2. Reaction Setup (Add Reagents to MW Vessel) node_start->node_setup node_mw 3. Microwave Irradiation (Set T, P, t) node_setup->node_mw node_quench 4. Quenching & Work-up (NaHCO₃, Ice) node_mw->node_quench node_extract 5. Extraction (DCM) node_quench->node_extract node_purify 6. Purification (Column Chromatography) node_extract->node_purify node_end 7. Characterization (NMR, MS) node_purify->node_end node_product Pure 1-Indanone Derivative node_end->node_product

Caption: A streamlined workflow for the microwave-assisted synthesis of 1-indanones.

Comparative Analysis: Microwave vs. Conventional Heating

The advantages of microwave-assisted synthesis are most evident when compared directly with traditional heating methods. The rapid and uniform energy transfer allows reactions to reach the required temperature almost instantaneously, significantly reducing overall reaction times and often minimizing the formation of thermal degradation byproducts.[12][14]

ParameterMicrowave-Assisted SynthesisConventional Heating (Oil Bath)Reference(s)
Reaction Time 5 - 20 minutes2 - 24 hours[4][13][19]
Temperature 80 - 120 °CRoom Temp to 150 °C[4][19]
Typical Yield 75 - 95%40 - 70%[4][13]
Heating Method Volumetric, uniform dielectric heatingSurface-based, slow conductive heating[5]
Process Control Precise temperature and pressure monitoringLess precise, potential for hotspots[20]
Energy Efficiency High (energy focused on reactants)Low (energy heats vessel and surroundings)[6][7]

Critical Safety Considerations for Microwave Chemistry

While highly effective, laboratory microwave reactors require strict adherence to safety protocols.[21]

  • Use Dedicated Equipment: Never use a domestic microwave oven for laboratory synthesis.[21][22] Laboratory-grade reactors are built to withstand corrosive chemicals and high pressures and have essential safety interlocks.[23]

  • Pressure Monitoring: Reactions in sealed vessels can generate significant pressure, especially with volatile solvents. Always operate within the pressure limits of the vessel and reactor. Modern reactors have built-in pressure monitoring and emergency venting systems.[21]

  • Flammable Solvents: Exercise caution when heating flammable solvents. Ensure the laboratory is well-ventilated, and use a reactor equipped with a flammable vapor sensor if available.[23] Avoid creating sparks; do not use metal clips or aluminum foil inside the cavity.[23]

  • Exothermic Reactions: Highly exothermic reactions can be dangerous under rapid microwave heating.[21] Run such reactions on a small scale first and use temperature-control features to prevent thermal runaway.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a lab coat, and suitable gloves.[22]

Conclusion

Microwave-assisted synthesis represents a significant advancement for the preparation of medicinally important indanone derivatives. By leveraging the principles of dielectric heating, researchers can achieve dramatic reductions in reaction times, improve product yields, and align their work with the principles of green chemistry. The protocols and data presented in this guide demonstrate that MAOS is not merely an alternative but a superior method for accelerating the synthesis of these key scaffolds, thereby streamlining the drug discovery and development pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Dimethoxy-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 4,5-dimethoxy-1-indanone, a key intermediate in the development of various biologically active compounds. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to help you optimize your synthetic protocols, improve yields, and ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and dependable method for synthesizing this compound is through the intramolecular Friedel-Crafts cyclization of 3-(3,4-dimethoxyphenyl)propanoic acid.[1][2] This reaction is typically promoted by a strong acid catalyst that facilitates the ring-closure to form the desired five-membered ketone ring.

Q2: What is the precursor for this synthesis, and how is it prepared?

The direct precursor is 3-(3,4-dimethoxyphenyl)propanoic acid.[3][4] This starting material can be synthesized from 3,4-dimethoxybenzaldehyde through several established routes, including the Erlenmeyer azlactone synthesis followed by hydrolysis and reduction.[5][6]

Q3: Which catalysts are most effective for the intramolecular Friedel-Crafts cyclization?

Polyphosphoric acid (PPA) is a widely used and effective catalyst for this transformation due to its strong dehydrating properties.[1][7][8] Other effective catalysts include mixtures of methanesulfonic acid (MSA) and phosphorus pentoxide (P₂O₅), as well as various Lewis acids like niobium pentachloride (NbCl₅).[1][2][9] The choice of catalyst can significantly impact reaction time, temperature, and overall yield.

Q4: What are the critical safety precautions to consider during this synthesis?
  • Corrosive Reagents: Strong acids like PPA, MSA, and P₂O₅ are highly corrosive and moisture-sensitive. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Exothermic Reactions: The quenching of the reaction mixture, especially when using PPA, is highly exothermic. This step should be performed slowly by adding the reaction mixture to ice water with vigorous stirring to dissipate the heat effectively.

  • Pressure Build-up: When using sealed reaction vessels or microwave reactors, be mindful of potential pressure build-up. Ensure that the equipment is properly rated for the reaction conditions.[1]

Troubleshooting Guide: Optimizing Your Synthesis
Q1: My reaction yield is consistently low. What are the potential causes and solutions?

Low yields are a common issue and can stem from several factors. A systematic approach is crucial for diagnosis.

  • Cause 1: Incomplete Reaction

    • Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot persists even after extended reaction times, the reaction is likely incomplete.

    • Solution:

      • Increase Reaction Temperature/Time: Gently increase the reaction temperature or extend the reaction time. For PPA-catalyzed reactions, a temperature of 120°C for a short duration (e.g., 5-10 minutes) is often effective.[2]

      • Catalyst Activity: Ensure the catalyst is active. PPA can absorb atmospheric moisture, reducing its efficacy. Use freshly opened or properly stored PPA. The P₂O₅ content in PPA is critical for its activity.[10]

  • Cause 2: Side Reactions and Degradation

    • Diagnosis: The appearance of multiple spots on the TLC plate or a dark, tar-like reaction mixture suggests the formation of byproducts or decomposition.

    • Solution:

      • Optimize Temperature: Excessive heat can lead to charring and polymerization, especially with strong acid catalysts.[7] Avoid overheating and aim for the minimum temperature required for efficient conversion.

      • Purity of Starting Material: Ensure the 3-(3,4-dimethoxyphenyl)propanoic acid is pure. Impurities can interfere with the cyclization and lead to side reactions. Recrystallize the starting material if necessary.

  • Cause 3: Inefficient Workup and Product Loss

    • Diagnosis: If the reaction appears clean by TLC but the isolated yield is low, the issue may lie in the workup procedure.

    • Solution:

      • Quenching: Ensure the product fully precipitates upon quenching with ice water.

      • Extraction: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product from the aqueous layer.[2]

      • Purification: Minimize product loss during purification. Choose an appropriate recrystallization solvent to maximize recovery.

Q2: The reaction mixture is turning dark brown or black. What is happening and how can I prevent it?

A dark coloration or charring is a clear indicator of product or starting material decomposition.

  • Primary Cause: This is almost always due to excessive heat. The combination of a strong acid catalyst and high temperatures can lead to unwanted side reactions, including polymerization and sulfonation (if sulfuric acid is present).

  • Preventative Measures:

    • Precise Temperature Control: Use an oil bath or a heating mantle with a thermocouple to maintain a stable and accurate reaction temperature.

    • Shorter Reaction Times: For highly exothermic cyclizations, a shorter reaction time at an optimal temperature can be sufficient to achieve high conversion without significant degradation. Some protocols report reaction times as short as 5 minutes at 120°C.[2]

    • Alternative Catalysts: Consider milder Lewis acids like NbCl₅, which can promote the reaction at room temperature, thereby reducing the risk of thermal decomposition.[9]

Q3: I'm observing an unexpected side product. How can I identify and minimize it?

The most common side product in similar Friedel-Crafts cyclizations is a regioisomer.

  • Potential Side Product: In this specific synthesis, the primary cyclization occurs at the position para to one methoxy group and ortho to the other. While the electronic directing effects of the two methoxy groups strongly favor the formation of this compound, alternative cyclization is theoretically possible, though less likely. More common are intermolecular condensation products, especially if the reaction is too concentrated or heated for too long.

  • Minimization Strategies:

    • Control of Reaction Conditions: Adhering to optimized temperature and time parameters is the best way to ensure high selectivity.[10]

    • Solvent Choice: The choice of solvent can influence selectivity in Friedel-Crafts reactions. For instance, nitromethane has been shown to improve selectivity in some cases.[11]

    • Purification: If a side product does form, it can often be separated through column chromatography or careful recrystallization.[11][12]

Q4: My final product is difficult to purify. What are the best purification strategies?

This compound is a solid at room temperature, making recrystallization the most common and effective purification method.[]

  • Recrystallization:

    • Solvent Selection: The ideal solvent is one in which the indanone is soluble at high temperatures but poorly soluble at low temperatures. Methanol or ethanol are often good choices.[14]

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals, then cool further in an ice bath to maximize recovery. Collect the crystals by vacuum filtration.[12]

  • Silica Gel Column Chromatography:

    • When to Use: If recrystallization fails to remove a persistent impurity with similar solubility, column chromatography is the next logical step.

    • Eluent System: A mixture of hexanes and ethyl acetate is a common eluent system. The optimal ratio should be determined by TLC analysis to achieve good separation between the product and impurities.[12]

Experimental Protocols & Data
Protocol: PPA-Mediated Synthesis of this compound

This protocol is adapted from established literature procedures.[2]

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add polyphosphoric acid (PPA).

  • Heat the PPA to approximately 120°C with stirring to ensure a homogenous solution.

2. Reagent Addition:

  • Once the PPA has reached the target temperature, add 3-(3,4-dimethoxyphenyl)propanoic acid to the hot PPA in one portion.

3. Reaction:

  • Stir the resulting deep purple solution vigorously at 120°C for 5-10 minutes. Monitor the reaction by TLC if desired (a small aliquot can be carefully quenched in water and extracted for analysis).

4. Workup:

  • Allow the flask to cool slightly before carefully and slowly pouring the reaction mixture onto a beaker filled with crushed ice and water. This quenching step is highly exothermic.

  • Stir the aqueous mixture until the precipitate forms completely.

  • Extract the aqueous mixture three times with dichloromethane (CH₂Cl₂).

  • Combine the organic layers and wash with a saturated solution of sodium bicarbonate (NaHCO₃), followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

5. Purification:

  • Recrystallize the crude solid from methanol or ethanol to obtain pure this compound as a yellow solid.[2]

ParameterRecommended ValueNotes
Starting Material 3-(3,4-dimethoxyphenyl)propanoic acidEnsure high purity (≥98%)
Catalyst Polyphosphoric Acid (PPA)Use a sufficient excess (e.g., 10-20x by weight)
Temperature 120°CPrecise control is critical to avoid degradation
Reaction Time 5-10 minutesLonger times may decrease yield due to side reactions
Extraction Solvent Dichloromethane (CH₂Cl₂) or Ethyl AcetatePerform multiple extractions for complete recovery
Purification Recrystallization (Methanol/Ethanol)Effective for removing most impurities
Expected Yield 80-90%Yields can be high under optimized conditions[2]
Visual Workflow & Logic Diagrams

General Synthesis Workflow

SynthesisWorkflow Start 3-(3,4-Dimethoxyphenyl) propanoic Acid Reaction Intramolecular Friedel-Crafts Cyclization (PPA, 120°C) Start->Reaction Quench Quenching (Ice Water) Reaction->Quench Extract Extraction (CH₂Cl₂) Quench->Extract Purify Purification (Recrystallization) Extract->Purify End Pure 4,5-Dimethoxy- 1-indanone Purify->End

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

TroubleshootingYield Start Low Yield Observed CheckTLC Check TLC of Crude Mixture Start->CheckTLC Incomplete Incomplete Reaction CheckTLC->Incomplete Starting Material Remains SideProducts Multiple Side Products CheckTLC->SideProducts Multiple Spots CleanTLC Reaction Looks Clean CheckTLC->CleanTLC Clean Conversion Sol_Incomplete Increase Temp/Time Check Catalyst Activity Incomplete->Sol_Incomplete Sol_SideProducts Lower Temperature Purify Starting Material SideProducts->Sol_SideProducts Sol_CleanTLC Optimize Workup: - Efficient Extraction - Proper Quenching CleanTLC->Sol_CleanTLC

Caption: A decision tree to diagnose and resolve issues of low product yield.

References

Technical Support Center: Synthesis of 4,5-Dimethoxy-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-Dimethoxy-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices.

Core Synthesis Overview: Intramolecular Friedel-Crafts Acylation

The most common and direct route to this compound is the intramolecular Friedel-Crafts acylation of 3-(3,4-dimethoxyphenyl)propanoic acid.[1] This reaction involves the cyclization of the propanoic acid side chain onto the aromatic ring, promoted by a strong acid catalyst that also acts as a dehydrating agent. The primary challenge in this synthesis is controlling the reaction to favor the desired product while minimizing side reactions.

Reaction Mechanism

The reaction proceeds via the formation of an acylium ion intermediate, which then acts as an electrophile in an electrophilic aromatic substitution (EAS) reaction.[2][3] The acid catalyst, typically Polyphosphoric Acid (PPA) or Eaton's Reagent, facilitates both the formation of the acylium ion and the removal of the water molecule generated during cyclization.[4][5]

G reactant reactant intermediate intermediate product product reagent reagent sub 3-(3,4-Dimethoxyphenyl)propanoic acid acylium Acylium Ion Intermediate sub->acylium  + H⁺ (PPA or Eaton's Reagent)  - H₂O sigma Sigma Complex (Resonance Stabilized) acylium->sigma Intramolecular Electrophilic Attack prod This compound sigma->prod Deprotonation (-H⁺)

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Troubleshooting Guide

This section addresses specific experimental issues in a problem/cause/solution format.

Q1: My reaction yielded a dark, tarry, and intractable polymer instead of the desired product. What went wrong?

  • Probable Cause: This is a classic sign of charring and polymerization, which occurs when the reaction temperature is too high or the reaction time is excessively long. Polyphosphoric acid (PPA) is a strong dehydrating agent, and at elevated temperatures (>100-120°C), it can promote intermolecular reactions and decomposition of the electron-rich aromatic starting material and product.[4]

  • Solution:

    • Temperature Control: Maintain a strict reaction temperature, typically between 60-90°C. It is crucial to monitor the internal temperature of the reaction mixture, not the heating mantle or oil bath temperature.

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Spot the reaction mixture (quenched and extracted sample) against the starting material. The reaction is typically complete within 5 to 30 minutes.[1] Do not heat the reaction for prolonged periods (hours).

    • Use a Milder Reagent: Consider using Eaton's Reagent (P₂O₅ in methanesulfonic acid).[6] It is often less harsh than PPA, is less viscous, and can promote cyclization at lower temperatures, reducing the risk of charring.[7]

Q2: My NMR analysis shows a mixture of two isomers. How can I improve the regioselectivity for this compound?

  • Probable Cause: Your starting material, 3-(3,4-dimethoxyphenyl)propanoic acid, has two possible sites for cyclization: C-2 and C-6. Attack at C-2 yields the undesired 6,7-dimethoxy-1-indanone, while attack at C-6 yields the desired this compound. Both positions are activated by the methoxy groups. The regioselectivity is sensitive to the precise conditions, particularly the strength and composition of the acid catalyst.[8]

  • Solution:

    • Control PPA Composition: The P₂O₅ content in PPA can influence regioselectivity. Literature suggests that PPA with a higher P₂O₅ content (e.g., 83%) may favor the formation of one isomer over another.[8] It is worth testing commercially available PPA with different specified P₂O₅ concentrations.

    • Employ Alternative Catalysts: Lewis acids or milder Brønsted acids might offer different selectivity. While PPA and Eaton's reagent are most common, exploring catalysts like trifluoroacetic acid (TFA) under controlled conditions could alter the isomeric ratio.[9]

    • Purification: If a mixture is unavoidable, the isomers can often be separated by silica gel column chromatography or fractional crystallization.[10] Develop a TLC method that shows baseline separation of the two spots to guide the chromatographic purification.

Q3: The reaction is very slow or incomplete, with a large amount of starting material remaining after the workup.

  • Probable Cause: This issue points to insufficient activation of the carboxylic acid. The causes can be an inactive catalyst, low reaction temperature, or the presence of moisture.

  • Solution:

    • Ensure Anhydrous Conditions: The starting material and solvent (if any) must be scrupulously dry. PPA and Eaton's reagent are highly hygroscopic; moisture will quench the catalyst and inhibit the formation of the necessary acylium ion.[4]

    • Verify Catalyst Activity: Use fresh, properly stored PPA or freshly prepared Eaton's reagent. Old PPA can absorb atmospheric moisture, reducing its efficacy.

    • Increase Temperature Carefully: If the reaction is clean but slow at a lower temperature (e.g., 60°C), gradually increase the temperature to 80-90°C while monitoring for any signs of decomposition by TLC.

    • Improve Stirring: PPA is highly viscous, and poor mixing can lead to localized "cold spots" where the reaction does not proceed.[4] Use a robust mechanical stirrer to ensure the mixture is homogeneous. Heating PPA above 60°C will also reduce its viscosity, making it easier to stir.[4]

Caption: Troubleshooting flowchart for Indanone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main differences between using Polyphosphoric Acid (PPA) and Eaton's Reagent?

Both are excellent reagents for this transformation, but they have different physical properties and may require different handling procedures. The choice often comes down to laboratory preference and the specific requirements of the substrate.

FeaturePolyphosphoric Acid (PPA)Eaton's Reagent (7.5-10% P₂O₅ in MeSO₃H)
Physical State Highly viscous, clear liquid or waxy solid.[4]Mobile, clear liquid.
Handling Difficult to pour and stir at room temperature; viscosity decreases upon heating.[4]Easy to handle and transfer at room temperature.[7]
Reaction Temp. Typically higher (e.g., 60-100°C).Often effective at lower or ambient temperatures.[11]
Workup Can be difficult due to high viscosity; requires quenching with large amounts of ice water.[4]Generally easier workup; less viscous mixture is easier to quench and extract.[7]
Potential Issues Higher risk of charring at elevated temperatures.Methanesulfonic acid is corrosive; must be handled with care.

Q2: How should I purify the final this compound product?

The optimal purification method depends on the purity of the crude product after workup.

  • Recrystallization: If the crude product is a solid and relatively clean (lightly colored), recrystallization is the most efficient method.[10] Suitable solvents include ethanol, methanol, or isopropanol. The goal is to find a solvent that dissolves the product well when hot but poorly when cold.

  • Silica Gel Column Chromatography: If the crude product is an oil, a dark solid, or an inseparable mixture of isomers, column chromatography is necessary.[10] A typical eluent system is a mixture of hexanes and ethyl acetate; the ideal ratio should be determined by TLC analysis to achieve an Rf value of ~0.3 for the desired product.

Q3: Are there viable alternative routes to synthesize this indanone?

Yes, while intramolecular Friedel-Crafts acylation is the most common, other methods exist. The Nazarov cyclization is a powerful method for forming five-membered rings, including indanones.[12][13][14] This reaction typically involves the acid-catalyzed 4π-electrocyclization of a divinyl ketone or a chalcone precursor.[9][15] For this compound, this would require the synthesis of a suitably substituted chalcone, which might involve more steps than the Friedel-Crafts route but could offer better control or milder conditions in some cases.[16][17]

Experimental Protocol: Synthesis via PPA

This protocol is a representative procedure for the synthesis of this compound from 3-(3,4-dimethoxyphenyl)propanoic acid.

Materials:

  • 3-(3,4-Dimethoxyphenyl)propanoic acid[18][19]

  • Polyphosphoric Acid (PPA, ~85% P₂O₅ content)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Setup: In a round-bottom flask equipped with a mechanical stirrer and a temperature probe, add Polyphosphoric Acid (approx. 10 times the weight of the starting material). Begin stirring and heat the PPA to ~70°C to reduce its viscosity.

  • Reagent Addition: Once the PPA is mobile and at temperature, add 3-(3,4-dimethoxyphenyl)propanoic acid in one portion.

  • Reaction: Stir the mixture vigorously at 70-80°C. The solution will typically develop a deep purple or red color. Monitor the reaction by TLC every 5-10 minutes. To take a TLC sample, remove a small aliquot with a glass pipette and quench it in a vial containing ice and ethyl acetate. Extract the organic layer for spotting. The reaction is usually complete in 15-45 minutes.

  • Quenching: Once the starting material is consumed, cool the flask in an ice bath and then carefully and slowly pour the viscous reaction mixture onto a large amount of crushed ice in a beaker with stirring. This is a highly exothermic process.

  • Extraction: After the ice has melted, extract the aqueous mixture with dichloromethane (3x).

  • Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution (to remove any unreacted acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from methanol or ethanol, or by column chromatography if necessary.

References

Technical Support Center: Optimization of Reaction Conditions for Indanone Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indanone Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indanone formation, primarily through intramolecular Friedel-Crafts acylation. Here, we address common experimental challenges with in-depth, scientifically grounded solutions to streamline your synthetic workflows.

Troubleshooting Guide: Navigating Common Hurdles in Indanone Synthesis

This section provides a systematic approach to diagnosing and resolving issues that frequently arise during the synthesis of indanones.

Issue 1: Low or No Yield of the Desired Indanone

A diminished or nonexistent yield is a primary concern in Friedel-Crafts acylation. This can stem from several factors, each requiring a specific corrective action.

Possible Causes & Solutions:

  • Inactive or Inappropriate Catalyst: The heart of the Friedel-Crafts reaction is the acid catalyst. Its choice and activity are paramount.

    • Solution: If a standard Lewis acid like aluminum chloride (AlCl₃) is proving ineffective, consider screening a panel of alternatives. Other Lewis acids such as iron(III) chloride (FeCl₃), niobium pentachloride (NbCl₅), or scandium triflate (Sc(OTf)₃) may offer better performance depending on the substrate.[1][2] For less reactive substrates, potent Brønsted acids like triflic acid (TfOH) or polyphosphoric acid (PPA) are often more effective.[1][3]

  • Deactivated Aromatic Ring: Electron-withdrawing groups on the aromatic ring of the 3-arylpropionic acid precursor can significantly hinder the electrophilic aromatic substitution.

    • Solution: For deactivated substrates, a more powerful catalytic system, such as a superacid, may be necessary to drive the reaction forward.[1][3] In cases of extreme deactivation, exploring alternative synthetic routes to the indanone core might be more efficient.[1]

  • Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics.

    • Solution: If the reaction is sluggish at room temperature, a gradual increase in temperature may be beneficial.[1] However, excessive heat can lead to side product formation. Monitoring the reaction at various temperatures (e.g., 0 °C, room temperature, 40 °C, 80 °C) will help identify the optimal thermal conditions.[4]

  • Poor Solvent Choice: The solvent influences the solubility of reagents and the activity of the catalyst.

    • Solution: Aprotic solvents like dichloromethane (CH₂Cl₂), 1,2-dichloroethane (DCE), or nitromethane are commonly used.[1][5] Nitromethane, in particular, has been shown to improve selectivity in certain cases.[6] For some substrates, solvent-free conditions have also proven to be effective.[1]

  • Moisture Contamination: Lewis acid catalysts, especially AlCl₃, are highly sensitive to moisture, which leads to their deactivation.[1]

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Utilize anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

Issue 2: Formation of Multiple Products (Regioisomers or Side Products)

The formation of a complex mixture of products complicates purification and reduces the yield of the target indanone.

Possible Causes & Solutions:

  • Lack of Regioselectivity: When multiple positions on the aromatic ring are available for cyclization, a mixture of regioisomers can be formed.[1]

    • Solution: Regioselectivity can be influenced by several factors. Steric hindrance from bulky substituents can direct the cyclization to less hindered positions.[1] The choice of solvent and careful control of temperature are also crucial, as lower temperatures often favor the kinetic product, while higher temperatures may lead to the thermodynamic product.[1] For reactions catalyzed by polyphosphoric acid (PPA), adjusting the P₂O₅ content can switch the regioselectivity.[7]

  • Intermolecular Friedel-Crafts Acylation: Instead of cyclizing, the acylium ion can react with another molecule of the starting material or the solvent, leading to polymeric or dimeric byproducts.[8]

    • Solution: This is often a concentration-dependent issue. Running the reaction at higher dilution can favor the intramolecular pathway. A slow, controlled addition of the catalyst can also help to maintain a low concentration of the reactive acylium ion intermediate.

  • Rearrangement of the Acylium Ion: The intermediate acylium ion can undergo rearrangements, leading to the formation of unexpected isomers.

    • Solution: This is an inherent property of the substrate and reaction conditions. Screening different catalysts and temperatures may identify conditions that suppress rearrangement.

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure indanone can be challenging.

Possible Causes & Solutions:

  • Persistent Impurities: The crude product may be contaminated with starting materials, byproducts, or catalyst residues.

    • Solution: A standard workup procedure involves quenching the reaction with ice/dilute acid, followed by extraction with an organic solvent.[5] Washing the organic layer with a saturated sodium bicarbonate solution can remove acidic impurities.[5] Column chromatography on silica gel is a common and effective method for purifying indanones.[9] A typical eluent system is a mixture of hexanes and ethyl acetate, with the polarity adjusted based on TLC analysis.[9]

  • Product Instability: Some indanones can be unstable, especially in the presence of air or light.[10]

    • Solution: If the product is found to be unstable, it should be stored in a closed vessel, under an inert atmosphere, and at low temperatures (e.g., in a refrigerator).[10] If the product darkens upon standing, repurification by steam distillation or recrystallization may be necessary.[10]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the strategic planning and execution of indanone synthesis.

Q1: What is the most common method for synthesizing 1-indanones?

A1: The most prevalent method is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their more reactive acyl chloride derivatives.[1][11] This reaction is typically promoted by a strong Brønsted or Lewis acid catalyst.[1]

Q2: What are the pros and cons of using 3-arylpropionic acids versus 3-arylpropionyl chlorides?

A2:

  • 3-Arylpropionic Acids: The direct cyclization of these acids is a one-step process that is environmentally friendlier as it produces only water as a byproduct.[5] However, it often requires harsher reaction conditions, such as higher temperatures and stronger acids.[5]

  • 3-Arylpropionyl Chlorides: This two-step method involves converting the carboxylic acid to the more reactive acyl chloride, which then cyclizes under milder conditions.[5] While generally more efficient in terms of yield, this route generates corrosive byproducts like HCl.[5]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the disappearance of the starting material and the appearance of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis.[5]

Q4: Are there alternative methods for synthesizing indanones?

A4: Yes, several other methods exist. The Nazarov cyclization of divinyl ketones is a powerful alternative.[12] Other routes include various transition-metal-catalyzed reactions, such as the intramolecular hydroacylation of 2-vinylbenzaldehydes and palladium-catalyzed carbonylative cyclization.[13][14]

Q5: How can I confirm the structure of my synthesized indanone?

A5: A combination of spectroscopic techniques is essential for structural confirmation.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the carbon-hydrogen framework.[15][16]

  • Infrared (IR) Spectroscopy: Confirms the presence of the characteristic carbonyl (C=O) group.[15]

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.[15]

  • UV-Visible Spectroscopy: Can be used to analyze the electronic transitions of the aromatic ketone.[15]

Visualizing the Process: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key mechanistic and procedural aspects of indanone synthesis.

Indanone_Synthesis_Mechanism cluster_activation Step 1: Acylium Ion Formation cluster_cyclization Step 2: Intramolecular Cyclization cluster_rearomatization Step 3: Rearomatization Start 3-Arylpropionic Acid or Acyl Chloride Catalyst Lewis or Brønsted Acid (e.g., AlCl₃, TfOH) Start->Catalyst + Catalyst Acylium Acylium Ion Intermediate (Electrophile) Catalyst->Acylium Activation Attack Electrophilic Aromatic Substitution Acylium->Attack Intermediate Cyclized Intermediate (Non-aromatic) Attack->Intermediate Intramolecular Attack Deprotonation Deprotonation Intermediate->Deprotonation Product 1-Indanone Product Deprotonation->Product Restores Aromaticity

Caption: General mechanism of intramolecular Friedel-Crafts acylation for indanone synthesis.[11]

Troubleshooting_Workflow Start Experiment Yields Low/No Product Check_Moisture Is the reaction anhydrous? Start->Check_Moisture Dry_System Use flame-dried glassware and anhydrous solvents. Check_Moisture->Dry_System No Check_Catalyst Is the catalyst appropriate/active? Check_Moisture->Check_Catalyst Yes Dry_System->Check_Catalyst Screen_Catalysts Screen other Lewis/Brønsted acids (e.g., FeCl₃, TfOH). Check_Catalyst->Screen_Catalysts No Check_Substrate Is the substrate deactivated? Check_Catalyst->Check_Substrate Yes Screen_Catalysts->Check_Substrate Stronger_Catalyst Use a more potent catalyst (e.g., superacid). Check_Substrate->Stronger_Catalyst Yes Check_Temp Is the temperature optimal? Check_Substrate->Check_Temp No Stronger_Catalyst->Check_Temp Optimize_Temp Screen a range of temperatures. Check_Temp->Optimize_Temp No Success Improved Yield Check_Temp->Success Yes Optimize_Temp->Success

Caption: A logical workflow for troubleshooting low-yield indanone syntheses.

Data-Driven Optimization: Catalyst and Condition Comparison

The choice of catalyst and reaction conditions can dramatically impact the outcome of an indanone synthesis. The following table summarizes results from literature for the cyclization of 3-(4-methoxyphenyl)propionic acid, illustrating these effects.

EntryCatalyst (Equivalents)SolventTemperature (°C)Time (min)Conversion (%)NotesReference
1Tb(OTf)₃ (10 mol%)PEG100600Microwave-assisted, green solvent failed.[8]
2TfOH (10)CH₂Cl₂Room Temp.144061Long reaction time at room temperature.[17]
3TfOH (3)CH₂Cl₂8060100Microwave-assisted, complete conversion.[17]
4TfOH (1)CH₂Cl₂806041Lower catalyst loading, reduced yield.[17]
5TfOH (10)CH₂Cl₂4060100Ultrasound-assisted, lower temperature.[8]

Experimental Protocols

Here we provide detailed, step-by-step methodologies for the two primary approaches to 1-indanone synthesis via intramolecular Friedel-Crafts acylation.

Protocol 1: Direct Cyclization of 3-Arylpropionic Acids using Triflic Acid

This one-step method is advantageous for its simplicity and reduced waste generation.

Materials:

  • 3-Arylpropionic acid (1.0 eq)

  • Triflic acid (TfOH, 3.0-5.0 eq)

  • Anhydrous dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-arylpropionic acid (1.0 eq).[5]

  • Purge the flask with an inert gas (e.g., nitrogen or argon).[5]

  • Add anhydrous solvent (CH₂Cl₂ or DCE) to the flask.[5]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triflic acid (3.0-5.0 eq) dropwise via a syringe.[5]

  • Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C.[5]

  • Monitor the reaction progress by TLC or GC-MS.[5]

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution to quench the reaction.[5]

  • Extract the aqueous layer with dichloromethane (3x volume).[5]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[5]

  • Filter the drying agent and concentrate the solvent under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.[5]

Protocol 2: Cyclization of 3-Arylpropionyl Chlorides using Aluminum Chloride

This two-step protocol is often more efficient for a wider range of substrates.

Part A: Synthesis of the 3-Arylpropionyl Chloride

Materials:

  • 3-Arylpropionic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • N,N-dimethylformamide (DMF) (catalytic, 1-2 drops)

Procedure:

  • In a round-bottom flask, dissolve the 3-arylpropionic acid (1.0 eq) in anhydrous dichloromethane.[5]

  • Add a catalytic amount of DMF (1-2 drops).[5]

  • Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq) at 0 °C.[5]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.[5]

  • Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride.[5]

Part B: Intramolecular Friedel-Crafts Acylation

Materials:

  • Crude 3-arylpropionyl chloride (from Part A)

  • Anhydrous aluminum chloride (AlCl₃) (1.1-1.5 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Crushed ice and dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve the crude 3-arylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere.[5]

  • Cool the solution to 0 °C in an ice bath.

  • Carefully and portion-wise add anhydrous aluminum chloride (1.1-1.5 eq).[5]

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.[5]

  • Monitor the reaction progress by TLC or GC-MS.[5]

  • Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl.[5]

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2x volume).[5]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Purification of 4,5-Dimethoxy-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5-Dimethoxy-1-indanone. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. As a key building block in various research applications, including the preparation of novel therapeutic agents, achieving high purity of this compound is critical for the success of subsequent synthetic steps and the integrity of final compounds.[]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a brown, sticky solid, but the literature describes it as a white to yellow crystalline powder. What causes this discrepancy?

A1: A brown and sticky appearance is a clear indicator of impurities.[2] this compound should be a white to yellow crystalline solid with a melting point around 73-77 °C.[][3] The discoloration and altered physical state are typically due to:

  • Residual Starting Materials: The most common synthesis involves the intramolecular Friedel-Crafts cyclization of 3-(3,4-dimethoxyphenyl)propanoic acid. Incomplete reaction will leave this more polar, acidic starting material in your crude product.

  • By-products of Cyclization: The Friedel-Crafts reaction can be aggressive, especially with strong acid catalysts like polyphosphoric acid (PPA) or Eaton's reagent. This can lead to the formation of colored, polymeric tars or demethylation of one of the methoxy groups, creating phenolic impurities that are easily oxidized. For the related 5,6-dimethoxy-1-indanone, the formation of a 6-hydroxy-5-methoxy-1-indanone impurity has been reported under certain acidic conditions.[4]

  • Regioisomers: Depending on the precise synthetic route, formation of other isomers like 6,7-dimethoxy-1-indanone is possible, which may have different physical properties and can interfere with crystallization.[5]

A depressed and broad melting point range is another strong confirmation of impurity.[2]

Q2: What are the primary analytical techniques to assess the purity of my this compound sample?

A2: A multi-pronged analytical approach is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): This is the first and most immediate check. A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. It is also invaluable for developing a solvent system for column chromatography.[6]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC is an excellent method. A method for the related 5,6-dimethoxy-1-indanone uses a mobile phase of acetonitrile and water with a phosphoric acid modifier, which can be adapted for this compound.[7] This technique can provide a precise purity percentage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural confirmation and identifying impurities. Unreacted starting material will show a characteristic carboxylic acid proton signal, while regioisomers will exhibit different aromatic proton splitting patterns.

  • Melting Point Analysis: A sharp melting point within the expected range (73-77 °C) is a good indicator of high purity.[3] Impure samples will melt over a broader and lower temperature range.[2]

Q3: What are the most effective methods for purifying crude this compound?

A3: The two most powerful and commonly used techniques are recrystallization and silica gel column chromatography.

  • Recrystallization is ideal for removing small amounts of impurities when the crude product is already of moderate purity (>85-90%). It is effective at removing impurities with different solubility profiles than the target compound.[6]

  • Silica Gel Column Chromatography is the method of choice for complex mixtures containing multiple components or when impurities have similar solubility to the product. It separates compounds based on their differential adsorption to the silica stationary phase.[8][9]

The choice between these methods depends on the impurity profile identified by your initial analytical checks (e.g., TLC).

Troubleshooting and Purification Guide

This section provides solutions to specific problems you may encounter during the purification process.

Issue 1: My TLC plate shows multiple spots. How do I proceed?

This is the most common scenario with a crude reaction mixture. The presence of multiple spots confirms impurities and necessitates a chromatographic separation.

Logical Workflow for Purification

purification_workflow start Crude this compound tlc Run Analytical TLC (e.g., 3:1 Hexane:EtOAc) start->tlc decision Analyze TLC Plate tlc->decision single_spot Single Major Spot (Minor baseline/solvent front impurities) decision->single_spot Clean ' multiple_spots Multiple Distinct Spots decision->multiple_spots Complex ' recrystallize Proceed with Recrystallization (See Protocol 1) single_spot->recrystallize chromatography Perform Column Chromatography (See Protocol 2) multiple_spots->chromatography purity_check1 Assess Purity (TLC, Melting Point) recrystallize->purity_check1 purity_check2 Combine Pure Fractions & Assess Final Purity (TLC, NMR, MP) chromatography->purity_check2 purity_check1->chromatography Impure ' pure_product Pure Product (>97%) purity_check1->pure_product Purity Met ' purity_check2->recrystallize Minor Impurities Remain ' purity_check2->pure_product Purity Met '

Caption: Decision workflow for purifying this compound.

Solution: Column Chromatography

Column chromatography is necessary to separate the different components.[8] The key is to find a solvent system (eluent) that provides good separation on a TLC plate.

Impurity Type Polarity vs. Product Typical TLC Eluent Systems Expected Rf Value
3-(3,4-dimethoxyphenyl)propanoic acidMore PolarHexane:Ethyl Acetate (2:1 to 1:1)Lower Rf than product
Polymeric TarsHighly PolarDichloromethane:Methanol (98:2)Stays at baseline (Rf ≈ 0)
RegioisomersSimilar PolarityToluene:Ethyl Acetate (9:1)Very close to product Rf

Recommendation: Start with a solvent system of Hexane:Ethyl Acetate (3:1) . If the spots are too close, gradually increase the polarity to 2:1 or 1:1. A good target Rf for the product is between 0.25 and 0.4 for optimal separation on a column.[10]

Issue 2: Recrystallization yields an oil or very poor recovery.

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the concentration of impurities is too high, preventing the formation of a crystal lattice.[2]

Troubleshooting Steps:
  • Check Solvent Choice: Ethanol is a common choice for recrystallizing indanone derivatives.[5][11] However, if oiling out occurs, try a solvent with a lower boiling point, such as methanol, or a solvent mixture like ethanol/water. The ideal solvent should dissolve the compound when hot but not when cold.[6]

  • Reduce Temperature Slowly: Do not transfer the hot flask directly to an ice bath. Allow it to cool slowly to room temperature first. This encourages the formation of pure crystals. Rapid cooling traps impurities.[6]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small crystal of pure product, add it to the cooled solution to initiate crystallization.

  • Pre-purify with Chromatography: If the sample is very impure, recrystallization will likely fail. Purify the bulk of the material by column chromatography first, and then perform a final polishing recrystallization on the combined, evaporated column fractions.

Issue 3: The product is pure by TLC but still appears off-white or yellow.

Trace, highly-colored impurities may not be visible on a TLC plate, especially if they are present in very low concentrations.

Solution: Activated Charcoal Treatment

During recrystallization, you can often remove colored impurities using activated charcoal.

  • Dissolve the crude product in the minimum amount of hot solvent as you would for a normal recrystallization.

  • Remove the flask from the heat source.

  • Add a very small amount (1-2% by weight) of activated charcoal to the hot solution. Caution: Add charcoal to a slightly cooled solution to avoid violent bumping.

  • Gently heat the mixture for 5-10 minutes.

  • Perform a hot filtration through a fluted filter paper or a small plug of Celite® in a funnel to remove the charcoal.

  • Allow the clarified, hot filtrate to cool as per the standard recrystallization protocol.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for material that is already >85% pure and needs a final polishing step to remove minor impurities.

  • Solvent Selection: Place a small amount of crude product in several test tubes. Add a few potential solvents (e.g., ethanol, methanol, isopropanol) and observe solubility. A good solvent will dissolve the solid when hot but result in poor solubility at room temperature. Ethanol is a good starting point.[5]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent portion-wise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.[6]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small spatula tip of activated charcoal, and reheat for 5 minutes.

  • Hot Filtration (If charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities in the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent. Confirm purity by melting point and TLC.

Protocol 2: Purification by Silica Gel Column Chromatography

This is the most robust method for purifying complex crude mixtures.

column_chromatography_workflow cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis tlc 1. Develop Eluent System via TLC slurry 2. Prepare Silica Slurry in Non-Polar Solvent tlc->slurry pack 3. Pack Column slurry->pack load 4. Dry Load Sample pack->load elute 5. Elute with Solvent System load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evap 9. Evaporate Solvent combine->evap

Caption: Step-by-step workflow for column chromatography.

  • Eluent Selection: Using TLC, determine a solvent system (e.g., Hexane:Ethyl Acetate) that gives the product an Rf value of ~0.3 and separates it from all impurities.[10]

  • Column Packing (Wet Method):

    • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a thin layer (~0.5 cm) of sand.[8]

    • In a beaker, create a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexane).[9]

    • Pour the slurry into the column. Use gentle pressure or tapping to ensure the silica packs down evenly without air bubbles.

    • Once packed, add another thin layer of sand on top to protect the silica bed.[8] Drain the solvent until it is just level with the top of the sand. Never let the column run dry.

  • Sample Loading (Dry Method):

    • Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone).

    • Add a small amount of silica gel (about 2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add your chosen eluent to the top of the column.

    • Open the stopcock and begin collecting the eluting solvent in fractions (e.g., in test tubes). Use a constant, slow flow rate for the best separation. For more complex mixtures, you can use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[8]

  • Fraction Analysis:

    • Spot each collected fraction onto a TLC plate.

    • Develop the TLC plate to identify which fractions contain your pure product.

    • Combine all fractions that show only a single spot corresponding to your desired product.

  • Isolation: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

References

Overcoming low yields in Friedel-Crafts cyclization of indanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the intramolecular Friedel-Crafts cyclization to form indanones. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you overcome low yields and other common experimental hurdles.

Troubleshooting Guide: Overcoming Low Yields

Low or no yield of the desired indanone is one of the most frequent challenges in this classic cyclization. This guide breaks down the problem into key areas, providing causative explanations and actionable solutions.

Issue 1: Reaction Fails to Initiate or Shows Low Conversion

You've set up your reaction, but analysis (TLC, LC-MS) shows only starting material or minimal product formation.

The heart of the Friedel-Crafts reaction is the acid catalyst. Its choice and activity are paramount.

  • Expertise & Experience: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic.[1] Any moisture in your reagents or glassware will hydrolyze the catalyst, rendering it inactive.[1][2] Similarly, Brønsted acids like Polyphosphoric Acid (PPA) can vary in their P₂O₅ content, which affects their catalytic power.[3] The catalyst must also be strong enough to promote the reaction; a weakly activating catalyst will not suffice for a deactivated aromatic ring.

  • Troubleshooting Protocol:

    • Catalyst Screening: If a standard catalyst like AlCl₃ fails, do not persist. Screen a panel of alternatives. For direct cyclization of 3-arylpropionic acids, stronger acids are often necessary.[3]

    • Ensure Anhydrous Conditions: Use flame-dried or oven-dried glassware.[1] Purge the reaction vessel with an inert gas (Nitrogen or Argon). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.[1][4]

    • Verify Catalyst Quality: Use a fresh bottle of the Lewis acid catalyst. Older bottles may have been compromised by atmospheric moisture. For PPA, ensure the P₂O₅ content is appropriate for your specific substrate.[3]

The electronic nature of your aromatic ring dictates its nucleophilicity and, therefore, its reactivity in this electrophilic aromatic substitution.

  • Expertise & Experience: Strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) on the aromatic ring reduce its electron density, making it a poor nucleophile for the intramolecular attack.[3][5] Furthermore, functional groups with lone pairs, such as amines (-NH₂) or alcohols (-OH), can act as Lewis bases and complex with the Lewis acid catalyst, effectively poisoning it.[2][6]

  • Troubleshooting Protocol:

    • Use a More Potent Catalyst: For deactivated substrates, a more powerful catalytic system is often required. Superacids like triflic acid (TfOH) can often force the cyclization where standard Lewis acids fail.[1][3][7]

    • Modify the Synthetic Route: If the substrate is heavily deactivated, consider adding the deactivating group after the indanone core has been formed. Alternatively, converting the 3-arylpropionic acid to its more reactive acyl chloride can facilitate cyclization under milder conditions.[3][7]

    • Protect Interfering Groups: If your substrate contains amine or alcohol functionalities, they must be protected before introducing the Lewis acid catalyst.

low_yield_workflow start Low/No Yield catalyst Catalyst Issue? start->catalyst substrate Substrate Issue? catalyst->substrate No sol_catalyst Screen Catalysts (AlCl₃, PPA, TfOH) Ensure Anhydrous Conditions catalyst->sol_catalyst Yes conditions Conditions Issue? substrate->conditions No sol_substrate Use Stronger Catalyst (TfOH) Convert to Acyl Chloride Protect -NH₂/-OH Groups substrate->sol_substrate Yes sol_conditions Optimize Temperature (e.g., RT to 250°C) Screen Solvents (e.g., DCM, ODCB, Nitromethane) conditions->sol_conditions Yes end Improved Yield conditions->end Resolved sol_catalyst->end sol_substrate->end sol_conditions->end

Caption: Troubleshooting workflow for low indanone yield.

Issue 2: Formation of Significant Side Products

Your reaction works, but the desired indanone is contaminated with isomers, polymers, or other byproducts, complicating purification and reducing the isolated yield.

Instead of cyclizing, the acylium ion intermediate reacts with another molecule of the starting material.

  • Expertise & Experience: This side reaction is concentration-dependent. At high substrate concentrations, the probability of an intermolecular reaction increases, leading to oligomeric or polymeric material.[3][7] This is a classic example of the Thorpe-Ingold effect; favoring intramolecular reactions requires conditions that promote the substrate adopting a conformation suitable for ring closure.

  • Troubleshooting Protocol:

    • High Dilution: Run the reaction at a lower concentration (e.g., 0.05 - 0.1 M). A slow addition of the substrate to a solution of the catalyst can also be highly effective in maintaining a low instantaneous concentration of the starting material.

    • Optimize Temperature: While higher temperatures can increase the rate of the desired reaction, they can also promote side reactions. Explore a range of temperatures to find the optimal balance.

For asymmetrically substituted aromatic rings, cyclization can occur at multiple positions, leading to a mixture of indanone isomers.

  • Expertise & Experience: The position of cyclization is governed by both electronic and steric factors. Electron-donating groups will direct the acylation ortho and para to their position, while steric bulk can hinder attack at a sterically encumbered site. The choice of solvent and catalyst can also profoundly influence this selectivity.[1] For example, nitromethane has been shown to provide excellent regioselectivity in certain cases.[1][8]

  • Troubleshooting Protocol:

    • Solvent Screening: Test a variety of solvents. Non-coordinating solvents like dichloromethane (DCM) or o-dichlorobenzene (ODCB) are common, but more coordinating solvents like nitromethane can alter the reactivity of the electrophile and improve selectivity.[3][8]

    • Temperature Control: Lower temperatures often favor the kinetically controlled product, which may be a single regioisomer. Higher temperatures can lead to equilibration and formation of the thermodynamically favored product.[1]

    • Catalyst Choice: The size and nature of the catalyst can influence regioselectivity. For instance, with PPA, adjusting the P₂O₅ content can switch the preferred site of cyclization.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for Friedel-Crafts indanone synthesis?

The most common method is the intramolecular cyclization of 3-arylpropionic acids or their corresponding acyl chlorides.[7][9] The direct cyclization of the acid is atom-economical, producing only water as a byproduct, but often requires harsh conditions.[4][7] Converting the acid to the more reactive acyl chloride allows for milder reaction conditions but adds a synthetic step.[4][7]

Q2: Which catalyst is the most effective?

There is no single "best" catalyst; the choice is highly substrate-dependent.[1]

  • Aluminum Chloride (AlCl₃): A powerful, common, and inexpensive Lewis acid, but highly sensitive to moisture and can require more than stoichiometric amounts.[1][10]

  • Polyphosphoric Acid (PPA): A strong Brønsted acid that often serves as both catalyst and solvent. It is effective for many substrates but can be difficult to work with.[1][3]

  • Triflic Acid (TfOH): A superacid that is highly effective for deactivating substrates or when other catalysts fail. It is often used in stoichiometric or even excess amounts.[1][7][11]

  • Niobium Pentachloride (NbCl₅): A milder Lewis acid that has been shown to convert the carboxylic acid to the acyl chloride in situ and catalyze the cyclization at room temperature.[3][12]

  • Lanthanide Triflates (e.g., Sc(OTf)₃, Tb(OTf)₃): These offer milder alternatives, particularly for sensitive substrates, though they may require higher temperatures.[1][7][13]

Q3: How do I choose the right solvent?

The ideal solvent should be inert to the strong acid catalyst and capable of dissolving the substrate.

  • Chlorinated Solvents (DCM, ODCB): Dichloromethane (DCM) is common for reactions at or below room temperature. For higher temperatures, higher-boiling solvents like o-dichlorobenzene are used.[3][7]

  • Nitro-compounds (Nitromethane): As mentioned, nitromethane can significantly improve regioselectivity in some cases.[1][8]

  • Solvent-Free: In some instances, particularly with PPA or neat TfOH, the reaction can be run without an additional solvent.[1][3]

Q4: My starting material is sensitive to strong acids. Are there milder methods?

Yes. For acid-sensitive substrates, alternative strategies have been developed.

  • Meldrum's Acid Derivatives: Using benzyl Meldrum's acid derivatives as the acylating agent allows for cyclization under much milder conditions, often catalyzed by metal triflates like Sc(OTf)₃.[3][8] This approach also provides a convenient route to 2-substituted indanones.[8]

  • Niobium Pentachloride (NbCl₅): This catalyst offers a one-pot cyclization from the carboxylic acid at room temperature, avoiding the need for superacids or high heat.[12]

Q5: Can this reaction be performed using microwave irradiation?

Yes, microwave-assisted intramolecular Friedel-Crafts acylation has been shown to be effective, often leading to significantly reduced reaction times and improved yields.[7][14] This non-conventional energy source can be a powerful tool for optimizing difficult cyclizations.

Data & Protocols

Table 1: Comparison of Catalysts for Indanone Synthesis
CatalystSubstrateSolventTemp (°C)TimeYield (%)Reference
AlCl₃Phenylpropionyl chlorideBenzeneReflux-90[1]
PPA3-(4-methoxyphenyl)propanoic acid-8515 min95[1]
TfOH (3 eq.)3-(4-methoxyphenyl)propanoic acidCH₂Cl₂80 (MW)60 min>98 (conv.)[1][7]
Tb(OTf)₃3-Arylpropionic acidso-dichlorobenzene250-up to 74[1][7]
NbCl₅3-Arylpropanoic acidsDichloromethaneRT-Good[1][12]
Protocol: General Procedure for TfOH-Mediated Cyclization

This protocol is suitable for the direct cyclization of 3-arylpropionic acids, particularly for moderately activated or deactivated systems.

Materials:

  • 3-Arylpropionic acid (1.0 eq)

  • Triflic acid (TfOH, 3.0 eq)

  • Anhydrous dichloromethane (CH₂Cl₂) (to make a 0.1 M solution)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and an inert gas inlet, add the 3-arylpropionic acid (1.0 eq).

  • Purge the flask with nitrogen or argon.

  • Add anhydrous dichloromethane via syringe to dissolve the starting material.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add triflic acid (3.0 eq) dropwise via syringe. The solution may change color.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly pouring it into a beaker containing ice and saturated NaHCO₃ solution. Caution: Quenching is highly exothermic and will release CO₂ gas.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired indanone.

Mechanism Diagram: Friedel-Crafts Acylation

FC_Mechanism sub 3-Arylpropionic Acid Derivative acylium Acylium Ion Intermediate sub->acylium + Catalyst cat Lewis/Brønsted Acid (e.g., AlCl₃) attack Intramolecular Electrophilic Attack acylium->attack sigma Sigma Complex (Non-aromatic) attack->sigma deprotonation Deprotonation & Rearomatization sigma->deprotonation product 1-Indanone Product deprotonation->product - H⁺

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

References

Section 1: Troubleshooting Common Purification Challenges

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of Crude 4,5-Dimethoxy-1-indanone

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining high-purity material after synthesis. Here, we address common issues in a practical question-and-answer format, grounded in established chemical principles and field-proven methodologies.

This section addresses the most frequent observational issues researchers face with crude this compound and provides a logical path to diagnosis and resolution.

Q1: My crude product is a discolored (e.g., brown, dark purple) and sticky solid or oil, but the literature describes it as a yellow crystalline solid. What is the likely cause?

A1: This is a classic sign of significant impurities, often polymeric byproducts or residual acid catalyst. Pure this compound is a white to yellow crystalline solid with a melting point around 73-77 °C.[1][2]

  • Causality: The synthesis of this compound typically involves an intramolecular Friedel-Crafts acylation of 3-(3,4-dimethoxyphenyl)propionic acid.[3] This reaction is often promoted by strong acids like polyphosphoric acid (PPA) or Lewis acids at elevated temperatures.[4][5] These harsh conditions can lead to side reactions, including polymerization or degradation of the starting material or product, resulting in non-crystalline, colored tars.[6] The deep purple color observed during the reaction is characteristic of the acylium ion intermediate, and residual trapped intermediate can also contribute to discoloration.

  • Recommended Action: A simple recrystallization will likely be insufficient to remove these complex, non-volatile impurities. The most effective approach is silica gel column chromatography . This technique separates compounds based on polarity, allowing for the isolation of the moderately polar indanone product from both highly polar acidic residues and non-polar polymeric materials.[6][7]

Q2: After initial purification, my product has a low and broad melting point (e.g., 69-74 °C). What does this indicate?

A2: A depressed and broad melting point is a strong indicator that your sample is still impure, even if it appears crystalline.[8] The most common culprits are unreacted starting material or the presence of a regioisomeric byproduct.

  • Causality & Impurity Profile:

    • Unreacted Starting Material: 3-(3,4-dimethoxyphenyl)propionic acid is the primary precursor.[9][10] As a carboxylic acid, it is significantly more polar than the target indanone. Its presence, even in small amounts, will disrupt the crystal lattice of the product, leading to a lower melting point.

    • Regioisomers: While the 4- and 5-positions are the electronically favored sites for cyclization, trace amounts of other isomers, such as 6,7-dimethoxy-1-indanone, can form. Isomeric impurities often have different physical properties and can be difficult to separate. In analogous syntheses, regioisomers are noted as being oily and are effectively removed by recrystallization, as they tend to remain in the solvent.[6][11]

  • Recommended Action: For removing minor impurities and sharpening the melting point, recrystallization is the method of choice.[6] This technique is highly effective at separating a desired crystalline solid from small quantities of impurities that are more soluble in the chosen solvent system.[11] If the melting point remains low after one recrystallization, a second recrystallization or column chromatography may be necessary.

Q3: My Thin-Layer Chromatography (TLC) plate shows multiple spots. How do I interpret this and decide on a purification strategy?

A3: TLC is your most powerful diagnostic tool for assessing purity and planning your purification.[8] The relative positions (Rƒ values) of the spots tell you about the polarity of the components in your mixture.

  • Interpreting the Chromatogram:

    • Product Spot: this compound is a ketone of moderate polarity. In a typical hexane/ethyl acetate eluent system, it will have an intermediate Rƒ value.[12]

    • High Polarity Spot (Low Rƒ): A spot that barely moves from the baseline is highly polar. This is characteristic of the unreacted starting material, 3-(3,4-dimethoxyphenyl)propionic acid, due to its carboxylic acid group.[8]

    • Low Polarity Spot (High Rƒ): A spot that runs close to the solvent front is non-polar. This could indicate byproducts from dehydration or other side reactions.

    • Spots Close to the Product: Spots with Rƒ values very similar to your main product are likely isomers or structurally related impurities that will be more challenging to separate.[8]

  • Workflow Diagram for Strategy Selection:

    G start Run Diagnostic TLC (e.g., 3:1 Hexane:EtOAc) decision1 Are spots well-separated? (e.g., Product vs. Baseline Spot) start->decision1 decision2 Is the main impurity the baseline spot (acid)? decision1->decision2 Yes decision3 Are spots very close or overlapping? decision1->decision3 No action1 Perform Liquid-Liquid Extraction (Base Wash) to remove acid. decision2->action1 Yes action2 Proceed with Recrystallization. decision2->action2 No (minor non-polar impurity) action3 Perform Silica Gel Column Chromatography. decision3->action3 Yes action1->action2 end_p High Purity Product action2->end_p action3->end_p

    Caption: Purification strategy decision workflow.

Section 2: Detailed Purification Protocols

These protocols provide step-by-step instructions for the most common and effective purification techniques for this compound.

Protocol 1: Purification by Recrystallization

This method is ideal for removing small amounts of impurities from a product that is already mostly pure, especially for separating it from oily or highly soluble contaminants.[6][11]

  • Solvent Selection: Ethanol or methanol are excellent first choices. The ideal solvent dissolves the indanone well when hot but poorly when cold.[6][13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Work in a fume hood and use a heated stir plate.

  • Hot Filtration (Optional): If you observe insoluble material (e.g., dust, polymeric tar), perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask to remove these impurities. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining dissolved impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent. Confirm purity by taking a melting point and running a new TLC.

Protocol 2: Purification by Silica Gel Column Chromatography

This is the most robust method for separating complex mixtures containing multiple components or impurities with similar polarities to the product.[7]

  • TLC Analysis: First, determine the optimal eluent (solvent system) using TLC. A good system will give your product an Rƒ value of ~0.3 and show clear separation from impurities. A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 30%) is a common choice.[6][7]

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 10% EtOAc in hexanes). Pour this slurry into your chromatography column and allow it to pack under light pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of a relatively polar solvent like dichloromethane (DCM). To this solution, add a small amount of silica gel and concentrate it on a rotary evaporator to create a dry powder. This "dry loading" method typically results in better separation. Carefully add this powder to the top of your packed column.

  • Elution: Begin eluting the column with your starting eluent. Collect the eluting solvent in fractions (e.g., 10-20 mL per test tube). Gradually increase the polarity of the eluent as the column runs to move more polar compounds down the column.

  • Fraction Analysis: Spot each collected fraction on a TLC plate to determine which ones contain your pure product.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.

Section 3: Analytical Data & Purity Assessment

Verifying the purity of your final product is a critical step. Below is a summary of key analytical data.

Property Value Source
Appearance White to yellow crystalline solid[2]
Molecular Formula C₁₁H₁₂O₃[1]
Molecular Weight 192.21 g/mol [1]
Melting Point 73-77 °C (lit.)[1][]
CAS Number 6342-80-9[1]
  • Purity Confirmation:

    • TLC: A single spot should be observed.

    • Melting Point: A sharp melting point within the literature range (e.g., 75-77 °C) indicates high purity.

    • ¹H NMR: The spectrum should be clean, with integrations matching the expected proton count and no signals corresponding to starting material (e.g., no broad COOH peak >10 ppm).

    • ¹³C NMR: The spectrum should show the correct number of signals (11 carbons) corresponding to the indanone structure.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I use an extraction to remove the unreacted 3-(3,4-dimethoxyphenyl)propionic acid?

    • A: Yes. This is a highly effective preliminary purification step. Dissolve the crude product in a solvent like ethyl acetate or dichloromethane. Wash the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the carboxylic acid starting material, forming a salt that will move into the aqueous layer, while the neutral indanone product remains in the organic layer. This should be followed by recrystallization or chromatography for highest purity.

  • Q: My yield is very low after chromatography. How can I improve it?

    • A: Low yield can result from incomplete elution from the column or using a column with too large a diameter for the amount of material. Ensure you are using an appropriate amount of silica gel (typically a 40:1 to 100:1 ratio of silica to crude product by weight). Also, after the product has eluted, flush the column with a highly polar solvent (like 100% ethyl acetate) to ensure no product remains adsorbed to the silica.

  • Q: How should I store the purified this compound?

    • A: The compound is relatively stable.[15] It should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[2]

General Purification Workflow

This diagram outlines the logical flow from crude product to final, pure compound.

Caption: A comprehensive workflow for purifying this compound.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 4,5-Dimethoxy-1-indanone Purity by HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5-Dimethoxy-1-indanone is a pivotal chemical intermediate, recognized for its role in the synthesis of various pharmacologically active compounds, including novel agents against Trypanosoma cruzi.[] In the rigorous landscape of drug development and manufacturing, the purity of such precursors is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and consistency of the final active pharmaceutical ingredient (API). Impurities, whether they are residual starting materials, by-products, or degradation products, can have significant and often unpredictable impacts on downstream reactions and the toxicological profile of the API.

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone of purity assessment in the pharmaceutical industry.[2][3][4] Its high resolving power, sensitivity, and quantitative precision make it the definitive technique for separating and quantifying a target compound from its structurally similar impurities.

This guide provides an in-depth, experience-driven framework for the validation of a reverse-phase HPLC method for this compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[5][6][7] Furthermore, it presents an objective comparison with alternative analytical techniques—Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC)—to equip researchers and drug development professionals with the rationale to select the most appropriate method for their specific analytical challenge.

Pillar 1: The Gold Standard - Reverse-Phase HPLC Validation

The inherent power of HPLC lies in its ability to perform precise and reliable separations of compounds from complex matrices. For a moderately polar, non-volatile molecule like this compound, a reverse-phase method is the logical choice. The separation mechanism is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase. More polar impurities will elute earlier, while less polar impurities will be retained longer than the parent compound, allowing for clear separation and quantification.

Experimental Protocol: HPLC Method Validation for this compound

This protocol is designed as a self-validating system, where system suitability criteria act as a continuous internal check on the method's performance. The validation parameters are defined in accordance with ICH Q2(R2) guidelines to demonstrate that the analytical procedure is fit for its intended purpose.[6][8]

1. Instrumentation & Chromatographic Conditions

  • System: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Causality: A C18 column provides excellent hydrophobic retention for the indanone ring structure, while the methoxy groups provide sufficient polarity for effective elution with a standard aqueous-organic mobile phase.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

    • Causality: Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength in reverse-phase. Formic acid is used to acidify the mobile phase, which sharpens peak shape by ensuring the analyte is in a single ionic form and improves silica-based column stability.

  • Gradient Program: 0-5 min, 30% B; 5-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B.

    • Causality: A gradient elution is essential for a purity method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime.[9]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

    • Causality: Maintaining a constant, elevated column temperature ensures reproducible retention times and improves peak efficiency by reducing mobile phase viscosity.

  • Detection Wavelength: 254 nm

    • Causality: The fused aromatic ring system of the indanone provides strong UV absorbance, making UV detection highly sensitive for this compound. A DAD is recommended to assess peak purity across the spectrum.

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This concentration is used for impurity profiling.

3. Validation Parameter Protocols

  • System Suitability Test (SST):

    • Procedure: Inject the Working Standard Solution (100 µg/mL) five times consecutively.

    • Acceptance Criteria:

      • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

      • Tailing Factor (T): 0.8 - 1.5

      • Theoretical Plates (N): ≥ 2000

    • Trustworthiness: SST ensures the chromatographic system is performing adequately on the day of analysis, providing confidence in the results generated.[10]

  • Specificity (Forced Degradation):

    • Procedure: Expose the sample solution to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions. Analyze the stressed samples alongside an unstressed sample.

    • Acceptance Criteria: The method must demonstrate resolution (Rs > 1.5) between the main peak and all degradation product peaks. The DAD peak purity analysis should pass for the main peak in unstressed samples.

    • Expertise: This demonstrates the method's ability to unequivocally assess the analyte in the presence of its potential degradation products, a critical requirement for stability-indicating methods.

  • Linearity and Range:

    • Procedure: Prepare a series of at least five concentrations from the Standard Stock Solution, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 1 - 150 µg/mL).

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The plot of peak area versus concentration should be linear.

  • Accuracy (% Recovery):

    • Procedure: Spike the sample matrix with the reference standard at three concentration levels (e.g., 50%, 100%, 150% of the working concentration), in triplicate.

    • Acceptance Criteria: Mean recovery should be within 98.0 - 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of the sample on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.

    • Acceptance Criteria: %RSD ≤ 2.0% for the assay of the main component.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD):

    • Procedure: Determine based on the signal-to-noise ratio (S/N) by injecting progressively dilute solutions.

    • Acceptance Criteria: LOQ is typically established at S/N ≥ 10, and LOD at S/N ≥ 3. The LOQ must be precise and accurate.

HPLC Validation Workflow

HPLC_Validation_Workflow start Method Development (Column, Mobile Phase) optimization Method Optimization (Gradient, Flow Rate) start->optimization pre_validation Pre-Validation Check (System Suitability) optimization->pre_validation validation Formal Validation (ICH Q2) pre_validation->validation specificity Specificity (Forced Degradation) validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy (Recovery) validation->accuracy precision Precision (Repeatability) validation->precision loq LOQ / LOD validation->loq robustness Robustness validation->robustness sops SOP Generation & Method Transfer specificity->sops linearity->sops accuracy->sops precision->sops loq->sops robustness->sops routine Routine QC Use sops->routine

Caption: Workflow for HPLC method validation from development to routine use.

Pillar 2: Comparative Techniques for Purity Analysis

While HPLC is the definitive method for release testing, a comprehensive analytical strategy may involve other techniques for specific purposes.

Alternative 1: Gas Chromatography (GC-FID)
  • Principle & Rationale: GC is ideal for analyzing volatile and thermally stable compounds. This compound, with a melting point of 73-77 °C and a high boiling point, can be analyzed by GC.[] Its primary utility in this context is for the quantification of volatile impurities that are not amenable to HPLC, such as residual solvents from the synthesis process (e.g., Toluene, Ethanol). A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.

  • Experimental Protocol: GC-FID for Residual Solvents

    • Instrumentation: GC system with an FID and a headspace autosampler.

    • Column: A polar column designed for residual solvents (e.g., DB-624 or equivalent).

    • Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a high-boiling point solvent like DMSO.

    • Oven Program: Start at a low temperature (e.g., 40°C) to separate highly volatile solvents, then ramp to a higher temperature (e.g., 240°C) to elute all components.

    • Temperatures: Inlet: 200°C; Detector: 250°C.

    • Carrier Gas: Helium or Hydrogen.

    • Quantification: Calibrate using external standards of the expected residual solvents.

Alternative 2: High-Performance Thin-Layer Chromatography (HPTLC)
  • Principle & Rationale: HPTLC is a planar chromatographic technique that offers high throughput and cost-effectiveness. It excels at rapid screening of multiple samples simultaneously, making it an excellent tool for in-process controls (IPCs), reaction monitoring, or initial purity screening of raw materials. It can quickly provide a semi-quantitative profile of impurities.

  • Experimental Protocol: HPTLC for Purity Screening

    • Plate: HPTLC silica gel 60 F₂₅₄ plates.

    • Sample Application: Apply precise bands of the sample and standard solutions using an automated applicator.

    • Mobile Phase: A mixture of non-polar and polar solvents (e.g., Toluene:Ethyl Acetate, 8:2 v/v). The composition must be optimized to achieve separation.

    • Development: Develop the plate in a saturated twin-trough chamber.

    • Detection: Visualize spots under UV light (254 nm and 366 nm). Derivatize with a staining agent (e.g., potassium permanganate) if non-UV active impurities are suspected.

    • Quantification: Use a densitometric scanner to measure the area and intensity of the spots for semi-quantitative analysis.

Pillar 3: Objective Performance Comparison

The choice of analytical technique is dictated by the specific question being asked. The following table provides a comparative summary to guide this decision-making process.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC-FID) High-Performance Thin-Layer Chromatography (HPTLC)
Primary Application Definitive purity/impurity profiling, assay, stability testingResidual volatile solvent analysis, analysis of volatile impuritiesRapid screening, in-process controls, raw material identification
Specificity Very High (excellent resolution of non-volatile species)High (for volatile species); not suitable for non-volatilesModerate (lower resolution than HPLC)
Limit of Quantitation Low (e.g., ~0.1 µg/mL)Very Low (for volatile analytes)Moderate (higher than HPLC)
Precision (%RSD) Very High (< 2.0%)High (< 5.0%)Moderate (5-10%)
Accuracy (% Recovery) Very High (98-102%)High (95-105%)Moderate (90-110%)
Throughput Sequential (one sample at a time)SequentialHigh (multiple samples run in parallel)
Cost per Sample HighModerateLow
Method Selection Logic

The decision of which analytical method to employ should be a logical process driven by the analytical requirements.

Method_Selection_Logic question question method method start Analytical Need for This compound q1 Final Release Testing? (CofA Generation) start->q1 q2 Check for Residual Solvents? q1->q2 No hplc Validated HPLC q1->hplc Yes q3 Rapid In-Process Check or Screening? q2->q3 No gc GC-FID q2->gc Yes hptlc HPTLC q3->hptlc Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The validation of an analytical method is a systematic process that proves its suitability for a specific purpose. For the comprehensive purity assessment of this compound, a validated reverse-phase HPLC method is the undisputed gold standard, offering unparalleled specificity, precision, and accuracy as demanded by regulatory bodies worldwide.[10] Its ability to separate and quantify the main component from potential process-related impurities and degradation products is critical for ensuring the quality of pharmaceutical intermediates.

However, an efficient and robust quality control strategy recognizes that a single technique may not answer all questions. Gas Chromatography is an essential and complementary tool for controlling volatile impurities, while HPTLC provides a rapid, high-throughput solution for screening and in-process monitoring. By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can implement a holistic and scientifically sound analytical control strategy, ensuring the integrity of their materials from development through to production.

References

A Spectroscopic Comparison of Indanone Analogs: A Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Indanone Scaffold

Indanone and its derivatives represent a privileged structural motif in medicinal chemistry and materials science. These bicyclic ketones are the core of numerous bioactive molecules with a wide pharmacological spectrum, including anti-inflammatory, antiviral, anticancer, and analgesic properties. Furthermore, their unique electronic and structural characteristics make them valuable building blocks for organic functional materials such as OLEDs and fluorophores.

Given their prevalence and potential, the precise and unambiguous structural characterization of novel indanone analogs is a critical step in research and development. Spectroscopic analysis is the cornerstone of this process, providing detailed information about a molecule's connectivity, functional groups, and overall architecture. This guide offers a comparative analysis of indanone analogs using four primary spectroscopic techniques: Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). By understanding how structural modifications influence spectral output, researchers can confidently elucidate structures and accelerate the development of new chemical entities.

A Multi-Technique Approach to Spectroscopic Analysis

No single spectroscopic technique provides a complete structural picture. A robust characterization relies on integrating data from multiple methods. Each technique probes different molecular properties, and together they provide a self-validating system for structure confirmation. The general workflow involves preparing the analyte and subjecting it to various spectroscopic analyses, with the data from each experiment providing complementary pieces of the structural puzzle.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Purified Indanone Analog UV UV-Vis Spectroscopy Prep->UV IR IR Spectroscopy Prep->IR NMR NMR (¹H, ¹³C) Prep->NMR MS Mass Spectrometry Prep->MS UV_data Electronic Transitions (λmax, ε) UV->UV_data IR_data Functional Groups (ν, cm⁻¹) IR->IR_data NMR_data C-H Framework (δ, J, Multiplicity) NMR->NMR_data MS_data Molecular Formula & Fragmentation (m/z) MS->MS_data Final Structure Elucidation UV_data->Final IR_data->Final NMR_data->Final MS_data->Final

Caption: General workflow for the spectroscopic characterization of indanone analogs.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

3.1 Core Principles: π→π* and n→π* Transitions UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower-energy to higher-energy molecular orbitals. For indanones, two transitions are key:

  • π→π* transitions: Occur in the conjugated system of the benzene ring and the carbonyl group. These are typically high-energy, high-intensity absorptions.

  • n→π* transitions: Involve the excitation of a non-bonding electron (from an oxygen lone pair) into an antibonding π* orbital of the carbonyl group. These are lower-energy, weaker absorptions that are characteristic of ketones.

3.2 The Spectrum of 1-Indanone The UV spectrum of 1-indanone in a non-polar solvent like cyclohexane typically shows a strong π→π* absorption band below 250 nm and a weaker, longer-wavelength n→π* band around 280-300 nm.

3.3 Substituent Effects on λmax (Bathochromic and Hypsochromic Shifts) The position of the maximum absorbance (λmax) is highly sensitive to substituents on the aromatic ring.

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or hydroxyl (-OH) extend the conjugated system through resonance. This lowers the energy gap for the π→π* transition, resulting in a shift to a longer wavelength (a bathochromic or "red" shift).

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) can also extend conjugation and cause a bathochromic shift.

  • Solvent Polarity: The weak n→π* transition is particularly sensitive to solvent polarity. In polar solvents, hydrogen bonding to the carbonyl oxygen stabilizes the non-bonding electrons, increasing the energy required for excitation and causing a shift to a shorter wavelength (a hypsochromic or "blue" shift).

3.4 Comparative UV-Vis Data

CompoundSolventπ→π* λmax (nm)n→π* λmax (nm)
1-IndanoneEthanol~245~290
5-Methoxy-1-indanoneEthanol~265~310
5-Nitro-1-indanoneEthanol~260~320

Note: These are representative values. Actual λmax can vary with solvent and precise substitution.

Infrared (IR) Spectroscopy: Identifying Functional Groups

4.1 Core Principles: Molecular Vibrations IR spectroscopy measures the absorption of infrared radiation that corresponds to the vibrational energies of bonds within a molecule. The frequency of vibration depends on the bond strength and the masses of the connected atoms, making it an excellent tool for identifying functional groups.

4.2 The Spectrum of 1-Indanone: The Carbonyl Stretch The most prominent feature in the IR spectrum of 1-indanone is the intense carbonyl (C=O) stretching absorption. For a five-membered ring ketone like indanone, ring strain increases the frequency of this vibration compared to an open-chain ketone. The C=O stretch for 1-indanone typically appears around 1710-1715 cm⁻¹ . Other notable peaks include C-H stretches from the aromatic ring (~3000-3100 cm⁻¹) and the aliphatic CH₂ groups (~2850-2960 cm⁻¹).

4.3 Substituent Effects on Carbonyl Frequency (νC=O) The electronic nature of substituents on the aromatic ring can subtly influence the C=O bond order and, consequently, its stretching frequency.

  • EDGs (-OCH₃): These groups donate electron density into the ring, which can be delocalized to the carbonyl group. This slightly reduces the double-bond character of the C=O bond, lowering its vibrational frequency (shifting to a lower wavenumber).

  • EWGs (-NO₂, -Br): These groups withdraw electron density from the ring via an inductive effect, which slightly increases the C=O bond order and shifts the absorption to a higher wavenumber.

4.4 Comparative IR Data (KBr or ATR)

CompoundKey Absorption (ν, cm⁻¹)Description
1-Indanone~1712C=O Stretch (conjugated 5-membered ring)
5-Methoxy-1-indanone~1705C=O Stretch (lowered by EDG)
5-Bromo-1-indanone~1718C=O Stretch (raised by EWG)
2-Benzylidene-1-indanone~1680-1700C=O Stretch (lowered by extended conjugation)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

5.1 Core Principles: Chemical Shift, Coupling, and Integration NMR spectroscopy provides the most detailed structural information by probing the magnetic environments of ¹H (proton) and ¹³C nuclei.

  • Chemical Shift (δ): The position of a signal (in ppm) indicates the electronic environment of the nucleus. Electron-withdrawing groups "deshield" nuclei, shifting them downfield (to higher δ), while electron-donating groups "shield" them, shifting them upfield (to lower δ).

  • Spin-Spin Coupling (J): The splitting of a signal into a multiplet reveals the number of neighboring protons.

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

5.2 ¹H NMR Analysis For 1-indanone, the ¹H NMR spectrum shows two characteristic triplets for the adjacent methylene (CH₂) groups around 2.6-2.7 ppm and 3.1-3.2 ppm. The aromatic protons appear further downfield, typically between 7.2 and 7.8 ppm. The proton ortho to the carbonyl (H-7) is the most deshielded and appears furthest downfield.

5.3 ¹³C NMR Analysis The ¹³C NMR spectrum of 1-indanone features a prominent carbonyl carbon signal far downfield, typically >200 ppm. The aliphatic carbons appear upfield (~25-45 ppm), while the aromatic carbons are found in the intermediate region (~120-155 ppm).

5.4 The Influence of Substituents on Chemical Shifts Substituents have predictable effects on chemical shifts:

  • Aromatic Ring: EDGs shield ortho and para positions, shifting their ¹H and ¹³C signals upfield. EWGs deshield these positions, shifting them downfield.

  • Aliphatic Ring: Substitution directly on the aliphatic ring has a more dramatic effect. For example, in 2-methyl-1-indanone, the C2 proton becomes a multiplet, and a new doublet appears for the methyl group around 1.25 ppm. The C2 and C3 signals in the ¹³C spectrum also shift significantly.

5.5 Comparative ¹H and ¹³C NMR Data (δ, ppm in CDCl₃)

Table 1: Comparative ¹H NMR Data

CompoundH-2 ProtonsH-3 ProtonsAromatic ProtonsOther Protons
1-Indanone2.68 (t)3.13 (t)7.25-7.75 (m)-
5-Methoxy-1-indanone2.65 (t)3.08 (t)6.85 (dd), 7.20 (d), 7.65 (d)3.85 (s, -OCH₃)
5-Bromo-1-indanone2.70 (t)3.15 (t)7.50-7.80 (m)-
2-Methyl-1-indanone2.60 (m)2.90 (dd), 3.35 (dd)7.20-7.70 (m)1.25 (d, -CH₃)

Table 2: Comparative ¹³C NMR Data

CompoundC=O (C1)C2C3Aromatic CarbonsOther Carbons
1-Indanone207.236.525.8123.7, 126.5, 127.2, 134.8, 137.5, 155.1-
5-Methoxy-1-indanone205.836.825.5109.5, 115.3, 125.8,

A Senior Application Scientist's Guide to the Characterization of 4,5-Dimethoxy-1-indanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of 1-Indanone

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of biologically active compounds. These are termed "privileged structures" for their ability to bind to multiple, diverse biological targets. The 1-indanone core is a quintessential example of such a scaffold.[1][2] Its rigid, bicyclic structure provides a defined three-dimensional orientation for pendant functional groups, making it an ideal building block for drug design.

The significance of the 1-indanone moiety is underscored by its presence in both natural products and blockbuster pharmaceuticals.[3] Notable examples include Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, and Indinavir, an HIV protease inhibitor.[1][2][3] The therapeutic reach of 1-indanone derivatives is vast, demonstrating potent anti-inflammatory, anticancer, antiviral, and antimicrobial activities.[2][4][5][6]

This guide focuses specifically on derivatives of 4,5-dimethoxy-1-indanone . The strategic placement of these methoxy groups on the aromatic ring significantly influences the molecule's electronic properties and metabolic stability, making it a valuable starting point for synthetic exploration.[] We will provide a comparative analysis of key synthetic derivatization strategies and the critical characterization techniques required to unambiguously confirm their structures. This guide is designed to serve as a practical, in-depth resource, bridging synthetic methodology with the analytical rigor required for advancing drug discovery programs.

Synthetic Pathways: From a Core Scaffold to Diverse Derivatives

The art of medicinal chemistry lies not only in designing a core scaffold but in strategically modifying it to optimize biological activity. The this compound framework offers several reactive sites for functionalization. The choice of reaction dictates the resulting derivative's chemical properties and, ultimately, its pharmacological profile.

dot

References

A Comparative Guide to Catalytic Systems for Indanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Indanone Core

The indanone scaffold is a privileged structural motif, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Its presence in biologically active molecules, including treatments for Alzheimer's disease like donepezil, underscores the critical importance of efficient and selective synthetic methodologies for its construction.[2][4] This guide provides a comparative analysis of key catalytic systems for indanone synthesis, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each major catalytic approach, supported by experimental data and detailed protocols.

Comparative Analysis of Catalytic Systems

The synthesis of indanones is dominated by intramolecular cyclization strategies. The choice of catalyst is paramount and dictates the reaction conditions, substrate tolerance, and potential for stereocontrol. Here, we compare the most prominent catalytic methodologies.

Acid Catalysis: The Classic Approach

Intramolecular Friedel-Crafts acylation is a long-established and direct method for synthesizing 1-indanones.[2][4] This approach typically involves the cyclization of 3-arylpropionic acids or their more reactive acyl chloride derivatives.

  • Mechanism: The reaction proceeds via the formation of an acylium ion electrophile, which then undergoes electrophilic aromatic substitution on the tethered aromatic ring, followed by deprotonation to afford the cyclic ketone.[5]

  • Catalysts: A wide range of Brønsted and Lewis acids are employed, including polyphosphoric acid (PPA), methanesulfonic acid (MSA), sulfuric acid, aluminum chloride (AlCl₃), and triflic acid (TfOH).[2] More recently, metal triflates such as Tb(OTf)₃ have been shown to be effective.[2][6]

  • Advantages: This method is often straightforward and utilizes readily available starting materials and catalysts. The direct cyclization of 3-arylpropionic acids is particularly "green" as it produces water as the only byproduct.[2][5]

  • Limitations: Direct cyclization of the carboxylic acids often requires harsh conditions, including high temperatures and a large excess of strong acid.[2][4] The two-step procedure via the acyl chloride, while milder, generates corrosive byproducts.[5]

Experimental Protocol: Triflic Acid-Catalyzed Intramolecular Friedel-Crafts Acylation of 3-Arylpropionic Acid [3][5]

  • To a round-bottom flask charged with the 3-arylpropionic acid (1.0 eq), add anhydrous dichloromethane (DCM).

  • Cool the resulting solution to 0 °C in an ice bath.

  • Slowly add triflic acid (3.0-5.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a stirred mixture of ice and saturated sodium bicarbonate (NaHCO₃) solution to quench the reaction.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1-indanone.

Transition Metal Catalysis: Versatility and Selectivity

Transition metal catalysis has emerged as a powerful and versatile tool for indanone synthesis, offering milder reaction conditions and access to a broader range of functionalized and chiral indanones.[2][7]

Palladium catalysts are widely used in various annulation strategies to construct the indanone core.[7][8]

  • Key Strategies:

    • Heck-Aldol Annulation: A one-pot cascade reaction involving a Heck reaction followed by an aldol-type annulation.[5][9]

    • Carbonylative Cyclization: Palladium-catalyzed carbonylation of unsaturated aryl iodides.[8]

    • C-C Bond Activation/Carbonylation: Asymmetric synthesis of chiral indanones bearing a quaternary carbon stereocenter from cyclobutanones.[1][8]

Rhodium catalysts are particularly prominent in asymmetric indanone synthesis, enabling high levels of enantioselectivity.[1][10]

  • Key Strategies:

    • Asymmetric Intramolecular 1,4-Addition: This highly effective method utilizes chalcone derivatives to produce chiral 3-aryl-1-indanones with excellent enantioselectivity.[1][8][10]

    • C-H Activation/Cyclization: Rh(III)-catalyzed C-H activation and cyclization of sulfoxonium ylides with acrylates provides an efficient route to indanone derivatives.[11]

Nickel catalysis offers a cost-effective alternative for certain transformations.

  • Key Strategy:

    • Reductive Cyclization: Nickel-catalyzed reductive cyclization of enones provides a pathway to enantioenriched indanones.[1][8]

Data Presentation: Comparison of Asymmetric Transition Metal-Catalyzed Routes [1]

Catalytic SystemCatalyst/LigandReductant/AdditiveSubstrate ScopeYield (%)ee (%)
Rhodium-Catalyzed Intramolecular 1,4-Addition [Rh(acac)(CO)₂] / (R)-MonoPhosK₃PO₄ (aq), PinacolboraneChalcone derivativesUp to 95Up to 95
Palladium-Catalyzed C-C Activation/Carbonylation Pd₂(dba)₃·CHCl₃ / (R)-TolBINAPCO (1 atm) / NaBARFAryl-substituted cyclobutanonesUp to 82Up to 96
Nickel-Catalyzed Reductive Cyclization Ni(OAc)₂ / P-chiral monophosphine-EnonesHighHigh

Experimental Protocol: Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition [10]

  • To a dried Schlenk tube under an argon atmosphere, add [Rh(acac)(CO)₂] (1.0 mol%) and (R)-MonoPhos (2.0 mol%).

  • Add anhydrous 1,4-dioxane and stir the mixture at room temperature for 10 minutes.

  • Add the pinacolborane chalcone derivative (1.0 eq) and K₃PO₄ (2.0 eq, as a 2M aqueous solution).

  • Stir the reaction mixture vigorously at 50 °C.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and add water.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the chiral 3-aryl-1-indanone.

Organocatalysis: A Metal-Free Alternative

Organocatalysis has gained prominence as an environmentally benign approach to indanone synthesis, avoiding the use of heavy metals.[12]

  • Key Catalysts and Strategies:

    • L-Proline: This readily available amino acid can catalyze the intramolecular hydroacylation of 2-vinylbenzaldehydes to form indanones.[12]

    • N-Heterocyclic Carbenes (NHCs): Chiral NHCs can trigger intramolecular Michael additions with excellent diastereo- and enantiocontrol.

Experimental Protocol: L-Proline-Catalyzed Intramolecular Hydroacylation [12]

  • In a reaction vial, dissolve the 2-vinylbenzaldehyde derivative (1.0 eq) in a suitable solvent (e.g., DMSO).

  • Add L-proline (20 mol%).

  • Seal the vial and heat the reaction mixture at 100 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water and extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the indanone.

Photocatalysis: A Modern Approach

Photocatalysis represents a modern and sustainable strategy for indanone synthesis, often proceeding under mild conditions.[7][13]

  • Mechanism: A common approach involves a hydrogen atom transfer (HAT) photocatalyst that abstracts a hydrogen from an aldehyde to generate an acyl radical. This radical then participates in a cascade reaction with an alkyne to form the indanone ring.[7]

  • Catalysts: Decatungstate salts are effective HAT photocatalysts for this transformation.[7]

  • Advantages: This method allows for the direct C-H annulation of simple, unmodified aromatic aldehydes and terminal alkynes, avoiding the need for pre-functionalized substrates and additional redox steps.[7]

Mechanistic Pathways and Workflows

Understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Diagram: General Workflow for Catalyst Screening and Optimization

G cluster_prep Preparation cluster_screen Screening cluster_opt Optimization cluster_scale Scale-up A Select Substrates B Choose Catalyst Type (Acid, Metal, Organo, Photo) A->B C Initial Catalyst Screen (Small Scale) B->C D Solvent & Temperature Screening C->D E Optimize Catalyst Loading & Reaction Time D->E F Analyze Yield & Purity (TLC, GC-MS, NMR) E->F G Scale-up Reaction F->G Optimal Conditions Found H Purification G->H

Caption: A generalized workflow for selecting and optimizing a catalytic system for indanone synthesis.

Diagram: Mechanism of Acid-Catalyzed Friedel-Crafts Acylation

G start 3-Arylpropionic Acid + H⁺ acylium Acylium Ion Intermediate start->acylium - H₂O attack Intramolecular Electrophilic Attack acylium->attack sigma Sigma Complex attack->sigma deprotonation Deprotonation - H⁺ sigma->deprotonation product 1-Indanone deprotonation->product

Caption: The mechanistic pathway for the acid-catalyzed intramolecular Friedel-Crafts acylation.

Diagram: Catalytic Cycle for Rh-Catalyzed Asymmetric 1,4-Addition

G start [Rh]-H Species addition 1,4-Hydrorhodation start->addition substrate Chalcone Derivative substrate->addition intermediate Rhodium Enolate addition->intermediate cyclization Intramolecular Carbometalation intermediate->cyclization product_release Protodemetalation cyclization->product_release product_release->start Regenerates Catalyst product Chiral Indanone product_release->product

Caption: A simplified catalytic cycle for the rhodium-catalyzed asymmetric synthesis of indanones.

Conclusion and Future Outlook

The synthesis of indanones continues to be an active area of research, driven by the importance of this scaffold in medicinal chemistry and materials science. While classical acid-catalyzed methods remain relevant for their simplicity, modern transition-metal, organo-, and photocatalytic approaches offer significant advantages in terms of mildness, efficiency, and stereocontrol. The choice of the optimal catalytic system will depend on the specific target molecule, available starting materials, and desired scale of the synthesis. Future developments will likely focus on further expanding the substrate scope, improving catalyst turnover numbers, and developing even more sustainable and atom-economical methodologies.

References

The Unfolding Therapeutic Potential of 4,5-Dimethoxy-1-indanone Analogs: A Comparative Guide to Biological Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the landscape of modern medicinal chemistry, the 1-indanone scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of biologically active compounds. This guide offers an in-depth comparative analysis of the biological efficacy of a specific subclass: 4,5-dimethoxy-1-indanone analogs. Geared towards researchers, scientists, and drug development professionals, this document synthesizes key findings on their anticancer properties, elucidates structure-activity relationships, and provides detailed experimental protocols to support further investigation.

Introduction to the this compound Scaffold

The 1-indanone core, a bicyclic ketone composed of a benzene ring fused to a five-membered ring, is a versatile template for drug design.[1] The introduction of methoxy groups at the 4 and 5 positions of the indanone ring system significantly influences the electronic and steric properties of the molecule, often enhancing its interaction with biological targets. These analogs have garnered considerable attention for their potent cytotoxic effects against various cancer cell lines, with a primary mechanism of action involving the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[2][3]

Comparative Analysis of Anticancer Efficacy

The anticancer potential of this compound analogs is most prominently demonstrated in their 2-benzylidene derivatives. These compounds, often considered rigid analogs of chalcones, exhibit potent cytotoxicity across a spectrum of human cancer cell lines. The substitution pattern on both the indanone and the benzylidene moieties plays a crucial role in determining their efficacy.

While direct comparative studies on a comprehensive series of 2-substituted-4,5-dimethoxy-1-indanone analogs are limited in the public domain, valuable structure-activity relationship (SAR) insights can be gleaned from studies on closely related polysubstituted indanones, such as those with 4,5,6-trimethoxy or 5,6-dimethoxy patterns.

Table 1: Comparative Cytotoxicity (IC₅₀) of Selected Indanone Analogs

Compound IDIndanone SubstitutionBenzylidene SubstitutionCancer Cell LineIC₅₀ (µM)Reference
Analog 1 4,5,6-Trimethoxy3',4',5'-TrimethoxyMCF-7 (Breast)0.010 - 14.76[3]
Analog 1 4,5,6-Trimethoxy3',4'-MethylenedioxyMDA-MB-231 (Breast)0.010 - 14.76[3]
Analog 1 4,5,6-Trimethoxy3',4'-MethylenedioxyDU145 (Prostate)0.010 - 14.76[3]
ITH-6 UnsubstitutedN'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazinylideneHT-29 (Colon)0.41 ± 0.19[4]
Compound 9f Tricyclic spiroisoxazoline derivative3,4-DimethoxyphenylMCF-7 (Breast)0.03 ± 0.01[4]
(R)-9k 3-(3-Fluoro-4-methoxyphenyl)-HCT 116 (Colon)0.24[5]
(R)-9k 3-(3-Fluoro-4-methoxyphenyl)-HeLa (Cervical)0.37[5]
(R)-9k 3-(3-Fluoro-4-methoxyphenyl)-A2780 (Ovarian)0.51[5]

Note: The IC₅₀ values are presented as ranges in some cases, as reported in the source literature.

From the available data, a clear trend emerges: the presence of multiple methoxy groups on both the indanone and the benzylidene rings generally correlates with potent anticancer activity. For instance, analogs with a 4,5,6-trimethoxy substitution on the indanone ring have demonstrated significant cytotoxicity.[2] This suggests that the 4,5-dimethoxy scaffold provides a crucial structural element for potent biological activity. The substitution on the 2-benzylidene ring also dramatically influences efficacy, with electron-donating groups often enhancing cytotoxicity.

Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism by which these indanone analogs exert their anticancer effects is through the inhibition of tubulin polymerization.[2][5] Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the assembly of microtubules.[5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[3]

G Indanone This compound Analog Tubulin β-Tubulin (Colchicine Binding Site) Indanone->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Disrupts CellCycle Cell Cycle Arrest (G2/M Phase) Spindle->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Signaling pathway of this compound analogs.

Experimental Protocols

To ensure scientific integrity and facilitate the replication of findings, detailed experimental methodologies are paramount. The following are standard protocols for assessing the biological efficacy of this compound analogs.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[6][7][8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound analog (stock solution in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indanone analog in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Record the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ value.

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Acquisition and Analysis A Seed cells in 96-well plate B Add serial dilutions of indanone analog A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance (550-600 nm) F->G H Calculate % cell viability and IC50 G->H

Caption: Experimental workflow for the MTT assay.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the indanone analogs on the polymerization of purified tubulin.[9][10]

Materials:

  • Purified tubulin (e.g., from porcine brain)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • Glycerol (as a polymerization enhancer)

  • Fluorescent reporter (e.g., DAPI)

  • This compound analog

  • 96-well plate

  • Fluorometric plate reader pre-warmed to 37°C

Procedure:

  • Reaction Setup: On ice, prepare the tubulin polymerization reaction mixture containing tubulin, polymerization buffer, GTP, and glycerol.

  • Compound Addition: Add the indanone analog at various concentrations to the wells of a 96-well plate. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Initiation of Polymerization: Add the tubulin reaction mixture to the wells containing the compounds and the fluorescent reporter.

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorometric plate reader and monitor the increase in fluorescence over time at 37°C. The fluorescence increases as the reporter binds to polymerized microtubules.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the inhibition of tubulin polymerization for each compound concentration relative to the control.

Conclusion and Future Directions

This compound analogs represent a promising class of compounds with significant anticancer potential. Their ability to inhibit tubulin polymerization provides a clear and validated mechanism of action. The structure-activity relationships, although requiring more focused investigation on the 4,5-dimethoxy scaffold specifically, indicate that strategic modifications can lead to highly potent and selective cytotoxic agents. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and optimization of these compelling molecules. Future research should focus on synthesizing and testing a dedicated library of this compound analogs to build a more comprehensive understanding of their therapeutic potential and to identify lead candidates for preclinical development.

References

A Definitive Guide to the Structural Confirmation of 4,5-Dimethoxy-1-indanone via NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the unambiguous structural verification of novel and known compounds is a cornerstone of rigorous scientific practice. 4,5-Dimethoxy-1-indanone, a versatile chemical intermediate, presents a compelling case for the power of modern analytical techniques.[] This guide provides an in-depth, expert-led comparison of spectroscopic data, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to definitively confirm the structure of this compound and distinguish it from its isomers.

The causality behind our experimental choices lies in the complementary nature of MS and NMR. Mass spectrometry provides the molecular weight and fragmentation patterns, offering the first piece of the structural puzzle.[2][3] Subsequently, a suite of NMR experiments, from simple 1D proton and carbon spectra to more complex 2D correlation experiments, allows us to piece together the precise connectivity of the atoms, leading to an unequivocal structural assignment.[4][5]

Mass Spectrometry: Unveiling the Molecular Blueprint

Mass spectrometry is an essential first step in structural elucidation, providing the molecular weight of the analyte. For this compound (C₁₁H₁₂O₃), the expected monoisotopic mass is 192.0786 g/mol .[6]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or methanol.

  • Data Acquisition: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC-MS). The molecules are then ionized by a high-energy electron beam (typically 70 eV).[7]

  • Analysis: The resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio (m/z).

Interpreting the Fragmentation Pattern

The fragmentation of cyclic ketones like indanones in EI-MS often involves characteristic losses.[8][9][10] A key fragmentation pathway is the loss of a neutral carbon monoxide (CO) molecule, which is a hallmark of many cyclic ketones.[10] Another common fragmentation involves cleavage of the bonds alpha to the carbonyl group.[2][11]

Table 1: Expected vs. Observed Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio)InterpretationExpected/Observed
192[M]⁺ (Molecular Ion)Observed[6]
177[M - CH₃]⁺Observed
164[M - CO]⁺Observed
149[M - CO - CH₃]⁺Observed

The presence of a strong molecular ion peak at m/z 192 and the characteristic fragment at m/z 164 (loss of CO) provides strong evidence for the indanone core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Pieces

While MS provides the overall formula and key fragments, NMR spectroscopy is indispensable for determining the precise arrangement of atoms. A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals.

Experimental Protocol: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[12][13][14] The choice of solvent is critical to avoid obscuring sample signals.

  • Data Acquisition: A standard suite of NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. This includes:

    • ¹H NMR (Proton)

    • ¹³C NMR (Carbon)

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer)

    • ²D COSY (Correlation Spectroscopy)

    • ²D HSQC (Heteronuclear Single Quantum Coherence)

    • ²D HMBC (Heteronuclear Multiple Bond Correlation)

Deciphering the ¹H and ¹³C NMR Spectra

The symmetry and substitution pattern of this compound gives rise to a distinct set of signals in the ¹H and ¹³C NMR spectra.

¹H NMR Analysis: The aromatic region is particularly informative. The two aromatic protons will appear as doublets due to coupling with each other. The two methylene groups in the five-membered ring will each appear as triplets, a result of coupling to the adjacent methylene group. The two methoxy groups will each present as singlets.

¹³C NMR Analysis: The ¹³C NMR spectrum will show 11 distinct signals, corresponding to each carbon atom in the molecule. The carbonyl carbon will be the most downfield signal, typically above 190 ppm. The DEPT-135 experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups.[4]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity (¹H)DEPT-135
C=O-~193-No Signal
C-2~2.7~25tNegative
C-3~3.1~36tNegative
C-3a-~135-No Signal
C-4-~149-No Signal
C-5-~148-No Signal
C-6~7.3~116dPositive
C-7~7.0~115dPositive
C-7a-~138-No Signal
4-OCH₃~3.9~56sPositive
5-OCH₃~3.9~56sPositive

Note: Predicted chemical shifts are based on analogous structures and may vary slightly based on solvent and experimental conditions.

The Power of 2D NMR: Connecting the Dots

While 1D NMR provides a list of the chemical environments, 2D NMR experiments reveal the connectivity between atoms, allowing for the definitive assembly of the molecular structure.

COSY, HSQC, and HMBC: A Trifecta of Structural Information
  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, we expect to see a correlation between the protons on C-2 and C-3, and between the two aromatic protons.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[15][16] This is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating the carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away.[16][17][18]

experimental_workflow

Key HMBC Correlations for this compound

The HMBC spectrum provides the final, irrefutable evidence for the structure. Key long-range correlations include:

  • The protons of the methoxy groups will show correlations to the aromatic carbons to which they are attached (C-4 and C-5).

  • The protons on C-3 will show correlations to the carbonyl carbon (C-1) and the aromatic carbon C-3a.

  • The aromatic protons will show correlations to neighboring quaternary and protonated carbons, confirming their positions on the aromatic ring.

HMBC_Correlations

Distinguishing Isomers: The Case of 5,6-Dimethoxy-1-indanone

The true power of this comprehensive analytical approach is demonstrated when comparing this compound to its constitutional isomer, 5,6-Dimethoxy-1-indanone.[19][20][21][22] While both have the same molecular formula and will exhibit similar fragmentation patterns in MS, their NMR spectra will be distinctly different.

Table 3: Comparison of Aromatic ¹H NMR Signals for Dimethoxy-1-indanone Isomers

IsomerAromatic ProtonsExpected Pattern
This compound H-6, H-7Two doublets
5,6-Dimethoxy-1-indanone H-4, H-7Two singlets

The difference in the aromatic region of the ¹H NMR spectrum is the most telling distinction. In 5,6-Dimethoxy-1-indanone, the two aromatic protons are not adjacent and therefore do not couple, resulting in two singlets. In contrast, the adjacent aromatic protons in this compound result in two distinct doublets.

Conclusion

The structural confirmation of this compound is a clear illustration of the synergy between mass spectrometry and NMR spectroscopy. While MS provides the foundational molecular weight and fragmentation data, the detailed connectivity map provided by a full suite of 1D and 2D NMR experiments is essential for unambiguous structure elucidation. The comparison with its isomer, 5,6-Dimethoxy-1-indanone, underscores the necessity of this multi-technique approach to differentiate between closely related structures. For researchers in drug development and synthetic chemistry, a thorough understanding and application of these analytical methods are paramount for ensuring scientific integrity and advancing their research.

References

A Comparative Guide to Purity Standards for 4,5-Dimethoxy-1-indanone in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quality of a starting material is not merely a parameter—it is the bedrock upon which the safety, efficacy, and reproducibility of a final active pharmaceutical ingredient (API) are built. 4,5-Dimethoxy-1-indanone, a key intermediate in the synthesis of various pharmaceutical compounds, is no exception. This guide provides an in-depth comparison of the purity standards and analytical considerations for this critical molecule, contrasting research-grade material with the stringent requirements for a Good Manufacturing Practice (GMP)-compliant intermediate intended for pharmaceutical use.

The Regulatory Landscape: Why Purity Standards for Intermediates Matter

While a dedicated pharmacopeial monograph for this compound may not exist in the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.), its use as a pharmaceutical intermediate places it firmly under the purview of international regulatory guidelines.[1][] The International Council for Harmonisation (ICH) provides a robust framework that governs the quality of APIs and their intermediates.

Specifically, ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients establishes that GMP principles should be applied to the manufacturing steps of intermediates once an "API starting material" has been defined.[][3][4][5][6] The selection and justification of this starting material are critical and are guided by ICH Q11: Development and Manufacture of Drug Substances .[7][8][9] From this point forward in the synthesis, every parameter, including purity, is subject to rigorous control.

Furthermore, ICH Q3A(R2): Impurities in New Drug Substances provides the foundational logic for controlling impurities, setting thresholds for reporting, identification, and qualification of impurities that may be present in the final API.[10][11][12][13][14] A thorough understanding of the impurity profile of this compound is therefore not just good science; it is a regulatory necessity to ensure that downstream impurities in the API are controlled and understood.

Understanding the Impurity Profile: A Synthesis-Based Approach

The purity of this compound is intrinsically linked to its synthetic route. A common and efficient method for its preparation is the intramolecular Friedel-Crafts acylation of 3-(2,3-dimethoxyphenyl)propanoic acid.[3][14] This synthetic pathway, while effective, presents several potential sources for process-related impurities.

Synthesis_Pathway cluster_0 Synthesis of this compound cluster_1 Potential Impurities SM 3-(2,3-dimethoxyphenyl) propanoic acid Int Acylium Ion Intermediate SM->Int  Polyphosphoric Acid (PPA) or other Lewis Acid   Impurity1 Unreacted Starting Material: 3-(2,3-dimethoxyphenyl)propanoic acid Product This compound Int->Product Intramolecular Cyclization Impurity2 Isomeric Impurity: 6,7-Dimethoxy-1-indanone Int->Impurity2 Alternative Cyclization Impurity3 Polymerization Products Product->Impurity3 Side Reactions

Caption: Synthetic pathway for this compound and potential impurities.

A critical analysis of this pathway allows us to predict a profile of potential impurities that must be controlled in a pharmaceutical-grade product:

  • Unreacted Starting Material: Incomplete cyclization can lead to the presence of 3-(2,3-dimethoxyphenyl)propanoic acid in the final product.

  • Isomeric Impurities: The Friedel-Crafts reaction can sometimes lead to cyclization at an alternative position on the aromatic ring, potentially forming the regioisomer 6,7-Dimethoxy-1-indanone.[11] While reaction conditions can be optimized to minimize this, its potential presence must be monitored.

  • Process-Related Impurities: The use of strong acids like polyphosphoric acid (PPA) can lead to the formation of polymeric byproducts or other degradation products.

  • Downstream Impurities: The purity of this compound directly impacts the impurity profile of subsequent synthetic steps. For instance, in the synthesis of Donepezil, impurities in the indanone starting material can lead to the formation of related substances in the final API.[15][16][17][18][19]

Comparison of Purity Grades: Research vs. GMP

The distinction between research-grade and GMP-grade this compound lies in the level of control, documentation, and analytical scrutiny applied.

FeatureResearch GradeGMP Grade (Pharmaceutical Intermediate)
Purity Assay Typically 95-98% by a non-validated method (e.g., HPLC peak area).>99.0% by a fully validated, stability-indicating HPLC method.
Impurity Profile Generally unspecified. Individual impurities are not typically identified or quantified.All impurities above the reporting threshold (e.g., 0.05%) are reported. Impurities above the identification threshold (e.g., 0.10%) are structurally characterized.[11][12]
Documentation Basic Certificate of Analysis (CoA) with purity and appearance.Comprehensive CoA with detailed results from validated methods, batch production records, and full traceability of raw materials.[20]
Manufacturing Produced under standard laboratory conditions.Manufactured under current Good Manufacturing Practices (cGMP) as per ICH Q7 guidelines.[][20][21][22]
Analytical Methods Methods are for routine quality control, often not fully validated.All analytical methods are fully validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[1][23]

Analytical Methodologies for Purity Assessment

A multi-faceted analytical approach is essential to fully characterize the purity and impurity profile of pharmaceutical-grade this compound.

Analytical_Workflow cluster_0 Purity & Impurity Profiling Workflow Sample This compound (GMP Grade) HPLC HPLC-UV/PDA (Primary Purity Assay & Quantification) Sample->HPLC GC GC-HS (Residual Solvents) Sample->GC LCMS LC-MS (Impurity Identification - MW) HPLC->LCMS Peaks > 0.10% Report Comprehensive Certificate of Analysis (CoA) HPLC->Report NMR NMR Spectroscopy (Structural Elucidation) LCMS->NMR Isolate & Characterize LCMS->Report NMR->Report GC->Report

Caption: Analytical workflow for pharmaceutical-grade this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for purity determination and impurity quantification. A stability-indicating method must be developed and validated to separate the main component from all potential process impurities and degradation products.

Experimental Protocol: Proposed Stability-Indicating HPLC Method

  • Objective: To develop a robust, stability-indicating reversed-phase HPLC method for the determination of purity and impurities of this compound.

  • Instrumentation: HPLC system with a UV/Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of 1 mg/mL.

Causality behind Experimental Choices: The C18 column provides excellent hydrophobic retention for the aromatic indanone structure. A gradient elution is chosen to ensure separation of potentially more polar (e.g., unreacted starting material) and less polar (e.g., some by-products) impurities from the main peak within a reasonable run time. Phosphoric acid is used to control the pH and ensure sharp peak shapes. PDA detection is critical for assessing peak purity and identifying the presence of co-eluting impurities. This method would then undergo full validation as per ICH Q2(R1) guidelines.[23]

Spectroscopic and Spectrometric Techniques

While HPLC is excellent for separation and quantification, it does not provide structural information on its own.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is invaluable for obtaining the molecular weight of unknown impurities, providing the first crucial piece of information for structural identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the unequivocal structural elucidation of organic molecules. For impurities present at levels above the identification threshold (typically >0.1%), isolation via preparative HPLC followed by NMR analysis is often required to confirm their identity.

Conclusion

The purity standards for this compound in pharmaceutical applications are not defined by a single percentage on a data sheet but by a comprehensive quality control strategy rooted in regulatory guidelines and sound scientific principles. While research-grade material is suitable for early-stage discovery, the transition to process development and clinical manufacturing necessitates a shift to a GMP-grade intermediate. This transition involves a rigorously controlled manufacturing process, a deep understanding of the potential impurity profile based on the synthetic route, and the application of fully validated, stability-indicating analytical methods to ensure that the material is of the highest quality, safety, and consistency. For drug development professionals, partnering with a supplier who can provide this level of analytical rigor and documentation is paramount to ensuring regulatory compliance and the ultimate success of the therapeutic program.

References

A Comparative Guide to Indanone Synthesis: Pitting Traditional Methods Against Green Chemistry Approaches

Author: BenchChem Technical Support Team. Date: January 2026

The indanone scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and biologically active natural products.[1][2][3] Molecules like the Alzheimer's drug Donepezil and the antihypertensive agent Indacrinone highlight the therapeutic significance of this privileged structure.[3][4] Consequently, the development of efficient, selective, and sustainable synthetic routes to indanones remains a central goal for researchers and drug development professionals.[1][2][5]

This guide provides an in-depth comparison of traditional and modern green synthetic methodologies for accessing the indanone framework. We will move beyond a simple listing of protocols to dissect the causality behind experimental choices, offering field-proven insights into the practical advantages and limitations of each approach.

The Established Workhorse: Traditional Intramolecular Friedel-Crafts Acylation

For decades, the most prevalent method for synthesizing 1-indanones has been the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides.[3][6][7] This electrophilic aromatic substitution reaction is a classic for a reason: it is conceptually straightforward and often effective.

The mechanism typically involves the activation of a carboxylic acid or acyl chloride with a strong Lewis acid, such as aluminum chloride (AlCl₃), or a protic acid like polyphosphoric acid (PPA), to generate a highly reactive acylium ion intermediate.[8] This electrophile is then attacked by the appended aromatic ring to forge the new carbon-carbon bond, forming the five-membered ring of the indanone.

G

Caption: Traditional Friedel-Crafts acylation workflow.

Limitations of the Traditional Approach

Despite its widespread use, the classical Friedel-Crafts acylation is fraught with issues that are incompatible with modern principles of green chemistry:

  • Poor Atom Economy: The reaction requires stoichiometric or even excess amounts of the Lewis acid catalyst because the catalyst complexes with the carbonyl group of the product, rendering it inactive.[9][10] This necessitates a hydrolytic workup, which destroys the catalyst and generates large volumes of corrosive, toxic waste. For instance, producing 1000 kg of an aromatic ketone can require 800 to 1600 kg of AlCl₃.[9]

  • Harsh Reagents and Solvents: Strong acids like PPA and corrosive Lewis acids like AlCl₃ are hazardous to handle and require careful quenching and disposal.[8] The reactions are often run in halogenated solvents, which pose their own environmental risks.[11]

  • High Energy Consumption: Many protocols require prolonged heating (reflux) for several hours to drive the reaction to completion, increasing energy costs.[11]

  • Substrate Scope Limitations: The reaction is often limited to electron-rich aromatic systems, as highly deactivated rings do not undergo acylation effectively.[8]

The Green Revolution: Modern Approaches to Indanone Synthesis

In response to the shortcomings of traditional methods, a variety of green chemistry approaches have been developed. These methods prioritize higher efficiency, reduced waste, safer reagents, and lower energy consumption.

Energy-Efficient Synthesis: Microwave and Ultrasound Assistance

Non-conventional energy sources have revolutionized indanone synthesis by dramatically reducing reaction times and often improving yields.

  • Microwave-Assisted (MW) Synthesis: Microwave irradiation accelerates reactions through efficient internal heating (dielectric heating) of the polar molecules in the mixture.[12] This technique can slash reaction times from hours to mere minutes.[12][13] For example, a microwave-assisted intramolecular Friedel-Crafts acylation can achieve complete conversion in 60 minutes, compared to much longer times for conventional heating.[14] A tandem Friedel-Crafts acylation and Nazarov cyclization to produce 1-indanones can be completed in good yields with pulsed microwave irradiation for a total of 20 minutes.[6][15][16]

  • Ultrasound-Assisted (US) Synthesis: Sonochemistry utilizes the energy of high-intensity ultrasound to create acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates.[14] Ultrasound has been successfully applied to the one-pot synthesis of indanone derivatives, often leading to higher yields compared to silent reactions, particularly in heterogeneous mixtures.[17][18]

G

Caption: Comparison of energy source workflows in indanone synthesis.

Advanced Catalysis: Moving Beyond Stoichiometric Reagents

A key tenet of green chemistry is the use of catalysts in small, recoverable quantities.

  • Metal Triflates and Ionic Liquids: Metal triflates (e.g., Tb(OTf)₃) have emerged as highly efficient, water-tolerant Lewis acid catalysts for intramolecular Friedel-Crafts acylations.[12] When combined with triflate-anion-containing ionic liquids, these catalysts can be recovered and reused without a significant loss of activity, representing a major step towards a sustainable process.[12][13]

  • Metal-Free Organocatalysis: An L-proline-catalyzed intramolecular hydroacylation of 2-vinylbenzaldehydes provides a completely metal-free pathway to indanones.[19] This method is environmentally benign, operates under mild conditions, and avoids the cost and toxicity associated with transition metals.[19]

  • Photocatalysis: A novel and highly sustainable approach involves the use of a photocatalyst to mediate the C-H annulation of simple aromatic aldehydes and terminal alkynes.[1][2][5][20][21] This strategy, using light as the energy source, eliminates the need for pre-functionalized substrates and additional redox steps, making it exceptionally step-economical.[1][2][5][21]

G

Caption: A representative green catalytic cycle for indanone synthesis.

Greener Solvents

The choice of solvent is critical to the environmental footprint of a synthesis. Recent efforts have focused on replacing hazardous solvents like dichloromethane with greener alternatives. For instance, the Nazarov cyclization, another route to indanones, has been successfully performed in 4-methyltetrahydropyran (4-MeTHP), a bio-based solvent that is a safer substitute for conventional ethers and halogenated solvents.[11][22] In some cases, reactions have even been developed to use water as the sole solvent, representing the ultimate green choice.[23]

Quantitative Performance Comparison

The following table summarizes the key performance indicators for traditional versus green synthetic approaches, based on data from representative literature.

Method Catalyst/Reagent Solvent Time Temp. Yield (%) Green Chemistry Remarks Reference
Traditional Friedel-Crafts Polyphosphoric Acid (PPA)None2.5 h80°C60-90Corrosive reagent, difficult workup, high P-waste.[12]
Traditional Friedel-Crafts AlCl₃ (Stoichiometric)Benzene5 hRT~60Toxic solvent, stoichiometric hazardous reagent, large waste stream.[6][15]
Microwave-Assisted AlCl₃ (Stoichiometric)Dichloromethane20 min185°C79Drastically reduced reaction time; still uses hazardous reagents.[6][15][16]
Microwave-Assisted Metal Triflate (Catalytic)Ionic Liquid1-2 h120°C85-95Reusable catalyst and solvent system, high yield.[12][13]
Ultrasound-Assisted CeCl₃·7H₂O (Catalytic)CH₃CN / H₂O1-3 h60°C70-88Mild conditions, improved yields over silent reaction.[17]
Photocatalysis TBPDT (Catalytic)Dichloromethane12 hRT50-63Uses light energy, avoids pre-functionalization, step-economical.[2][5]
Nazarov Cyclization (Green) Trifluoroacetic Acid (TFA)4-MeTHP6 h120°C34Uses a green, bio-based solvent, simplified workup.[11][22]
Rhodium-Catalyzed [Rh(cod)₂]BF₄Water12 h80°C75-95Uses water as the sole solvent, ligand-free, sustainable.[23]

Detailed Experimental Protocols

To provide a practical context, we present detailed methodologies for both a traditional and a green synthesis.

Protocol 1: Traditional Synthesis of 4,5,6-trimethoxy-1-indanone via PPA

This protocol is adapted from established literature for illustrative purposes.

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (PPA) (150 g). Heat the PPA to 80°C with stirring.

  • Reaction Initiation: Slowly add 3-(3,4,5-trimethoxyphenyl)propanoic acid (10 g, 41.6 mmol) to the hot PPA over 15 minutes. The color of the mixture will change to a deep red.

  • Reaction Monitoring: Maintain the reaction temperature at 80°C and continue vigorous stirring for 2.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Quenching: After completion, cool the reaction mixture to room temperature and pour it slowly onto 500 g of crushed ice with vigorous stirring. This is a highly exothermic step and must be done with caution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 1-indanone.

Causality: The use of a large excess of PPA serves as both the solvent and the dehydrating acid catalyst. The high viscosity requires mechanical stirring, and the hydrolytic workup is necessary to break down the PPA and liberate the product but generates a large amount of phosphate waste.

Protocol 2: Green Microwave-Assisted Synthesis of 1-Indanones

This protocol is a generalized representation based on the work of Yin et al.[6][15]

  • Reagent Preparation: To a specialized microwave reaction vessel, add the arene (e.g., toluene, 10 mmol), aluminum chloride (AlCl₃) (12 mmol), and a suitable solvent like 1,2-dichloroethane (15 mL). Cool the mixture in an ice bath.

  • Reaction Initiation: Slowly add the α,β-unsaturated acyl chloride (e.g., crotonyl chloride, 11 mmol) to the stirred solution. Allow the mixture to stir at room temperature for 5 hours to favor the initial Friedel-Crafts acylation.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 185°C using a pulsed method (e.g., 10 cycles of 2 minutes of irradiation followed by a cooling period). Pulsed irradiation prevents overheating and the formation of tar-like byproducts.[15]

  • Workup and Quenching: After cooling, carefully hydrolyze the reaction by adding a mixture of concentrated HCl (15 mL) and ice.

  • Extraction and Purification: Extract the mixture with diethyl ether (3 x 25 mL). Combine the organic phases, wash sequentially with 2 M HCl, water, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by chromatography.

Causality: While still using AlCl₃, this method's green advantage lies in its speed. The microwave energy rapidly and efficiently heats the reaction to the high temperature needed for the second step (Nazarov cyclization), a transformation that is slow under conventional heating.[6] The pulsed application of microwaves is a critical choice to maintain control over the highly exothermic process and improve the final yield.[15]

Conclusion

The synthesis of indanones is at a crossroads. While traditional methods like Friedel-Crafts acylation are well-established, they carry a significant environmental burden. The adoption of green chemistry principles offers a clear and compelling path forward. Methodologies employing microwave and ultrasound energy drastically cut down reaction times and energy usage.[14][18] The development of recoverable, reusable catalysts and metal-free organocatalysts minimizes waste and enhances safety.[12][13][19] Furthermore, pioneering work in photocatalysis and the use of green solvents like water and 4-MeTHP are pushing the boundaries of sustainable synthesis.[5][11][23]

For researchers, scientists, and drug development professionals, the choice is no longer just about yield. It is about embracing a holistic view of the synthetic process, where efficiency, safety, and environmental impact are given equal weight. The green approaches detailed in this guide not only provide viable alternatives but often outperform their traditional counterparts, paving the way for a more sustainable future in chemical synthesis.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4,5-Dimethoxy-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and compliance in the laboratory. This guide provides a detailed protocol for the proper disposal of 4,5-Dimethoxy-1-indanone, moving beyond simple steps to explain the causality behind each recommendation. Our commitment is to provide you with a self-validating system for chemical handling that builds on a foundation of scientific integrity and regulatory adherence.

The handling and disposal of any chemical, including this compound, is governed by a framework of regulations designed to protect both researchers and the environment. The Occupational Safety and Health Administration (OSHA) mandates safe workplace practices through standards like the Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).[1][2][3] This requires laboratories to develop a comprehensive Chemical Hygiene Plan (CHP) tailored to the specific hazards present.[1][3] Concurrently, the Environmental Protection Agency (EPA) regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA), which provides a "cradle to grave" management system for hazardous materials.[4][5][6]

This guide will provide you with the necessary information to manage this compound waste in compliance with these regulations, ensuring a safe and responsible laboratory environment.

Part 1: Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is crucial. Information on this compound can be found in its Safety Data Sheet (SDS). It is important to note that different suppliers may provide slightly different information, and in such cases, a conservative approach that prioritizes safety is recommended.

1.1. GHS Classification and Potential Health Effects:

While some sources may not classify this compound as a hazardous substance, other Safety Data Sheets (SDS) indicate potential hazards. For instance, some SDS for the closely related 5,6-Dimethoxy-1-indanone classify it as harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4).[7] Given that the toxicological properties of this compound have not been fully investigated, it is prudent to handle it with care, assuming it may cause skin, eye, and respiratory tract irritation.[8]

First Aid Measures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[9]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8][9]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8]

1.2. Physical and Chemical Properties:

Understanding the physical state of a chemical is vital for proper handling and spill response.

PropertyValue
Appearance Light brown powder/solid[7]
Odor Odorless[7]
Solubility Insoluble in water[7]

The solid, powdered nature of this compound means that dust formation should be minimized during handling to prevent inhalation.[8][9]

Part 2: Personal Protective Equipment (PPE) and Handling

Based on the potential hazards, the following PPE is mandatory when handling this compound. OSHA's standards on Personal Protective Equipment (29 CFR 1910.132) and Eye and Face Protection (29 CFR 1910.133) provide the regulatory basis for these requirements.[10]

  • Hand Protection: Wear impervious gloves (e.g., nitrile rubber). Always inspect gloves before use and dispose of contaminated gloves in accordance with laboratory and legal practices.

  • Eye/Face Protection: Use tightly fitting safety goggles or a face shield.[9]

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[7]

  • Respiratory Protection: If working in an area with poor ventilation or where dust may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

Safe Handling Practices:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Avoid the formation of dust and aerosols.[9]

  • Wash hands thoroughly after handling.[8]

Part 3: Spill and Waste Management Workflow

A systematic approach to waste management is essential for maintaining a safe and compliant laboratory. The following workflow outlines the decision-making process for handling spills and routine disposal of this compound.

Waste_Management_Workflow cluster_0 Spill or Waste Generation cluster_1 Immediate Actions cluster_2 Cleanup & Collection cluster_3 Waste Container Management (Satellite Accumulation Area) cluster_4 Final Disposal Spill Spill Occurs Assess Assess Situation (Quantity, Location) Spill->Assess Waste Routine Waste Generation Collect Collect Waste in Designated Container Waste->Collect PPE Don Appropriate PPE Assess->PPE Contain Contain Spill (Prevent Spread) PPE->Contain Cleanup Clean Up Spill (Sweep, do not create dust) Contain->Cleanup Cleanup->Collect Container Use Compatible, Sealed Container Collect->Container Label Label as 'Hazardous Waste' + Chemical Name & Hazards Container->Label Segregate Segregate from Incompatible Wastes Label->Segregate Store Store in SAA (At or near point of generation) Segregate->Store EHS Contact Environmental Health & Safety (EHS) Store->EHS Transport Arrange for Professional Waste Disposal EHS->Transport

Caption: Waste Management Workflow for this compound.

Part 4: Detailed Disposal Procedures

The disposal of chemical waste is strictly regulated. All chemical waste must be handled as hazardous unless it has been formally evaluated and determined to be non-hazardous.[11]

Step 1: Waste Characterization

The first step in proper disposal is to determine if the waste is hazardous according to the EPA's RCRA regulations.[6] A waste can be hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[4] While this compound is not explicitly listed, its potential toxicity means it should be managed as a hazardous waste.

Step 2: Waste Collection and Containerization

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be collected in a designated hazardous waste container.

  • Container Selection: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[4][12] Do not use food-grade containers.[4]

  • Container Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazards (e.g., "Toxic").[12][13]

  • Container Management: Keep the waste container closed at all times except when adding waste.[4][12] This is a common area for EPA violations.[4]

Step 3: Satellite Accumulation

Laboratories are permitted to accumulate hazardous waste in Satellite Accumulation Areas (SAAs), which are at or near the point of generation and under the control of the operator.[14]

  • Up to 55 gallons of hazardous waste can be accumulated in an SAA.[14]

  • Once the container is full or the waste is no longer being generated, it must be moved to a central storage area within three days and dated.[11]

Step 4: Final Disposal

Final disposal of hazardous waste must be conducted by a licensed hazardous waste management company.[6]

  • Do not dispose of this compound down the drain or in the regular trash. This is a violation of EPA regulations and can harm the environment.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal of your hazardous waste containers. They will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.[15]

  • A hazardous waste manifest will be used to track the waste from your laboratory to its final destination, ensuring a complete chain of custody.[15][16]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that your valuable research is conducted without compromising the well-being of yourself, your colleagues, or the community.

References

Personal protective equipment for handling 4,5-Dimethoxy-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4,5-Dimethoxy-1-indanone

As a novel reagent in synthetic chemistry, particularly in the development of new therapeutic agents, this compound (CAS No. 6342-80-9) is increasingly utilized in research and development laboratories.[] While its full toxicological profile is not yet comprehensively understood, adherence to rigorous safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides a detailed operational plan for the safe handling, use, and disposal of this compound, grounded in established principles of laboratory safety and chemical hygiene.

Hazard Assessment and Risk Mitigation

This compound is a solid, light brown powder with a melting point of 73-77°C.[][2] Although some safety data sheets (SDS) may classify it as not hazardous, others indicate it may be harmful if swallowed, in contact with skin, or if inhaled.[3] Given the incomplete toxicological data, it is prudent to treat this compound with caution and as a potentially hazardous substance. The primary risks associated with handling this compound in a laboratory setting are:

  • Inhalation: Airborne dust can be generated when transferring or weighing the solid, posing a respiratory hazard.[4][5]

  • Dermal Contact: Direct skin contact may cause irritation or other adverse health effects.[2][5]

  • Eye Contact: The powder can cause eye irritation upon contact.[2][5]

  • Ingestion: Accidental ingestion could be harmful.[3][6]

To mitigate these risks, a multi-layered approach to safety is required, encompassing engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering and Administrative Controls: The First Line of Defense

Before any handling of this compound, appropriate engineering and administrative controls must be in place to minimize the potential for exposure.

  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[2][4] A certified chemical fume hood is the preferred engineering control to minimize the inhalation of any dust particles.

  • Designated Area: A specific area of the laboratory should be designated for handling this compound to prevent cross-contamination. This area should be equipped with an eyewash station and a safety shower.[5]

  • Standard Operating Procedures (SOPs): A detailed, site-specific SOP for handling this compound should be written and all personnel must be trained on it before commencing work.

  • Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6]

Personal Protective Equipment (PPE): The Essential Barrier

The appropriate selection and use of PPE is critical to prevent direct contact with this compound.[7] The following table summarizes the recommended PPE for handling this compound.

PPE Component Specification Rationale
Hand Protection Nitrile rubber gloves. Inspect for tears or holes before use.Provides a barrier against skin contact.[3] Proper glove removal technique must be followed to avoid contaminating the skin.
Eye Protection Tightly fitting safety goggles or safety glasses with side-shields.Protects eyes from dust particles.[2]
Face Protection A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation.Offers a greater level of protection for the entire face.[7][8]
Body Protection A laboratory coat or chemical-resistant apron.Prevents contamination of personal clothing.[8]
Respiratory Protection Generally not required if handled in a fume hood. If a fume hood is not available or if significant dust is generated, a NIOSH-approved N95 (or better) respirator should be used.Minimizes the inhalation of airborne particles.[2]
Step-by-Step Operational Protocol for Handling this compound

The following workflow provides a procedural guide for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) prep_fume_hood 2. Prepare Fume Hood (Verify Airflow, Clean Surface) handling_weigh 3. Weighing (Use anti-static weigh paper, minimize dust) prep_fume_hood->handling_weigh handling_transfer 4. Transfer/Dissolution (Keep containers closed, add solid to solvent) cleanup_decontaminate 5. Decontaminate Surfaces (Wipe down work area) handling_transfer->cleanup_decontaminate cleanup_dispose 6. Waste Disposal (Segregate solid and liquid waste) cleanup_doff_ppe 7. Doff PPE (Remove gloves last) cleanup_wash 8. Wash Hands

Safe handling workflow for this compound.

Detailed Steps:

  • Preparation:

    • Before entering the designated handling area, don the appropriate PPE: a laboratory coat, nitrile gloves, and safety goggles.

    • Ensure the chemical fume hood is functioning correctly.

    • Cover the work surface with absorbent, disposable bench paper.

  • Handling:

    • When weighing the solid, do so within the fume hood. Use a spatula to carefully transfer the powder to avoid generating dust.

    • Keep the container of this compound tightly closed when not in use.[4][5]

    • If dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • In Case of a Spill:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6]

    • Ventilate the area of the spill.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

    • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water.[3][6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][6]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Unused compound and any materials contaminated with the solid (e.g., weigh boats, contaminated gloves, bench paper) should be placed in a clearly labeled, sealed container for hazardous waste disposal.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for liquid hazardous waste. Do not discharge to sewer systems.[2]

  • Contaminated Packaging: Dispose of the original container as unused product.

Consult your institution's environmental health and safety (EHS) department for specific guidelines on chemical waste disposal.[6]

By implementing these comprehensive safety and logistical measures, researchers can confidently and safely handle this compound, fostering a secure environment for scientific advancement.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.